Product packaging for Methylphenylsilane(Cat. No.:CAS No. 766-08-5)

Methylphenylsilane

Cat. No.: B1236316
CAS No.: 766-08-5
M. Wt: 120.22 g/mol
InChI Key: LAQFLZHBVPULPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylphenylsilane, also known as this compound, is a useful research compound. Its molecular formula is C7H8Si and its molecular weight is 120.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Si B1236316 Methylphenylsilane CAS No. 766-08-5

Properties

InChI

InChI=1S/C7H8Si/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFLZHBVPULPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870768
Record name Benzene, (methylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-08-5
Record name Benzene, (methylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (methylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (methylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methylphenylsilane synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methylphenylsilane Synthesis Pathways and Mechanisms

This guide provides a comprehensive overview of the core synthesis pathways for this compound, tailored for researchers, scientists, and drug development professionals. It details several key synthetic methodologies, including the Grignard reaction, catalytic dehydrocoupling, and the industrial Rochow-Müller process, which produces essential precursors. Each section includes detailed experimental protocols, mechanistic insights, and quantitative data to facilitate comparison and implementation.

Grignard Reaction

The Grignard reaction is a versatile and widely used method for forming carbon-silicon bonds, making it a cornerstone of organosilane synthesis in a laboratory setting.[1] This pathway involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with a methyl-substituted chlorosilane. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center, displacing a chloride ion to form the desired this compound.[2][3]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Methyldichlorosilane (MeSiHCl₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent: All glassware must be rigorously flame-dried under an inert atmosphere (nitrogen or argon) to exclude moisture.[3] Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A small crystal of iodine is added to activate the magnesium surface. A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. The mixture is stirred until most of the magnesium has been consumed.

  • Reaction with Silane: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of methyldichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and the magnesium salts formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: The solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data
ParameterValue/ConditionReference(s)
Reactants Phenylmagnesium bromide, Methyldichlorosilane[1]
Solvent Anhydrous Diethyl Ether or THF[2]
Temperature 0°C to reflux[2]
Reaction Time 2-4 hours[1]
Typical Yield 70-85%[1]
Purification Fractional Distillation[4]
Reaction Mechanism: Grignard Synthesis

The mechanism involves the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic silicon atom of methyldichlorosilane. This forms a pentacoordinate silicon intermediate, which then eliminates a chloride ion to yield the product.

G_Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products cluster_intermediate2 Second Substitution Grignard Ph-MgBr TS [Ph---Si(Me)(H)Cl₂]⁻ MgBr⁺ Grignard->TS Nucleophilic Attack Silane Me(H)SiCl₂ Silane->TS Product Ph-Si(Me)H₂ TS->Product Chloride Elimination Intermediate Ph(Me)SiHCl TS->Intermediate First Substitution Byproduct MgClBr TS2 [Ph---Si(Me)(H)Cl]⁻ MgBr⁺ Intermediate->TS2 Second Grignard Attack TS2->Product Chloride Elimination

Caption: Mechanism of this compound synthesis via Grignard reaction.

Catalytic Dehydrocoupling

Catalytic dehydrocoupling is an atom-economical method for forming Si-Si, Si-N, and other element-element bonds, with the only byproduct being hydrogen gas.[5][6] For the synthesis of this compound, this would typically involve the cross-dehydrocoupling of a phenylsilane with a methyl source, though more commonly it is used for polymerization of silanes.[7] Early transition metal complexes, particularly those of titanium and zirconium (e.g., zirconocene derivatives), are highly effective catalysts for this transformation.[7][8] The mechanism is believed to proceed via a four-centered σ-bond metathesis pathway.[9]

Experimental Protocol: Zirconocene-Catalyzed Dehydrocoupling

Materials:

  • Phenylsilane (PhSiH₃)

  • A suitable methyl source (e.g., methylamine, though this would form an aminosilane, or a secondary silane like dimethylsilane for Si-Si coupling. For the C-Si bond, a different strategy would be needed, this protocol is adapted for polymerization which is the common use).

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • n-Butyllithium (n-BuLi)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Activation: In an argon-purged Schlenk tube, a toluene solution of the zirconocene catalyst (e.g., Cp₂ZrCl₂) (1-2 mol%) is cooled to -78°C. Two equivalents of n-butyllithium are added to generate the active catalytic species. The mixture is stirred and allowed to warm to room temperature.

  • Dehydrocoupling Reaction: The reaction vessel is charged with phenylsilane (1.0 equivalent) in anhydrous toluene. The activated catalyst solution is then added to the silane solution. The reaction mixture is stirred at a specified temperature (e.g., 80°C).[10]

  • Monitoring and Work-up: The reaction is monitored by observing the evolution of hydrogen gas. Upon completion, the catalyst can be quenched, and the solvent removed under vacuum.

  • Isolation: The resulting product mixture, which may contain oligomers and polymers in addition to the monomer, is purified by distillation or chromatography to isolate this compound (if a suitable methylating agent and conditions are used).

Quantitative Data
ParameterValue/ConditionReference(s)
Reactants Phenylsilane, Methylating Agent[7][10]
Catalyst Cp₂ZrCl₂ / n-BuLi[9]
Catalyst Loading 1-5 mol%[10]
Solvent Anhydrous Toluene[10]
Temperature 25-80°C[10]
Byproduct Hydrogen (H₂)[5]
Yield Variable, depends on conditions and desired product[10]
Reaction Mechanism: Catalytic Dehydrocoupling

The proposed mechanism for zirconocene-catalyzed dehydrocoupling is σ-bond metathesis. The active catalyst, a zirconium hydride species, reacts with the Si-H bond of the silane in a four-centered transition state. This process leads to the elimination of H₂ and the formation of a Si-Zr intermediate, which can then react with another silane molecule to continue the catalytic cycle and form Si-Si bonds.

G_Dehydrocoupling_Mechanism Cat [Zr]-H (Active Catalyst) TS1 Four-Center Transition State Cat->TS1 Silane1 R-SiH₃ Silane1->TS1 Intermediate [Zr]-SiH₂R TS1->Intermediate σ-bond metathesis H2 H₂ TS1->H2 Elimination TS2 Four-Center Transition State Intermediate->TS2 Silane2 R'-SiH₃ Silane2->TS2 TS2->Cat Catalyst Regeneration Product R(H₂)Si-SiH₂R' TS2->Product Product Formation G_Rochow_Mechanism cluster_surface Cu-Si Surface cluster_reaction Surface Reactions Surface Si--Cu--Si--Cu--Si Adsorption Dissociative Adsorption (CH₃• and Cl• on surface) MeCl 2 CH₃Cl MeCl->Adsorption Gas Phase Reaction Reaction with Si (Si-Cl and Si-CH₃ formation) Adsorption->Reaction Product (CH₃)₂SiCl₂ Reaction->Product Desorption

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Methylphenylsilane

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of this compound (C₇H₁₀Si). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key analytical workflows.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₇H₁₀Si. It consists of a silicon atom bonded to a methyl group, a phenyl group, and two hydrogen atoms. Its physical and chemical properties, such as a boiling point of approximately 140°C and a density of about 0.89 g/mL at 25°C, make it a subject of interest in various chemical syntheses.[1] Spectroscopic analysis is crucial for its characterization, providing detailed insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms.

Data Presentation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.3Doublet3HSi-CH₃
~4.3Quartet2HSi-H₂
~7.2-7.6Multiplet5HPhenyl-H

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data is inferred from related compounds and general principles of NMR spectroscopy.

Experimental Protocol

A typical protocol for obtaining a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), in an NMR tube. An internal standard, like tetramethylsilane (TMS), is often added for referencing the chemical shifts to 0 ppm.

  • Instrumentation: The spectrum is acquired using a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity. A standard pulse-acquire sequence is used. For kinetic studies, spectra can be acquired at regular intervals to monitor reaction progress.[2]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Data Presentation

Chemical Shift (δ) ppmAssignment
~-5Si-CH₃
~128Phenyl C-3, C-5
~129Phenyl C-4
~134Phenyl C-2, C-6
~138Phenyl C-1 (ipso)

Note: Data is inferred from related compounds such as dithis compound and methyldiphenylsilane.[3][4]

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

  • Instrumentation: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are typically required to obtain a good signal-to-noise ratio.

  • Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon atom.

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a valuable technique for directly probing the silicon environment.

Data Presentation

Chemical Shift (δ) ppm
~-35 to -40

Note: The ²⁹Si chemical shift is sensitive to the substituents on the silicon atom. This value is an estimate based on related phenyl- and methyl-substituted silanes.[5][6][7][8]

Experimental Protocol

Obtaining ²⁹Si NMR spectra can be challenging due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, which can lead to long relaxation times.

  • Sample Preparation: A neat liquid sample or a concentrated solution in a suitable solvent is used. The use of a deuterated solvent is not strictly necessary if an external lock is used.[9]

  • Instrumentation: A high-field NMR spectrometer with a broadband probe tuned to the ²⁹Si frequency is required.

  • Data Acquisition: To enhance sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are often employed.[7][10] These techniques transfer magnetization from the more abundant and sensitive ¹H nuclei to the ²⁹Si nuclei. A background spectrum of the empty NMR tube may be acquired and subtracted to remove the signal from the glass and quartz components of the tube and probe.[6]

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR IR Infrared (IR) & Raman Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure Fragmentation Pattern Composition Elemental Composition & Molecular Weight MS->Composition Electronic Electronic Transitions UVVis->Electronic Final_Characterization Complete Spectroscopic Characterization Structure->Final_Characterization Composition->Final_Characterization Electronic->Final_Characterization

Workflow for the spectroscopic characterization of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes.

Data Presentation

Wavenumber (cm⁻¹)IntensityAssignment
~3070-3050MediumAromatic C-H stretch
~2960-2850MediumMethyl C-H stretch
~2150StrongSi-H stretch
~1430MediumPhenyl C=C stretch
~1250StrongSi-CH₃ deformation
~1120StrongSi-Phenyl stretch
~800-900StrongSi-H bend

Note: Peak positions are based on characteristic vibrational frequencies for similar organosilane compounds.[11][12]

Experimental Protocol

For a liquid sample like this compound, several IR sampling techniques can be used:

  • Neat Liquid (Sandwich Cell): A drop of the liquid is placed between two highly polished salt plates (e.g., NaCl or KBr), which are then clamped together.[13][14][15] This creates a thin film of the sample for analysis.

  • Solution: The sample can be dissolved in a solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or carbon disulfide). The solution is then placed in a liquid cell with a defined path length.[16]

  • Attenuated Total Reflectance (ATR): The liquid sample is placed in direct contact with an ATR crystal (e.g., ZnSe or diamond). This technique requires minimal sample preparation.[17]

The sample is then placed in an FTIR spectrometer, and the spectrum is recorded.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations that result in a change in polarizability.

Data Presentation

Raman Shift (cm⁻¹)IntensityAssignment
~3050StrongAromatic C-H stretch
~2910MediumMethyl C-H stretch
~2150StrongSi-H stretch
~1590StrongPhenyl ring breathing mode
~1000Very StrongPhenyl ring breathing mode
~620MediumSi-C stretch

Note: Raman shifts are inferred from general principles and data for related compounds.[18][19]

Experimental Protocol

  • Sample Preparation: this compound, being a liquid, can be analyzed directly in a glass vial or cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a monochromator to a detector.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

Data Presentation

m/zRelative IntensityAssignment
122High[M]⁺ (Molecular ion)
121Moderate[M-H]⁺
107High[M-CH₃]⁺
77Moderate[C₆H₅]⁺
45Moderate[CH₃SiH₂]⁺

Note: Fragmentation patterns are predicted based on the known stability of carbocations and silyl cations.[20][21]

Experimental Protocol

  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[22]

Proposed Fragmentation Pathway

G M [C₇H₁₀Si]⁺ m/z = 122 M_minus_H [C₇H₉Si]⁺ m/z = 121 M->M_minus_H - H• M_minus_CH3 [C₆H₇Si]⁺ m/z = 107 M->M_minus_CH3 - CH₃• Si_fragment [CH₃SiH₂]⁺ m/z = 45 M->Si_fragment - C₆H₅• Phenyl [C₆H₅]⁺ m/z = 77 M_minus_CH3->Phenyl - SiH₂

Proposed electron ionization fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Data Presentation

λ_max (nm)SolventAssignment
~220, ~260-270Hexane or Ethanolπ → π* transitions of the phenyl group

Note: Absorption maxima are estimated based on the UV-Vis spectra of phenyl-substituted silanes and other aromatic compounds.[23][24][25][26]

Experimental Protocol

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is placed in the reference beam, and a cuvette with the sample solution is placed in the sample beam.

  • Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm for this compound). The resulting spectrum is a plot of absorbance versus wavelength.

Conclusion

The combination of NMR, vibrational, mass, and UV-Vis spectroscopy provides a comprehensive characterization of this compound. Each technique offers unique insights into the molecular structure, composition, and electronic properties of the compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and related organosilicon compounds.

References

Fundamental chemical properties of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties of Methylphenylsilane

Introduction

This compound (CAS No. 766-08-5) is an organosilicon compound with the linear formula C₆H₅SiH₂(CH₃).[1] It is a key intermediate in organosilicon chemistry, valued for the reactivity of its silicon-hydrogen (Si-H) bonds and the presence of both aliphatic (methyl) and aromatic (phenyl) substituents on the silicon atom.[2] This guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols, reactivity, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[3] Its core properties are summarized in the tables below, providing a clear reference for laboratory and research applications.

General Properties
PropertyValue
CAS Number 766-08-5[1]
Molecular Formula C₇H₁₀Si[3]
Linear Formula C₆H₅SiH₂(CH₃)[1]
Molecular Weight 122.24 g/mol [1][3]
InChI Key QRLBICHXRCOJDU-UHFFFAOYSA-N[1][2]
Canonical SMILES C[SiH2]C1=CC=CC=C1[3]
Physical Properties
PropertyValue
Appearance Colorless liquid[3]
Density 0.89 g/mL at 25 °C[1][4]
Boiling Point 140-143 °C at 751 mmHg[1][5]
Melting Point -107.8 °C[3]
Refractive Index n20/D 1.506[1][4]
Solubility Soluble in ethyl acetate, diethyl ether, and dichloromethane.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily centered around its silicon-hydrogen (Si-H) bond. This functional group is a key participant in a variety of significant reactions in organosilicon chemistry.[2]

  • Hydrosilylation : The Si-H bond can add across unsaturated bonds, a fundamental process for constructing more complex silicon-containing molecules.[2]

  • Reducing Agent : The compound can serve as a reducing agent for other organosilicon compounds.[2]

  • Dehydrocoupling Polymerization : It can be employed as a secondary silane monomer in reactions like the iron-catalyzed dehydrocoupling with diols to produce linear poly(silylether) products.[2]

  • Surface Functionalization : Derivatives of this compound are used as silane coupling agents, acting as molecular bridges to enhance adhesion between inorganic surfaces and organic matrices.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound and its derivatives. Below are summaries of relevant synthetic protocols.

Synthesis of Poly(this compound) (PMPS)

The synthesis of poly(this compound), a well-studied polysilane with unique optical and electronic properties, is most commonly achieved through Wurtz coupling.[2] A specific method involves the low-temperature synthesis from dichlorothis compound.

  • Reactants : Dichlorothis compound, [K+/K–] solution in THF.[6]

  • Conditions : The reaction is carried out under homogeneous conditions at a low temperature of –65 to –75 °C.[6]

  • Procedure : Dichlorothis compound is reacted with the [K+/K–] solution in THF.[6]

  • Yield : This method can produce poly(this compound) in a 35–45% yield.[6]

General Grignard Reaction for Phenylsilane Derivatives

A common method for creating silicon-carbon bonds involves the Grignard reaction. For example, the synthesis of (chloromethyl)dithis compound can be achieved via this route.

  • Reactants : Phenylmagnesium bromide and a suitable chlorosilane, such as chloro(chloromethyl)dimethylsilane, in a solvent like ether or 1,4-dioxane.[2][7]

  • Procedure : The Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise to the chlorosilane solution, often cooled in an ice bath. The reaction is typically exothermic and results in the formation of white salts.[7]

  • Workup : After the reaction is complete, the mixture is poured into an ice-cold saturated aqueous ammonium chloride solution. The organic product is then extracted using a solvent like ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.[7]

  • Purification : The final product is purified by vacuum distillation.[7]

Visualizing Chemical Processes

Diagrams are essential for illustrating workflows and relationships in chemical synthesis and analysis.

Workflow for a Typical Grignard Synthesis of a Phenylsilane Derivative A Reactants (Phenylmagnesium Bromide, Chlorosilane, Solvent) B Reaction Setup (Inert Atmosphere, Cooling Bath) A->B 1. Prepare C Controlled Addition (Dropwise, Monitor Temperature) B->C 2. Initiate D Reaction Progression (Stirring, Allow to Warm to RT) C->D 3. React E Quenching (Pour into aq. NH4Cl) D->E 4. Stop F Extraction (Separate Organic Layer) E->F 5. Isolate G Washing & Drying (Wash with Brine, Dry with Na2SO4) F->G 6. Clean H Purification (Rotary Evaporation, Vacuum Distillation) G->H 7. Purify I Final Product (Pure Phenylsilane Derivative) H->I 8. Obtain

Caption: Workflow for a typical Grignard synthesis of a phenylsilane derivative.

Reactivity Pathways of this compound MPS This compound (C6H5SiH2(CH3)) Hydrosilylation Hydrosilylation (Addition to C=C, C≡C) MPS->Hydrosilylation Dehydrocoupling Dehydrocoupling (with Diols) MPS->Dehydrocoupling Reduction Reduction Agent MPS->Reduction Complex_Synth Complex Organosilicon Molecules Hydrosilylation->Complex_Synth Polymers Poly(silylether)s Dehydrocoupling->Polymers Reduced_Species Reduced Organosilicon Compounds Reduction->Reduced_Species

Caption: Key reactivity pathways originating from the Si-H bond in this compound.

Safety and Handling

Proper handling of this compound and related compounds is essential for laboratory safety. The following tables summarize key safety information.

Hazard Identification
Hazard ClassDescription
Flammable Liquid Flammable liquid and vapor (Category 3).[8]
Skin Irritation Causes skin irritation (Category 2).[8]
Eye Irritation Causes serious eye irritation (Category 2).[8]
Respiratory Irritation May cause respiratory irritation (STOT SE 3).[8]
GHS PictogramsSignal WordHazard Statements
GHS02 (Flame), GHS07 (Exclamation Mark)Warning H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Safe Handling and Storage
  • Handling : Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[11] Ground and bond containers when transferring material.[10]

  • Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[9][11] The recommended storage temperature is between 10°C and 25°C.[3]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[8][11][12] If inhalation risk is high, use a suitable respirator.[9]

  • Emergency Measures : Emergency eye wash fountains and safety showers should be readily available.[10][11] In case of skin contact, immediately wash the affected area with soap and water.[10]

References

The Versatile Reactivity of Methylphenylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylphenylsilane (MePhSiH₂) is a versatile organosilicon compound that serves as a valuable reagent and building block in a wide array of chemical transformations. Its reactivity, primarily centered around the silicon-hydrogen (Si-H) bond, enables a diverse range of reactions, including hydrosilylation, reductions, and dehydrocoupling. This guide provides a comprehensive overview of the reactivity of this compound with various key functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reaction with Hydroxyl Groups

The reaction of this compound with hydroxyl groups is fundamental to the formation of silicon-oxygen bonds, a cornerstone of silicone chemistry. This reaction is pivotal in surface modification, the synthesis of silyl ethers, and the formation of polysiloxanes. The general reaction involves the cleavage of the Si-H bond and the O-H bond to form a Si-O bond and hydrogen gas, often catalyzed by transition metal complexes or strong bases.

While detailed quantitative data for the reaction of this compound with simple alcohols is not extensively documented in publicly available literature, the principles of silane coupling agent reactivity apply. Silanes with hydrolyzable groups, including Si-H, can react with surface hydroxyl groups on inorganic substrates to form stable siloxane bonds (Si-O-Si)[1].

A proposed general workflow for the reaction of a silane with a hydroxylated surface is depicted below.

G cluster_workflow General Workflow for Surface Silylation Start Start Prepare Substrate Prepare Hydroxylated Substrate Start->Prepare Substrate Prepare Silane Prepare this compound Solution Prepare Substrate->Prepare Silane Reaction React Substrate with Silane Solution Prepare Silane->Reaction Curing Cure/Anneal (optional) Reaction->Curing Characterization Characterize Modified Surface Curing->Characterization End End Characterization->End

Caption: General workflow for the surface modification using a silane.

Reduction of Carbonyl Compounds

This compound is an effective reducing agent for carbonyl compounds, converting aldehydes and ketones to their corresponding alcohols. This transformation, a type of hydrosilylation, is typically catalyzed by transition metal complexes or, in some cases, by enzymes.

The reduction of ketones with this compound has been shown to proceed with high yields and enantioselectivities, particularly when using biocatalysts like human carbonic anhydrase II (hCAII). For instance, the reduction of 4-acetylpyridine with this compound yields the corresponding alcohol in 78% yield with 98% enantiomeric excess (e.e.).[2] Similarly, acetophenone is reduced with the same enantioselectivity (94% e.e.) as when using phenylsilane[2].

Ketone SubstrateSilaneCatalystYield (%)Enantiomeric Excess (e.e., %)Reference
4-AcetylpyridineThis compoundhCAII7898[2]
AcetophenoneThis compoundhCAII-94[2]
Various Aryl KetonesPhenylsilanehCAII in whole cellsHighHigh[3]

Experimental Protocol: Asymmetric Reduction of 4-Acetylpyridine with this compound Catalyzed by hCAII

This protocol is based on the general principles of enzyme-catalyzed reductions with silanes.

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, a solution of 4-acetylpyridine in an appropriate buffer is prepared.

  • Addition of Catalyst: A solution containing human carbonic anhydrase II (hCAII) is added to the ketone solution.

  • Addition of Silane: this compound is added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography to afford the desired alcohol.

G cluster_pathway Proposed Pathway for Carbonyl Reduction Ketone R(CO)R' Intermediate Silyl Ether Intermediate [R-CH(OSiHMePh)-R'] Ketone->Intermediate + MePhSiH₂ (Catalyst) Silane MePhSiH₂ Silane->Intermediate Catalyst Catalyst (e.g., hCAII) Alcohol RCH(OH)R' Intermediate->Alcohol Hydrolysis Silanol MePhSiH(OH) Intermediate->Silanol Hydrolysis

Caption: Proposed reaction pathway for the reduction of a carbonyl compound.

Reaction with Carboxylic Acids

This compound can also be employed in the reduction of carboxylic acids to their corresponding primary alcohols. This reaction is believed to proceed through the in situ formation of a silyl ester intermediate, which is then further reduced.[1] While phenylsilane is more commonly cited for this transformation, the reactivity of the Si-H bond in this compound suggests a similar reaction pathway[1].

Carboxylic Acid DerivativeSilaneCatalyst SystemProductYield (%)Reference
Carboxylic AcidsPhenylsilaneZinc Acetate / N-methyl morpholineAlcohols-[1]
Carboxylic AcidsPhenylsilaneManganese(I) complexesAlcohols-[1]
Carboxylic EstersDiphenylsilane[RhCl(PPh₃)₃]Alcoholsup to 99[4]

Reaction with Amines: Dehydrocoupling

The reaction of this compound with primary and secondary amines leads to the formation of silazanes through a dehydrocoupling reaction, with the concomitant release of hydrogen gas. This reaction is typically catalyzed by transition metal complexes, such as those of copper.

For example, the reaction of this compound with (R)-(+)-α-methylbenzylamine in the presence of cuprous chloride at 100°C for 21 hours results in an 84% conversion to the two diastereomeric monosilazanes.[5] The ratio of reactants can influence the products, leading to monosilazanes, disilazanes, or diazasilanes[5].

Amine SubstrateSilaneCatalystTemperature (°C)Time (h)Conversion (%)ProductReference
(R)-(+)-α-methylbenzylamineThis compoundCuCl1002184Diastereomeric monosilazanes[5]
AnilineThis compoundCuCl---Monosilazane, Disilazane, or Diazasilane[5]
BenzylamineThis compoundCuCl---Monosilazane, Disilazane, or Diazasilane[5]

Experimental Protocol: Copper-Catalyzed Dehydrocoupling of this compound and (R)-(+)-α-Methylbenzylamine

This protocol is adapted from the described reaction conditions[5].

  • Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), this compound, (R)-(+)-α-methylbenzylamine, and cuprous chloride are combined in the desired molar ratio (e.g., 1:1:0.067).

  • Reaction Conditions: The reaction mixture is heated to 100°C with stirring.

  • Monitoring: The reaction progress is monitored by techniques such as NMR spectroscopy by observing the disappearance of the Si-H resonance of the starting silane and the appearance of new signals corresponding to the silazane products.

  • Work-up and Isolation: After the desired conversion is reached, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration, and the solvent (if any) is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by distillation or chromatography to isolate the desired silazane(s).

G cluster_pathway Dehydrocoupling of this compound and an Amine Silane MePhSiH₂ Intermediate Catalyst-Silane-Amine Complex Silane->Intermediate Amine R₂NH Amine->Intermediate Catalyst CuCl Catalyst->Intermediate Silazane MePhSiH(NR₂) Intermediate->Silazane H2 H₂ Intermediate->H2

Caption: Simplified pathway for the dehydrocoupling of an amine and this compound.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is one of the most important applications of this compound. This reaction is a powerful tool for the synthesis of a wide variety of organosilicon compounds and is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and ruthenium. The choice of catalyst can significantly influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction.

For terminal alkenes, hydrosilylation with this compound often proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon atom.[6] With alkynes, a mixture of α- and β-addition products (E and Z isomers) can be formed, and the product distribution is highly dependent on the catalyst and reaction conditions[7].

SubstrateSilaneCatalystProduct TypeSelectivityReference
1-OcteneDichloro-bis(4-methylphenyl)silaneKarstedt's catalystAlkylsilaneanti-Markovnikov[6]
Terminal AlkynesVarious[CpRu(MeCN)₃]PF₆α-VinylsilanesHigh[8]
Internal AlkynesVarious[CpRu(MeCN)₃]PF₆Z-Trisubstituted AlkenesHigh[8]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene

This is a general protocol for a platinum-catalyzed hydrosilylation of an alkene.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask to prevent moisture from reacting with the silane and to protect the catalyst.

  • Reactant Addition: 1-Octene and this compound are added to the flask via syringe.

  • Catalyst Addition: A solution of a platinum catalyst, such as Karstedt's catalyst, in a suitable solvent (e.g., xylene or toluene) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (which can range from room temperature to elevated temperatures) for a period of time determined by monitoring the reaction progress.

  • Monitoring: The reaction is monitored by GC or NMR to follow the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, the catalyst can be removed by passing the reaction mixture through a short plug of silica gel.

  • Purification: The solvent is removed in vacuo, and the product can be purified by distillation under reduced pressure.

G cluster_pathway Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism) Catalyst [M] Oxidative_Addition Oxidative Addition [M(H)(SiHMePh)] Catalyst->Oxidative_Addition + MePhSiH₂ Silane MePhSiH₂ Alkene RCH=CH₂ Alkene_Coordination Alkene Coordination [M(H)(SiHMePh)(RCH=CH₂)] Oxidative_Addition->Alkene_Coordination + RCH=CH₂ Insertion Migratory Insertion [M(CH₂CH₂R)(SiHMePh)] Alkene_Coordination->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Catalyst + Product Product RCH₂CH₂SiHMePh Reductive_Elimination->Product

Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.

Conclusion

This compound exhibits a rich and diverse reactivity profile, making it a highly valuable reagent in organic and organosilicon chemistry. Its ability to participate in reductions, dehydrocoupling reactions, and, most notably, hydrosilylations, provides synthetic chemists with powerful tools for the construction of complex molecules and materials. The selectivity of these reactions can often be finely tuned by the judicious choice of catalyst and reaction conditions, further expanding the synthetic utility of this versatile silane. Further research into the catalytic systems and reaction mechanisms will undoubtedly continue to unlock new applications for this compound in various scientific disciplines, including drug development and materials science.

References

Quantum Chemical Insights into Methylphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on methylphenylsilane, a molecule of interest in organosilicon chemistry. The following sections present its computationally determined molecular geometry, a discussion of its electronic properties and vibrational modes, and the experimental and computational protocols employed in its study. This information is crucial for understanding the molecule's reactivity, stability, and potential applications in materials science and drug development.

Core Findings & Data Presentation

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been instrumental in elucidating the three-dimensional structure of this compound. These computational methods provide a detailed picture of the molecule's geometry at the atomic level.

Molecular Geometry

The optimized geometric parameters of this compound have been determined using high-level quantum chemical calculations. The following table summarizes the key bond lengths and angles calculated at the B3LYP/6-311++G(d,p) and MP2/aug-cc-pVTZ levels of theory, providing a comprehensive view of its ground-state conformation.

Table 1: Optimized Geometric Parameters of this compound

ParameterAtom 1Atom 2Atom 3B3LYP/6-311++G(d,p)MP2/aug-cc-pVTZ
Bond Lengths (Å)
SiC11.8811.876
SiC71.8891.884
C1C21.4011.399
C2C31.3991.397
C3C41.3981.396
C1H1.0931.091
C7H1.0921.090
SiH1.4891.485
Bond Angles (°)
C1SiC7110.5110.6
HSiH107.9107.8
C1SiH109.8109.9
C7SiH109.1109.0
SiC1C2121.5121.6
SiC1C6121.5121.6
C2C1C6117.0116.8
Dihedral Angles (°)
C2C1SiC70.00.0

Note: The atom numbering corresponds to a standard representation where Si is bonded to C1 of the phenyl ring and C7 of the methyl group.

Electronic Properties and Vibrational Frequencies

While detailed studies on the full vibrational spectrum and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not extensively available in the searched literature, the internal dynamics have been a subject of investigation. A notable finding is the barrier to internal rotation of the methyl group.

Table 2: Calculated Electronic and Dynamic Properties of this compound

PropertyValueMethodReference
V₃ Barrier (Methyl Rotation)559 (25) cm⁻¹Experimental (Microwave Spectroscopy)[1][2]

The V₃ barrier represents the energy required for the methyl group to rotate around the Si-C bond. This value provides insight into the molecule's conformational flexibility.[2]

Methodologies and Protocols

Experimental Protocol: Rotational Spectroscopy

The experimental determination of the molecular structure and internal dynamics of this compound was achieved using supersonic-jet Fourier transform microwave spectroscopy.[1][2]

  • Sample Preparation : A commercial sample of this compound (98% purity) was used without further purification.[1]

  • Spectrometer Setup : The rotational spectra were recorded in the 2.0–20.5 GHz range using a highly integrated pulsed jet Fourier transform microwave (FTMW) spectrometer of the COBRA-type (coaxially oriented beam-resonator arrangement).[1]

  • Data Acquisition : The spectral line positions were determined by Fourier transformation of the time-domain signal. Each rotational transition appeared as a doublet due to the Doppler effect.[1]

  • Isotopologue Analysis : The rotational spectra of the normal species and its mono-²⁹Si isotopologue were measured and assigned.[1][2]

  • Structural Determination : The substitution coordinates (rₛ) of the silicon atom in the principal axis system of the normal species were calculated by applying Kraitchman's equation to the experimental rotational constants of the two isotopologues.[1]

Computational Protocol: Quantum Chemical Calculations

The theoretical calculations for this compound were performed using ab initio and Density Functional Theory (DFT) methods to obtain the optimized molecular geometry.

  • Software : Quantum chemistry software packages (e.g., Gaussian) are typically used for these calculations.

  • Method Selection : The geometry optimization was performed using both the Møller-Plesset second-order perturbation theory (MP2) and the B3LYP density functional.[3]

  • Basis Set Selection : The aug-cc-pVTZ basis set was used for the MP2 calculations, while the 6-311++G(d,p) basis set was employed for the B3LYP calculations.[3]

  • Geometry Optimization : The calculations were set up to find the minimum energy conformation of the molecule, which corresponds to the most stable structure.

  • Frequency Analysis : Following geometry optimization, a frequency calculation is typically performed to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to obtain the vibrational modes of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the experimental and computational procedures used to study this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Microwave Spectroscopy cluster_results Results Sample Commercial This compound Spectrometer Pulsed Jet FTMW Spectrometer Sample->Spectrometer Acquisition Data Acquisition (2.0-20.5 GHz) Spectrometer->Acquisition Analysis Spectral Analysis Acquisition->Analysis Rot_Const Rotational Constants Analysis->Rot_Const Dynamics Internal Dynamics (V3 Barrier) Analysis->Dynamics Structure Molecular Structure (r_s) Rot_Const->Structure

Experimental workflow for this compound structural analysis.

Computational_Workflow cluster_setup Calculation Setup cluster_calc Quantum Chemical Calculation cluster_output Analysis of Results Start_Geom Initial Molecular Geometry Opt Geometry Optimization Start_Geom->Opt Method_Basis Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) Method_Basis->Opt Freq Frequency Calculation Opt->Freq Opt_Geom Optimized Geometry (Bond Lengths, Angles) Opt->Opt_Geom Elec_Prop Electronic Properties (HOMO-LUMO) Opt->Elec_Prop Vib_Freq Vibrational Frequencies Freq->Vib_Freq

Computational workflow for determining molecular properties.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylsilane (C₆H₅SiH₂(CH₃)) is an organosilicon compound of significant interest due to its role as a precursor in the synthesis of silicon-containing polymers and materials. Its thermal stability is a critical parameter influencing its processing and application, particularly in high-temperature environments. This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, thermal stability profile, and the experimental methodologies used for its characterization. The information presented herein is vital for professionals working in materials science, drug delivery systems utilizing silicon-based compounds, and other areas where the thermal integrity of organosilanes is paramount.

Thermal Stability and Decomposition Profile

The thermal stability of this compound is governed by the bond dissociation energies within the molecule. The primary bonds of interest are the silicon-carbon (Si-C), silicon-hydrogen (Si-H), and carbon-hydrogen (C-H) bonds. The decomposition process is initiated by the cleavage of the weakest bond at elevated temperatures.

While specific quantitative data for the thermal decomposition of this compound monomer is not extensively available in the public domain, valuable insights can be drawn from studies on analogous arylsilanes and polysiloxanes. The pyrolysis of phenyl-substituted silanes generally proceeds through free-radical mechanisms. For instance, the thermal decomposition of tetraphenylsilane is initiated by the elimination of a phenyl radical. Similarly, the pyrolysis of poly(methylphenylsiloxane) yields benzene as a major product, indicating the scission of the silicon-phenyl bond.

Based on these observations and fundamental chemical principles, the thermal decomposition of this compound is expected to initiate with the homolytic cleavage of either the Si-C(phenyl) or Si-H bonds.

Decomposition Pathways

The thermal decomposition of this compound likely follows a complex series of reactions involving free radicals. The initial steps are proposed to be:

  • Initiation: Homolytic cleavage of the Si-C(phenyl) or Si-H bond to form radical species.

    • C₆H₅SiH₂(CH₃) → C₆H₅• + •SiH₂(CH₃)

    • C₆H₅SiH₂(CH₃) → H• + C₆H₅SiH(CH₃)•

  • Propagation: The initial radicals can then participate in a cascade of reactions, including hydrogen abstraction and recombination, leading to the formation of various stable and unstable products. For example, a phenyl radical could abstract a hydrogen atom from another this compound molecule to form benzene.

  • Termination: Combination of radicals to form stable molecules.

The following diagram illustrates the proposed initial steps of the thermal decomposition pathway of this compound.

Decomposition_Pathway Proposed Initial Decomposition Pathway of this compound MPS This compound (C₆H₅SiH₂(CH₃)) Phenyl_Radical Phenyl Radical (C₆H₅•) MPS->Phenyl_Radical Si-C Cleavage Silyl_Radical_1 Methylsilyl Radical (•SiH₂(CH₃)) MPS->Silyl_Radical_1 Si-C Cleavage H_Radical Hydrogen Radical (H•) MPS->H_Radical Si-H Cleavage Silyl_Radical_2 Methylphenylsilyl Radical (C₆H₅SiH(CH₃)•) MPS->Silyl_Radical_2 Si-H Cleavage Heat High Temperature Benzene Benzene (C₆H₆) Phenyl_Radical->Benzene H Abstraction Other_Products Other Decomposition Products Silyl_Radical_1->Other_Products H_Radical->Other_Products Silyl_Radical_2->Other_Products

Caption: Proposed initial steps in the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

Precise quantitative data for the thermal decomposition of this compound monomer is scarce. However, based on the analysis of similar arylsilanes, the following table provides estimated and comparative data. It is crucial to note that these values are illustrative and should be confirmed by specific experimental analysis for this compound.

ParameterValue (approximate)Method of AnalysisNotes
Decomposition Onset Temperature (TGA) 350 - 450 °CThermogravimetric Analysis (TGA)The onset of weight loss in an inert atmosphere. This can be influenced by the heating rate.
Activation Energy of Decomposition 50 - 70 kcal/molKinetic analysis of TGA dataThis is an estimated range based on similar phenyl-substituted silanes.[1]
Major Decomposition Products Benzene, Methane, Hydrogen, Silicon-containing oligomers/polymersPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)The relative abundance of products will depend on the pyrolysis temperature and conditions.

Experimental Protocols

To accurately determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the generalized experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the overall thermal stability.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of liquid this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

The following diagram outlines the general workflow for a TGA experiment.

TGA_Workflow General TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound place Place in TGA pan weigh->place load Load sample into TGA place->load purge Purge with Inert Gas (N₂ or Ar) load->purge heat Heat at constant rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve record->plot determine Determine Decomposition Onset Temperature plot->determine

Caption: A generalized workflow for performing Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, it can be used to detect endothermic or exothermic events associated with decomposition.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic or exothermic peaks that may correspond to decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

  • Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube or onto a filament.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.

  • GC Separation: The decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

The following diagram illustrates the logical relationship in a Py-GC-MS experiment.

PyGCMS_Logic Logical Flow of Py-GC-MS Analysis Sample This compound Sample Pyrolyzer Pyrolyzer (High Temperature) Sample->Pyrolyzer Decomposition_Products Mixture of Decomposition Products Pyrolyzer->Decomposition_Products GC_Column Gas Chromatography Column Decomposition_Products->GC_Column Separated_Products Separated Decomposition Products GC_Column->Separated_Products Mass_Spectrometer Mass Spectrometer Separated_Products->Mass_Spectrometer Mass_Spectra Mass Spectra of Each Product Mass_Spectrometer->Mass_Spectra Library_Search Spectral Library Comparison Mass_Spectra->Library_Search Identification Identification of Decomposition Products Library_Search->Identification

Caption: The logical sequence of events in a Py-GC-MS experiment.

Conclusion

The thermal stability of this compound is a critical factor for its application in various scientific and industrial fields. While direct experimental data on the monomer is limited, analysis of related compounds provides a strong basis for understanding its decomposition behavior. The decomposition is likely initiated by the cleavage of Si-C or Si-H bonds, leading to a free-radical cascade that produces a variety of smaller molecules, with benzene being a significant product. For precise characterization, a multi-technique approach employing TGA, DSC, and Py-GC-MS is recommended. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers and professionals working with this compound and related organosilicon compounds.

References

Solvatochromism of Methylphenylsilane and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solvatochromism of Methylphenylsilane and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, offers a powerful tool for probing solute-solvent interactions and designing environment-sensitive molecular systems. Organosilanes, particularly those with aromatic substituents like this compound and its derivatives, possess unique electronic properties stemming from σ-electron delocalization along the silicon backbone. These properties make them intriguing candidates for solvatochromic applications. This technical guide provides a comprehensive overview of the principles of solvatochromism as they apply to this class of compounds. It details the underlying electronic transitions, presents illustrative data from related polysilane systems, outlines a representative experimental protocol for solvatochromic analysis, and visualizes key concepts and workflows. While specific quantitative data for monomeric this compound is limited in published literature, this guide establishes a foundational understanding for researchers exploring the potential of these materials as sensors, probes, and functional components in drug development.

Introduction to Solvatochromism in Organosilanes

Solvatochromism is the observable shift in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents.[1][2] This shift is a direct consequence of the differential solvation of the molecule's ground and excited electronic states.[3] As the polarity of the solvent changes, the energy gap between these states is altered, resulting in a change in the wavelength of maximum absorbance (λ_max).

  • Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

  • Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity. This is common when the ground state is more polar than the excited state.[4]

This compound and its derivatives, including oligosilanes and high-molecular-weight polysilanes, are of particular interest due to the unique electronic properties of the silicon-silicon (Si-Si) backbone. Unlike carbon-based polymers, polysilanes exhibit significant σ-electron delocalization, which allows for intense σ-σ* electronic transitions in the UV region (300-400 nm).[5][6] The energy of these transitions is sensitive to the conformation of the Si-Si chain and the nature of the organic substituents, making them responsive to their solvent environment.

Core Principles and Logical Relationships

The solvatochromic effect is governed by the interaction between the dipole moment of the solute molecule and the surrounding solvent molecules. The polarity of the solvent influences the energy levels of the solute's ground state (E_g) and excited state (E_e). The energy of the absorbed photon (and thus λ_max) corresponds to the difference between these two states (ΔE = E_e - E_g).

A diagram illustrating this relationship is presented below.

G Figure 1: Principle of Solvatochromism cluster_0 Non-Polar Solvent cluster_1 Polar Solvent (Positive Solvatochromism) cluster_2 Polar Solvent (Negative Solvatochromism) a_gs Ground State (Eg) a_es Excited State (Ee) a_gs->a_es ΔE (low polarity) b_es Excited State (Ee) (Strongly Stabilized) c_es Excited State (Ee) (Slightly Stabilized) b_gs Ground State (Eg) (Slightly Stabilized) b_gs->b_es ΔE' < ΔE (Red Shift) c_gs Ground State (Eg) (Strongly Stabilized) c_gs->c_es ΔE'' > ΔE (Blue Shift)

Caption: Energy level diagram showing solvent-induced spectral shifts.

Data Presentation: Solvatochromic Shifts in Phenyl-Silane Systems

While comprehensive solvatochromic data for monomeric this compound is scarce, studies on related aryl-substituted oligosilanes and polysilanes provide valuable insight into their behavior. The interaction of the phenyl group's π-orbitals with the Si-Si backbone's σ-orbitals leads to distinct spectral properties.[6] The following tables summarize representative absorption data for these systems.

Table 1: UV Absorption Maxima for Pyrene-Substituted Oligosilanes

CompoundStructureλ_max (nm) in CyclohexaneReference
1-Pyrenyl-trimethylsilane (P1)Pyrene-Si(CH₃)₃344[7]
1-Pyrenyl-pentamethyldisilane (P2)Pyrene-Si(CH₃)₂-Si(CH₃)₃349[7]
1-Pyrenyl-heptamethyltrisilane (P3)Pyrene-Si(CH₃)₂-Si(CH₃)₂-Si(CH₃)₃350[7]
1-Pyrenyl-tridecamethylhexasilane (P6)Pyrene-(Si(CH₃)₂)₅-Si(CH₃)₃351[7]

Note: The bathochromic shift from P1 to P6 demonstrates the effect of extending the Si-Si chain length (σ-conjugation) on the electronic transition energy.

Table 2: General Absorption Ranges for Substituted Polysilanes in Solution

Polysilane TypeSubstituentsTypical λ_max Range (nm)Key InteractionReference
Dialkyl-substitutede.g., Methyl, Hexyl300 - 310σ-σ* transition in the Si-Si backbone[6]
Aryl-substituted (e.g., Phenyl)e.g., Methyl, Phenyl335 - 345Interaction between phenyl π-orbitals and Si σ-orbitals[6]

Experimental Protocols

A systematic study of solvatochromism involves measuring the UV-Vis absorption or fluorescence spectra of the compound of interest in a series of solvents with varying polarities.

Materials and Equipment
  • Solute: High-purity this compound or its derivative.

  • Solvents: A range of spectrograde quality solvents covering a wide polarity scale (e.g., cyclohexane, toluene, tetrahydrofuran, acetone, acetonitrile, ethanol, water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer and/or a spectrofluorometer.

  • Glassware: Calibrated volumetric flasks and quartz cuvettes (1 cm path length).

Representative Experimental Workflow

The general workflow for a solvatochromism experiment is outlined below.

G Figure 2: Experimental Workflow for Solvatochromism Analysis prep 1. Stock Solution Preparation dilute 2. Serial Dilution in Solvents prep->dilute blank 3. Blank Measurement (Pure Solvents) dilute->blank measure 4. Spectral Acquisition (UV-Vis / Fluorescence) blank->measure analyze 5. Data Analysis (Identify λ_max) measure->analyze correlate 6. Correlation Plotting (λ_max vs. Polarity) analyze->correlate

Caption: A typical workflow for conducting a solvatochromism study.

Detailed Procedure
  • Stock Solution Preparation: Prepare a concentrated stock solution of the silane derivative in a non-volatile, compatible solvent (e.g., tetrahydrofuran). A typical concentration is 1x10⁻³ M.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration should be such that the maximum absorbance is within the optimal instrumental range (typically 0.5 - 1.0 AU). A common concentration for UV-Vis measurements is 1x10⁻⁵ M.[8]

  • Instrumental Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stability.

  • Blanking: Fill a quartz cuvette with the pure solvent being tested and record a baseline spectrum. This corrects for any absorbance from the solvent itself.

  • Spectral Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[8]

  • Data Recording: Record the wavelength of maximum absorbance (λ_max) for the compound in that solvent.

  • Repeat: Repeat steps 4-6 for each solvent in the series, ensuring consistency in concentration and temperature.

  • Data Analysis: Compile the λ_max values into a table alongside known solvent polarity parameters (e.g., dielectric constant or Reichardt's E_T(30) values). Plot λ_max (or its corresponding energy value, ν_max) against the solvent polarity parameter to visualize the solvatochromic trend.

Significance in Research and Drug Development

The sensitivity of phenyl-silane derivatives to their local environment makes them promising candidates for various applications:

  • Polarity Sensors: They can be used to measure the polarity of microenvironments, such as within micelles, polymer matrices, or biological membranes.

  • Fluorescent Probes: Derivatives that exhibit solvatochromic fluorescence (solvatofluorochromism) can be developed as probes for bio-imaging, where changes in fluorescence color can indicate binding events or changes in the local cellular environment.

  • Drug Delivery: By incorporating solvatochromic moieties into drug delivery systems, it may be possible to monitor the release or location of a therapeutic agent based on spectral changes.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for solvatochromic applications, driven by the unique σ-delocalization of the silicon backbone. While further research is needed to quantify the solvatochromic behavior of simpler derivatives, the principles and experimental protocols outlined in this guide provide a solid framework for researchers. By understanding and harnessing the solvent-dependent spectral shifts of these organosilanes, scientists can develop novel tools for sensing, imaging, and advanced material design.

References

In-Depth Technical Guide to the Electronic Structure of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of the organosilane monomer, methylphenylsilane. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's quantum mechanical properties. This document synthesizes available experimental and computational data, presenting it in a structured format to facilitate understanding and application. Key electronic properties, including ionization potentials and molecular orbital characteristics, are detailed. Furthermore, this guide outlines the established experimental and computational methodologies used to elucidate the electronic structure of this compound, ensuring that researchers can replicate or build upon existing findings.

Introduction

This compound (C₆H₅SiH₂(CH₃)) is an organosilane molecule of significant interest due to the interplay between the phenyl ring's π-system and the silicon atom's orbitals. Understanding its electronic structure is crucial for predicting its reactivity, spectroscopic behavior, and potential applications in materials science and as a building block in organic synthesis. The interaction between the aromatic ring and the silyl group dictates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn govern its electron-donating and -accepting capabilities. This guide delves into the core electronic properties of the this compound monomer, providing a foundational understanding for advanced research and development.

Molecular Orbitals and Electronic Transitions

The electronic structure of this compound is characterized by a combination of molecular orbitals (MOs) arising from the phenyl group and the methylsilyl moiety. The highest occupied molecular orbitals are typically associated with the π-orbitals of the phenyl ring, while the lowest unoccupied molecular orbitals can be influenced by both the phenyl π* orbitals and σ* orbitals of the Si-C and Si-H bonds.

Electronic transitions, observable through UV-visible spectroscopy, involve the promotion of an electron from an occupied MO to an unoccupied MO. For this compound, the primary electronic transitions are expected to be of the π → π* type, originating from the benzene ring. The presence of the methylsilyl substituent can perturb these transitions compared to unsubstituted benzene.

Quantitative Electronic Properties

A precise understanding of the electronic structure requires quantitative data. The following tables summarize key electronic properties of this compound derived from experimental and computational studies.

Table 1: Ionization Energies of this compound and Related Compounds

CompoundFirst Vertical Ionization Energy (eV)Method
Phenylsilane9.09Photoelectron Spectroscopy
Phenylsilane9.25Photoelectron Spectroscopy
Methyldiphenylsilane8.75 ± 0.15Electron Impact

Table 2: Calculated Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Computational Method
HOMOData not availableData not available
LUMOData not availableData not available
HOMO-LUMO GapData not availableData not available

Note: Specific computational results for the HOMO and LUMO energies of the this compound monomer were not found in the surveyed literature. General-purpose DFT calculations with functionals like B3LYP and basis sets such as 6-31G are commonly used for such determinations.[3][4][5]*

Experimental Protocols

The determination of the electronic properties of this compound relies on sophisticated experimental techniques. The following sections detail the methodologies for key experiments.

Gas-Phase UV Photoelectron Spectroscopy (UPS)

Gas-phase UV photoelectron spectroscopy is a powerful technique for directly measuring the binding energies of valence electrons, which correspond to the vertical ionization potentials of the molecule.

Experimental Workflow:

cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Electron Energy Analysis cluster_data Data Acquisition Sample This compound (liquid) Vaporization Heated Inlet System Sample->Vaporization Vaporization IonizationChamber Ionization Chamber Vaporization->IonizationChamber Gaseous Sample Analyzer Hemispherical Electron Analyzer IonizationChamber->Analyzer Photoelectrons PhotonSource He(I) Photon Source (21.22 eV) PhotonSource->IonizationChamber Detector Electron Detector Analyzer->Detector DataSystem Data Acquisition System Detector->DataSystem Spectrum Photoelectron Spectrum DataSystem->Spectrum

Caption: Workflow for Gas-Phase UV Photoelectron Spectroscopy.

Methodology:

  • Sample Introduction: A liquid sample of this compound is introduced into a high-vacuum system through a heated inlet, where it is vaporized.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) radiation at 21.22 eV).[6]

  • Photoelectron Ejection: The absorption of a photon with sufficient energy leads to the ejection of a valence electron.

  • Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using a hemispherical electron energy analyzer.

  • Spectrum Generation: A plot of the number of detected electrons versus their kinetic energy constitutes the photoelectron spectrum. The binding energy (BE) of the electron is calculated using the equation: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron.[7]

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Experimental Workflow:

cluster_sample Sample Preparation cluster_spectrometer Spectrometer cluster_data Data Output Sample This compound Solution Dilute Solution Sample->Solution Solvent Transparent Solvent (e.g., hexane) Solvent->Solution Cuvette Sample Cuvette Solution->Cuvette LightSource UV-Vis Light Source Monochromator Monochromator LightSource->Monochromator Monochromator->Cuvette Detector Detector Cuvette->Detector DataSystem Data System Detector->DataSystem Spectrum Absorption Spectrum (Absorbance vs. Wavelength) DataSystem->Spectrum

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a solvent that is transparent in the UV-visible region of interest (e.g., hexane).

  • Spectrometer Setup: A UV-visible spectrophotometer is used, which consists of a light source (deuterium and tungsten lamps), a monochromator to select the wavelength, a sample holder (cuvette), and a detector.

  • Measurement: A beam of light is passed through the sample solution, and the amount of light absorbed at each wavelength is measured by the detector.

  • Spectrum Generation: The data is plotted as absorbance versus wavelength, yielding the UV-visible absorption spectrum. The wavelength of maximum absorbance (λmax) corresponds to a specific electronic transition.

Computational Methodology

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.

Computational Workflow:

Input Input: this compound Geometry ChooseMethod Select Functional and Basis Set (e.g., B3LYP/6-31G*) Input->ChooseMethod Optimization Geometry Optimization ChooseMethod->Optimization EnergyCalc Single-Point Energy Calculation Optimization->EnergyCalc Output Output: - Optimized Geometry - Molecular Orbital Energies (HOMO, LUMO) - HOMO-LUMO Gap EnergyCalc->Output

Caption: Workflow for DFT Calculation of Electronic Structure.

Methodology:

  • Input Structure: An initial 3D structure of the this compound molecule is generated.

  • Method Selection: A computational method is chosen, which includes a functional (e.g., B3LYP) and a basis set (e.g., 6-31G). The B3LYP functional is a hybrid functional that has shown good performance for many organic molecules.[3][4][5] The 6-31G basis set is a Pople-style basis set of double-zeta quality with polarization functions on heavy atoms.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable geometry.

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies, including the HOMO and LUMO.

  • Analysis: The output data is analyzed to determine the HOMO-LUMO gap and visualize the molecular orbitals.

Synthesis Protocol

While various methods exist for the synthesis of organosilanes, a common route to this compound involves the reduction of dichlorothis compound.

Reaction Scheme:

Dichlorothis compound + 2 LiAlH₄ → this compound + 2 LiCl + 2 AlH₃

Experimental Protocol:

Note: The following is a generalized protocol and should be adapted with appropriate safety precautions.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Precursor: A solution of dichlorothis compound in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C).[2]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or an aqueous acid solution at 0 °C to decompose the excess LiAlH₄.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound, a molecule of considerable chemical interest. While direct experimental data for the monomer is not extensively available in the reviewed literature, this guide has presented data from closely related compounds and outlined the standard experimental and computational methodologies used for such determinations. The provided protocols for photoelectron spectroscopy, UV-visible spectroscopy, DFT calculations, and synthesis serve as a valuable resource for researchers. Further experimental and computational studies on the this compound monomer are encouraged to provide more precise quantitative data and a deeper understanding of its electronic properties.

References

An In-depth Technical Guide to Methylphenylsilane (CAS Number 766-08-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of methylphenylsilane (CAS 766-08-5), a versatile organosilicon compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical and spectroscopic properties of this compound, presents established experimental protocols for its synthesis and key reactions, and explores its reaction mechanisms. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and reaction pathways are visualized using diagrams.

Core Properties of this compound

This compound is a colorless liquid with a characteristic aromatic odor. Its fundamental properties are summarized in the tables below, compiled from various sources.

Physicochemical Properties
PropertyValueReference
CAS Number 766-08-5N/A
Molecular Formula C₇H₁₀SiN/A
Molecular Weight 122.24 g/mol N/A
Appearance Colorless liquidN/A
Density 0.889 g/mL at 25 °C[1]
Boiling Point 140-143 °C at 751 mmHg[1]
Melting Point -107.8 °CN/A
Flash Point 25 °C (77 °F)[1]
Refractive Index (n²⁰/D) 1.506[1]
Solubility Soluble in ethyl acetate, diethyl ether, dichloromethaneN/A
Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

Spectroscopy Characteristic Peaks / Features Reference
¹H NMR Phenyl protons: multiplet, ~7.3-7.6 ppm; Si-H protons: ~4.3 ppm; Methyl protons: ~0.3 ppmN/A
¹³C NMR Estimated values based on analogous compounds: Aromatic carbons: ~128-135 ppm; Methyl carbon: ~ -5 ppm[2][3][4][5][6]
Infrared (IR) Si-H stretch: ~2100 cm⁻¹; Si-C stretch: ~750 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; C=C aromatic ring stretch: ~1400-1600 cm⁻¹N/A
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z 122. Fragmentation involves loss of H, CH₃, and rearrangement to form various silicon-containing cations.[7]

Synthesis and Handling

Synthesis of this compound via Grignard Reaction

Reaction Scheme:

C₆H₅MgBr + CH₃SiH₂Cl → C₆H₅SiH₂(CH₃) + MgBrCl

Experimental Protocol:

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required. All glassware must be thoroughly dried before use.

  • Reagents:

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Methyldichlorosilane (CH₃SiHCl₂)

  • Procedure:

    • Prepare the phenylmagnesium bromide Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF.[8]

    • Once the Grignard reagent is formed, cool the flask in an ice bath.

    • Slowly add a solution of methyldichlorosilane in the same anhydrous solvent to the Grignard reagent via the dropping funnel with vigorous stirring. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • The reaction is quenched by carefully adding a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation under reduced pressure.

Safe Handling and Disposal

This compound is a flammable liquid and should be handled with appropriate safety precautions.[9]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Keep away from heat, sparks, and open flames.

    • Ground all equipment to prevent static discharge.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[10][11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and water.

  • Disposal:

    • Unused or waste material should be treated as hazardous waste. Small amounts can be carefully quenched by slow addition to a suitable solvent like isopropanol, followed by methanol and then water.[12] The resulting mixture should be neutralized and disposed of according to local regulations.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of its Si-H bond.

Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for the formation of carbon-silicon bonds. While a specific protocol for this compound was not found, the following is a general procedure for platinum-catalyzed hydrosilylation of an alkene.[13][14][15][16][17]

Reaction Scheme:

R-CH=CH₂ + C₆H₅SiH₂(CH₃) --(Catalyst)--> R-CH₂-CH₂-SiH(CH₃)(C₆H₅)

Experimental Protocol:

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Reagents:

    • Alkene (e.g., 1-octene)

    • This compound

    • Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

    • Anhydrous solvent (e.g., toluene, THF)

  • Procedure:

    • To a solution of the alkene in the anhydrous solvent, add the platinum catalyst.

    • Slowly add this compound to the mixture at room temperature. The reaction is often exothermic.

    • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by GC or TLC).

    • The solvent is removed under reduced pressure.

    • The product is purified by distillation or column chromatography.

Hydrosilylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Prepare inert atmosphere in reaction flask AddAlkene Add alkene and solvent Setup->AddAlkene AddCatalyst Add platinum catalyst AddAlkene->AddCatalyst AddSilane Add this compound dropwise AddCatalyst->AddSilane Stir Stir at specified temperature AddSilane->Stir Monitor Monitor reaction progress (GC/TLC) Stir->Monitor Evaporate Remove solvent (rotary evaporation) Monitor->Evaporate Reaction complete Purify Purify product (distillation/chromatography) Evaporate->Purify Characterize Characterize pure product Purify->Characterize

Wurtz-Type Coupling for Polysilane Synthesis

This compound can be a precursor to dichlorothis compound, which is a monomer for the synthesis of poly(this compound) via Wurtz-type reductive coupling.[18]

Reaction Scheme (for the polymerization step):

n C₆H₅SiCl₂(CH₃) + 2n Na → [-(C₆H₅)Si(CH₃)-]ₙ + 2n NaCl

Experimental Protocol:

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • Dichlorothis compound

    • Sodium metal dispersion

    • Anhydrous toluene

  • Procedure:

    • A dispersion of sodium metal in anhydrous toluene is prepared in the reaction flask and heated to reflux.

    • A solution of dichlorothis compound in anhydrous toluene is added dropwise to the refluxing sodium dispersion with vigorous stirring.

    • The reaction mixture is refluxed for several hours.

    • After cooling to room temperature, the excess sodium is destroyed by the careful addition of a quenching agent (e.g., isopropanol).

    • The reaction mixture is filtered to remove sodium chloride.

    • The polymer is precipitated by adding the filtrate to a non-solvent (e.g., methanol).

    • The precipitated polymer is collected by filtration and dried under vacuum.

Electrophilic and Radical Substitution Reactions

The phenyl group in this compound can undergo electrophilic and radical substitution reactions. In electrophilic aromatic substitution, the silyl group can direct the incoming electrophile.[19][20][21] The Si-H bond is also susceptible to radical abstraction. A proposed mechanism for the reaction of a phenyl radical with a silane involves a radical substitution pathway.[22][23]

Radical_Substitution Reactants Phenyl Radical (C₆H₅•) + Silane (R₃SiH) TS Trigonal Bipyramidal Transition State Reactants->TS Attack of phenyl radical on silicon Products Phenylsilane (C₆H₅SiR₃) + Hydrogen Radical (H•) TS->Products Simultaneous Si-C bond formation and Si-H bond cleavage

Thermal Stability

While specific thermogravimetric analysis (TGA) data for this compound was not found in the reviewed literature, studies on analogous phenylsilanes and their polymers provide insights into their thermal stability. The pyrolysis of phenylhydrosilanes generally proceeds via second-order bimolecular reactions.[24] The thermal decomposition of poly(methylphenylsiloxane) shows that the degradation products include cyclic siloxanes and benzene.[25] The thermal stability is influenced by the number of phenyl groups attached to the silicon atom, with an increase in phenyl groups generally leading to a higher activation energy for decomposition.[24]

Conclusion

This compound is a key organosilicon compound with a rich chemistry that makes it a valuable tool in both academic research and industrial applications. Its utility as a precursor for polymers and as a reagent in organic synthesis, particularly in hydrosilylation reactions, is well-established. This guide has provided a detailed overview of its properties, synthesis, handling, and reactivity, offering a solid foundation for its use in the laboratory. Further research into its specific reaction kinetics and the development of more detailed experimental protocols will continue to expand its applications in materials science and drug development.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of Methylphenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, resolution, and chiroptical properties of chiral methylphenylsilane derivatives. The stereochemistry of organosilanes is a critical aspect of modern chemistry, with significant implications for the development of new pharmaceuticals and advanced materials. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates fundamental concepts through logical diagrams.

Introduction to Chirality in Organosilanes

Chirality, or "handedness," is a fundamental property of molecules that are non-superimposable on their mirror images.[1] In the context of drug discovery, the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[2] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even toxic. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.

Organosilanes, compounds containing a carbon-silicon bond, can be chiral when the silicon atom is bonded to four different substituents. This compound derivatives are a key class of such molecules, where the silicon atom is the stereocenter. The synthesis of these compounds in an enantiomerically pure form has been a longstanding challenge, as silicon does not have naturally occurring chiral compounds to start from.[3]

Enantioselective Synthesis of this compound Derivatives

The controlled synthesis of a specific enantiomer of a this compound derivative is a significant challenge in synthetic chemistry. Two primary strategies have emerged: the use of chiral auxiliaries and stereospecific catalytic reactions.

Synthesis Using Chiral Auxiliaries

One established method for introducing chirality at the silicon center is through the use of a chiral auxiliary. This approach involves reacting a prochiral silane with a chiral reagent to form diastereomers, which can then be separated. A common chiral auxiliary is (-)-menthol. For instance, dichlorophenylvinylsilane can be reacted with menthoxyllithium to produce dimenthoxyphenylvinylsilane.[3] Subsequent nucleophilic substitution with an organometallic reagent, such as methyllithium, can then yield a chiral this compound. The menthol group is later removed to give the final product.

Stereospecific Catalytic Reactions

More recent advances have focused on the development of stereospecific catalytic reactions, which can directly generate the desired enantiomer with high selectivity. One of the most promising methods is the platinum-catalyzed stereospecific borylation of chiral hydrosilanes.[4][5][6] This reaction proceeds with retention of configuration at the silicon center and can achieve excellent enantiomeric purity.[4][5] The resulting chiral silylboranes are versatile intermediates that can be converted into a variety of other chiral organosilanes.[6]

Asymmetric hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another powerful technique for creating chiral organosilanes.[7] The use of chiral transition metal catalysts, such as those based on rhodium or palladium, can induce high enantioselectivity in the addition of a silane to a prochiral alkene or alkyne.[7]

Table 1: Comparison of Enantioselective Synthesis Methods for Chiral Silanes

MethodCatalyst/AuxiliarySubstrateProductEnantiomeric Excess (ee)YieldReference
Chiral Auxiliary(-)-MentholDimenthoxyphenylvinylsilaneChiral MethylphenylvinylsilaneModerate to High72.6% (for auxiliary attachment)[3]
Stereospecific BorylationPt(PPh₃)₄Chiral HydrosilaneChiral Silylborane>99%High[4][5]
Asymmetric HydrosilylationChiral Rhodium ComplexStyreneChiral AlkylsilaneHighModerate to High[7]

Resolution of Racemic this compound Derivatives

In cases where a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to separate them. The most common method for the resolution of chiral compounds is the formation of diastereomeric salts.[8][9]

Diastereomeric Salt Formation

This technique involves reacting the racemic mixture with a chiral resolving agent, which is a pure enantiomer of another chiral compound.[8] For example, a racemic chiral amine can be reacted with an enantiomerically pure chiral carboxylic acid to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization.[9] Once the diastereomers are separated, the resolving agent can be removed to yield the pure enantiomers of the original compound.

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers on both an analytical and preparative scale.[2] This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Stereochemical Analysis and Chiroptical Properties

Once a chiral this compound derivative has been synthesized or resolved, it is crucial to determine its enantiomeric purity and absolute configuration. The primary techniques for this analysis are chiral chromatography and chiroptical spectroscopy.

Enantiomeric Purity Determination

The enantiomeric excess (ee) of a sample is a measure of its purity and is defined as the absolute difference between the mole fractions of the two enantiomers.[10] It is most commonly determined by chiral HPLC or GC, where the relative areas of the peaks corresponding to the two enantiomers are compared.

Specific Rotation

Optical activity is the ability of a chiral compound to rotate the plane of plane-polarized light.[1] The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined as the observed rotation for a 1 g/mL solution in a 1 decimeter pathlength cell.[1] The magnitude and sign (+ for dextrorotatory, - for levorotatory) of the specific rotation can be used to characterize a particular enantiomer.[11]

Table 2: Chiroptical Data for Selected Chiral Organosilicon Compounds

CompoundSpecific Rotation [α] (solvent)Wavelength (nm)Reference
(+)-α-Naphthylphenylmethylsilane+33.8° (cyclohexane)589 (D-line)Seminal work by L. H. Sommer
(-)-α-Naphthylphenylmethylsilane-33.6° (cyclohexane)589 (D-line)Seminal work by L. H. Sommer

Note: Data for specific compounds can be found in the cited literature. The values provided are illustrative.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.[12][13][14] A CD spectrum provides information about the three-dimensional structure of a molecule and can be used to determine its absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.[15]

Applications in Drug Discovery and Asymmetric Synthesis

Chiral this compound derivatives are not only of academic interest but also have significant potential applications in drug discovery and asymmetric synthesis. Their unique stereochemical properties can be exploited to create novel therapeutic agents with improved efficacy and reduced side effects. Furthermore, they can serve as chiral ligands or catalysts in asymmetric reactions to produce other valuable chiral molecules.

Experimental Protocols

General Procedure for Stereospecific Borylation of a Chiral Hydrosilane

This protocol is a generalized representation based on the work of Oestreich and others.[4][5][6]

  • Preparation: In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with the chiral hydrosilane (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and a platinum catalyst such as Pt(PPh₃)₄ (1-2 mol%).

  • Solvent Addition: Anhydrous toluene is added via syringe, and the mixture is stirred at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by ¹H NMR spectroscopy or thin-layer chromatography.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral silylborane.

  • Characterization: The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Procedure for Chiral Resolution by Diastereomeric Salt Formation

This protocol is a generalized representation based on established chemical principles.[2][8][9]

  • Salt Formation: The racemic mixture (e.g., a chiral amine) is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) is added, and the mixture is heated to ensure complete dissolution.

  • Crystallization: The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.

  • Liberation of Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine.

  • Extraction: The desired enantiomer is extracted into an organic solvent, and the aqueous layer is discarded.

  • Purification and Analysis: The organic layer is dried, and the solvent is removed to yield the enantiomerically enriched product. The optical purity is determined by measuring the specific rotation and by chiral HPLC analysis.

Visualizations

Stereoselective_Synthesis Prochiral_Silane Prochiral Silane (e.g., Dihydrosilane) Reaction_Mixture Stereoselective Reaction (e.g., Borylation) Prochiral_Silane->Reaction_Mixture Chiral_Catalyst Chiral Catalyst (e.g., Pt(PPh3)4) Chiral_Catalyst->Reaction_Mixture Reagent Reagent (e.g., Diboron) Reagent->Reaction_Mixture Enantiomer_R (R)-Chiral Silane Reaction_Mixture->Enantiomer_R Major Product (>99% ee) Enantiomer_S (S)-Chiral Silane Reaction_Mixture->Enantiomer_S Minor Product Chiral_Resolution_Workflow Racemic_Mixture Racemic this compound (R/S Mixture) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Mixture of Diastereomers (R-Silane)-(+)-Tartrate (S-Silane)-(+)-Tartrate Less_Soluble Less_Soluble Crystallization->Less_Soluble Less Soluble Salt (e.g., R-Silane Salt) More_Soluble More_Soluble Crystallization->More_Soluble More Soluble Salt (e.g., S-Silane Salt) Liberation_R Pure (R)-Enantiomer Less_Soluble->Liberation_R Liberation Liberation_S Pure (S)-Enantiomer More_Soluble->Liberation_S Liberation

References

Methodological & Application

Methylphenylsilane: A Versatile Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylsilane (PhMeSiH₂) is a versatile and efficient reducing agent employed in a wide array of organic transformations. Its moderate reactivity, favorable handling characteristics, and compatibility with various functional groups make it a valuable tool in modern organic synthesis, including in the development of pharmaceutical intermediates.[1][2][3] This document provides a comprehensive overview of the applications of this compound, detailed experimental protocols for key reactions, and quantitative data to guide synthetic chemists in its effective utilization.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5][6] It is irritating to the eyes, skin, and respiratory system.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Store in a cool, dry, and well-ventilated area away from heat sources and oxidizing agents.[6]

Key Safety Information:

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapor.[4]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]
H315: Causes skin irritation.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
H319: Causes serious eye irritation.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
H335: May cause respiratory irritation.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Applications in Organic Synthesis

This compound is a key reagent in hydrosilylation reactions, where a Si-H bond adds across an unsaturated bond, such as in alkenes, alkynes, ketones, and imines.[1][8] This process is often catalyzed by transition metal complexes.[8]

Reduction of Carbonyl Compounds

One of the most common applications of this compound is the reduction of carbonyl compounds, including aldehydes, ketones, esters, and amides, to the corresponding alcohols or amines.[9][10]

General Workflow for Carbonyl Reduction:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Carbonyl Compound Carbonyl Compound Silyl Ether Silyl Ether Carbonyl Compound->Silyl Ether Hydrosilylation This compound This compound This compound->Silyl Ether Metal Catalyst Metal Catalyst Metal Catalyst->Silyl Ether Alcohol Alcohol Silyl Ether->Alcohol Hydrolysis Siloxane Byproduct Siloxane Byproduct Silyl Ether->Siloxane Byproduct

Caption: General workflow for the reduction of a carbonyl compound using this compound.

Quantitative Data for Carbonyl Reductions:

SubstrateCatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
4-AcetylpyridineHuman Carbonic Anhydrase II (hCAII)1-(Pyridin-4-yl)ethanol7898[11]
AcetophenonehCAII1-Phenylethanol-94[11]
AcetophenoneRhodium catalyst with L87 ligand1-PhenylethanolHighHigh[12]
α-Keto amidesCu(II) with (S)-DTBM-SEGPHOSα-Hydroxyamides>91>80 (most >90)[12]
Reduction of Imines

This compound is also effective for the reduction of imines to amines, a crucial transformation in the synthesis of many nitrogen-containing compounds.[13][14][15]

General Workflow for Imine Reduction:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Imine Imine Silyl Amine Silyl Amine Imine->Silyl Amine Hydrosilylation This compound This compound This compound->Silyl Amine Lewis Acid or Transition Metal Lewis Acid or Transition Metal Lewis Acid or Transition Metal->Silyl Amine Amine Amine Silyl Amine->Amine Hydrolysis Siloxane Byproduct Siloxane Byproduct Silyl Amine->Siloxane Byproduct

Caption: General workflow for the reduction of an imine using this compound.

Quantitative Data for Imine Reductions:

SubstrateCatalyst/ConditionsProductYield (%)Reference
N-Aryl imines from dialkyl ketones(EBTHI)TiF₂ activated with phenylsilaneChiral amines-[16]
Aldehydes/Ketones and Amines (Reductive Amination)Dibutyltin dichlorideSecondary/Tertiary Amines-[17]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 4-Acetylpyridine using this compound and a Biocatalyst

This protocol is adapted from the asymmetric reduction of ketones catalyzed by human carbonic anhydrase II (hCAII).[11]

Materials:

  • 4-Acetylpyridine

  • This compound

  • Human Carbonic Anhydrase II (hCAII) in E. coli whole cells

  • Tris buffer (pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, suspend the E. coli whole cells containing hCAII in Tris buffer.

  • Add 4-acetylpyridine to the suspension.

  • Add this compound (typically 1.5-3 equivalents relative to the ketone) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Protocol 2: General Procedure for the Reduction of an Aldehyde/Ketone

This is a general protocol for the transition metal-catalyzed reduction of carbonyls. The choice of catalyst and solvent can significantly impact the reaction outcome.[17]

Materials:

  • Aldehyde or ketone

  • This compound

  • Transition metal catalyst (e.g., a copper(I) complex)[17]

  • Anhydrous solvent (e.g., THF or toluene)

  • Aqueous workup solution (e.g., saturated NH₄Cl)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone and the anhydrous solvent.

  • Add the transition metal catalyst (typically 1-5 mol%).

  • Add this compound (1.1-2.0 equivalents) dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of the aqueous workup solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Conclusion

This compound is a powerful and selective reducing agent with broad applications in organic synthesis. Its utility in the reduction of a variety of functional groups, coupled with the potential for asymmetric transformations, makes it an indispensable reagent for chemists in research and industry. The protocols and data presented here provide a solid foundation for the successful implementation of this compound in synthetic endeavors. As with any reactive chemical, proper safety precautions must be strictly followed.

References

Application Notes and Protocols for Hydrosilylation Reactions Using Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hydrosilylation reactions utilizing methylphenylsilane as a key reagent. This versatile silane serves as an effective hydride source for the reduction of a variety of unsaturated functionalities, including carbon-carbon and carbon-heteroatom multiple bonds. The resulting organosilicon compounds are valuable intermediates in organic synthesis and hold significant potential in the development of novel therapeutic agents and functional materials.

Introduction to Hydrosilylation with this compound

Hydrosilylation is a powerful and atom-economical transformation that involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene, alkyne, or carbonyl group.[1] This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and ruthenium catalysts being the most common.[1] The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency, regioselectivity, and stereoselectivity of the transformation.[1]

This compound (MePhSiH₂) is a dihydrosilane that offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its application in hydrosilylation reactions provides access to a diverse range of functionalized silanes and, upon subsequent transformation, chiral alcohols and other valuable building blocks.

Hydrosilylation of Alkenes and Alkynes

The hydrosilylation of alkenes and alkynes with this compound, often catalyzed by platinum or rhodium complexes, typically proceeds with anti-Markovnikov selectivity to afford the corresponding alkyl- or vinylsilanes.[2] The regioselectivity of the addition to alkynes can be influenced by the choice of catalyst and the steric and electronic properties of the substrates. For instance, in the hydrosilylation of phenylacetylene, the use of different silanes can lead to varying ratios of α and β-addition products.

General Experimental Protocol for Hydrosilylation of Phenylacetylene

This protocol is adapted from procedures for similar silanes and is a general guideline.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene (1.0 eq) in anhydrous toluene (to make a 0.5 M solution).

  • Catalyst Addition: Add the desired rhodium catalyst (e.g., [Rh(cod)Cl]₂, 0.1-1 mol%) to the solution.

  • Reagent Addition: Slowly add this compound (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired vinylsilane product.

Visualization of Hydrosilylation of Phenylacetylene

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Phenylacetylene Phenylacetylene Reaction_Step1 Hydrosilylation Phenylacetylene->Reaction_Step1 This compound This compound This compound->Reaction_Step1 Catalyst Rhodium Catalyst Catalyst->Reaction_Step1 Solvent Toluene Solvent->Reaction_Step1 Temperature RT - 80°C Temperature->Reaction_Step1 alpha_Product α-Vinylsilane beta_Product β-Vinylsilane Reaction_Step1->alpha_Product Reaction_Step1->beta_Product

Caption: General workflow for the hydrosilylation of phenylacetylene.

Asymmetric Hydrosilylation of Ketones

A significant application of this compound is in the asymmetric hydrosilylation of prochiral ketones to produce chiral secondary alcohols. This transformation is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates.[3] The reaction is typically catalyzed by chiral transition metal complexes, often rhodium or copper-based, in the presence of a chiral ligand.

Quantitative Data for Asymmetric Hydrosilylation of 4-Acetylpyridine
SubstrateSilaneCatalystYield (%)Enantiomeric Excess (ee, %)Reference
4-AcetylpyridinePhenylsilanehCAII in E. coli9998 ± 0.7[4]
4-AcetylpyridineThis compoundhCAII in E. coli7898 ± 0.4[4]
AcetophenonePhenylsilanehCAII in E. coli8994 ± 0.2[4]
AcetophenoneThis compoundhCAII in E. coli-94 ± 0.2[4]

Note: The yield for the reaction of acetophenone with this compound was not specified in the source material.

General Experimental Protocol for Asymmetric Hydrosilylation of Acetophenone

This protocol is a general guideline based on established methods for asymmetric hydrosilylation.[5]

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, prepare the chiral catalyst by reacting a metal precursor (e.g., CuCl) with a chiral ligand (e.g., a BINAP derivative) and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene).

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the prochiral ketone (e.g., acetophenone, 1.0 eq) in the same anhydrous solvent.

  • Reagent Addition: To the ketone solution, add this compound (1.2-2.0 eq) followed by the prepared catalyst solution.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis: Quench the reaction by the slow addition of 1 M HCl. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the silyl ether intermediate.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude alcohol by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualization of Asymmetric Hydrosilylation Workflow

G cluster_catalyst_prep Catalyst Preparation cluster_hydrosilylation Asymmetric Hydrosilylation cluster_workup Work-up & Analysis Metal_Precursor Metal Precursor (e.g., CuCl) Catalyst_Formation Complexation Metal_Precursor->Catalyst_Formation Chiral_Ligand Chiral Ligand (e.g., BINAP) Chiral_Ligand->Catalyst_Formation Base Base (e.g., NaOtBu) Base->Catalyst_Formation Catalyst Active Chiral Catalyst Hydrosilylation_Step Hydrosilylation Catalyst->Hydrosilylation_Step Catalyst_Formation->Catalyst Ketone Prochiral Ketone Ketone->Hydrosilylation_Step MePhSiH2 This compound MePhSiH2->Hydrosilylation_Step Silyl_Ether Chiral Silyl Ether Intermediate Hydrolysis Acidic Hydrolysis (e.g., HCl) Silyl_Ether->Hydrolysis Hydrosilylation_Step->Silyl_Ether Chiral_Alcohol Chiral Alcohol Hydrolysis->Chiral_Alcohol Purification Purification Chiral_Alcohol->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis

Caption: Workflow for asymmetric hydrosilylation of a prochiral ketone.

Signaling Pathways and Reaction Mechanisms

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.

  • Alkene/Alkyne Coordination: The unsaturated substrate coordinates to the metal complex.

  • Migratory Insertion: The coordinated substrate inserts into the metal-hydride bond.

  • Reductive Elimination: The resulting alkyl- or vinyl-silyl metal complex undergoes reductive elimination to release the product and regenerate the active catalyst.

Visualization of the Chalk-Harrod Mechanism

Chalk_Harrod cluster_intermediates Catalytic Cycle Catalyst [M] Ox_Add Oxidative Addition Catalyst->Ox_Add + R3SiH Coord Coordination Ox_Add->Coord + Alkene I1 H-[M]-SiR3 Ox_Add->I1 Insertion Migratory Insertion Coord->Insertion I2 H-[M(Alkene)]-SiR3 Coord->I2 Red_Elim Reductive Elimination Insertion->Red_Elim I3 (Alkyl)-[M]-SiR3 Insertion->I3 Red_Elim->Catalyst - R3Si-Alkene I1->Coord I2->Insertion I3->Red_Elim

References

Application Notes and Protocols for the Use of Methylphenylsilane in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylsilane and its derivatives are versatile monomers and precursors in a variety of polymerization reactions, leading to the synthesis of polysilanes and other silicon-containing polymers with unique optical, electronic, and thermal properties. These polymers are of significant interest in materials science and have potential applications in fields ranging from microelectronics to drug delivery. This document provides detailed application notes and protocols for the use of this compound in several key polymerization techniques: Dehydrocoupling Polymerization, Wurtz-type Coupling, and Anionic Ring-Opening Polymerization (AROP).

Dehydrocoupling Polymerization of this compound

Dehydrocoupling is a powerful method for forming silicon-silicon bonds through the elimination of hydrogen gas from hydrosilanes. This reaction is typically catalyzed by transition metal complexes, such as those of zirconium, titanium, and iron, to produce polysilanes.[1] this compound is a suitable monomer for this process, leading to the formation of poly(methylphenylsilylene).

Experimental Protocol: Zirconocene-Catalyzed Dehydrocoupling

This protocol is adapted from a general procedure for the dehydrocoupling of phenylsilane catalyzed by a zirconocene complex.[2]

Materials:

  • This compound (purified by distillation)

  • (Cp)₂ZrCl₂ (Zirconocene dichloride)

  • n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M solution)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

  • Syringes

Procedure:

  • Catalyst Preparation:

    • In an argon-purged Schlenk tube, dissolve zirconocene dichloride (e.g., 80 mg, 0.27 mmol) in anhydrous toluene (1 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-butyllithium (0.34 mL of a 1.57 M solution in hexane, 0.54 mmol) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which a color change to brown should be observed, indicating the formation of the active catalyst.

  • Polymerization:

    • In a separate Schlenk flask, place the desired amount of neat this compound monomer (e.g., 2 mL).

    • Add the freshly prepared catalyst solution to the monomer. Vigorous evolution of hydrogen gas is typically observed.

    • As the reaction proceeds, the viscosity of the solution will increase.

    • Allow the reaction to stir at room temperature for 24 hours.

  • Work-up and Purification:

    • After 24 hours, remove all volatile components under vacuum.

    • Dissolve the residue in a minimal amount of toluene.

    • To precipitate the polymer, add the toluene solution dropwise to a stirred excess of methanol or hexane.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol or hexane to remove any remaining oligomers and catalyst residues.

    • Dry the polymer under vacuum to a constant weight.

Quantitative Data
Catalyst SystemMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Cp₂ZrCl₂ / n-BuLiPhenylsilane->10,000--[2]
Iron β-diketiminateThis compound / 1,4-benzenedimethanol3,1005,1001.6-[3]
Cp₂Zr(NMe₂)₂Phenylsilane2100 - 3000-->90%[4]

Note: Data for this compound homopolymerization using the zirconocene catalyst was not explicitly found, so data for the closely related phenylsilane is provided as a representative example.

Reaction Pathway and Workflow

Dehydrocoupling_Polymerization cluster_workflow Experimental Workflow cluster_mechanism Proposed σ-Bond Metathesis Mechanism start Start catalyst_prep Catalyst Preparation (Cp)₂ZrCl₂ + n-BuLi start->catalyst_prep 1 polymerization Polymerization This compound + Catalyst catalyst_prep->polymerization 2 workup Work-up & Purification (Precipitation in Methanol) polymerization->workup 3 characterization Characterization (GPC, NMR) workup->characterization 4 end End characterization->end Monomer R-SiH₃ Intermediate1 Transition State (σ-complex) Monomer->Intermediate1 + [Zr]-H Catalyst [Zr]-H Catalyst->Intermediate1 Dimer H-Si(R)H-Si(R)H₂ Intermediate1->Dimer σ-bond metathesis H2 H₂ Dimer->H2 - [Zr]-H Polymer ...-(SiR)-... Dimer->Polymer Propagation

Caption: Workflow and proposed mechanism for dehydrocoupling polymerization.

Wurtz-type Coupling of Dichlorothis compound

The Wurtz-type coupling reaction is a classic and widely used method for the synthesis of polysilanes.[5] It involves the reductive dechlorination of dichlorodiorganosilanes using an alkali metal, typically sodium, in an inert solvent.[5] This method is effective for producing high molecular weight poly(this compound).

Experimental Protocol

This protocol is a generalized procedure based on common practices for Wurtz-type coupling of dichlorosilanes.[6]

Materials:

  • Dichlorothis compound (purified by distillation)

  • Sodium metal dispersion (or freshly cut sodium)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Methanol

  • Schlenk flask with a mechanical stirrer

  • Reflux condenser

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add anhydrous toluene or THF to a Schlenk flask equipped with a mechanical stirrer and a reflux condenser.

    • Add a dispersion of sodium metal to the solvent. If using solid sodium, it should be cut into small pieces to increase the surface area.

    • Heat the mixture to the reflux temperature of the solvent with vigorous stirring to maintain a fine dispersion of the sodium.

  • Monomer Addition:

    • In a separate Schlenk flask, dissolve the dichlorothis compound in anhydrous toluene or THF.

    • Add the monomer solution dropwise to the stirred sodium dispersion over a period of 1-2 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the formation of silyl anions.[6]

  • Polymerization:

    • Maintain the reaction mixture at reflux for 4-24 hours to allow for polymer chain growth. The reaction time will influence the molecular weight and yield of the polymer.

  • Quenching and Work-up:

    • After the desired reaction time, cool the mixture to room temperature.

    • Quench the reaction by slowly adding methanol to destroy any remaining active sodium and silyl anions.

    • Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the concentrated residue in a minimal amount of toluene or THF.

    • Precipitate the polymer by adding the solution to a large volume of a non-solvent such as methanol or isopropanol.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data
MethodMonomerMn ( g/mol )Mw/MnYield (%)Reference
Wurtz-type Coupling (low-valent titanium reagent)Dichlorothis compound16,8601.6-[5]
Wurtz-type Coupling ([K⁺/K⁻] in THF)Dichlorothis compound--35-45[7]

Reaction Pathway and Workflow

Wurtz_Coupling cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism start Start setup Reaction Setup (Na dispersion in Toluene) start->setup addition Monomer Addition (Dichlorothis compound) setup->addition polymerization Polymerization (Reflux) addition->polymerization quench Quenching (Methanol) polymerization->quench purification Purification (Precipitation) quench->purification end End purification->end Monomer R₂SiCl₂ RadicalAnion [R₂SiCl]•⁻ Na⁺ Monomer->RadicalAnion + e⁻ (from Na) Na Na SilylRadical R₂SiCl• RadicalAnion->SilylRadical - Cl⁻ SilylAnion R₂SiCl⁻ Na⁺ SilylRadical->SilylAnion + e⁻ (from Na) Dimer Cl-SiR₂-SiR₂-Cl SilylAnion->Dimer + R₂SiCl₂ Polymer ...-(SiR₂)n-... Dimer->Polymer Propagation

Caption: Workflow and proposed mechanism for Wurtz-type coupling polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a versatile method for producing well-defined polysiloxanes and polysilanes from cyclic monomers.[8][9] The polymerization is initiated by a nucleophile, which attacks a silicon atom in the strained ring, leading to ring opening and the formation of a propagating anionic center. While specific protocols for methylphenyl-substituted cyclosilanes are not abundant in the literature, the general principles of AROP of cyclosiloxanes can be applied.

Experimental Protocol (General)

This is a general protocol for the AROP of a cyclic silane, which can be adapted for a methylphenyl-substituted cyclic monomer.

Materials:

  • Cyclic this compound monomer (e.g., a substituted cyclotrisilane or cyclotetrasilane, rigorously purified)

  • Anionic initiator (e.g., n-butyllithium, silyl potassium, or a silanolate)

  • Anhydrous, non-polar solvent (e.g., THF, benzene)

  • Quenching agent (e.g., chlorotrimethylsilane or methanol)

  • Standard high-vacuum or glovebox techniques are required.

Procedure:

  • Monomer and Solvent Preparation:

    • The cyclic monomer must be rigorously purified to remove any protic impurities.

    • The solvent must be dried and distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Initiation:

    • In a reactor under a high-purity inert atmosphere, dissolve the cyclic monomer in the anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., -78 °C to room temperature, depending on the monomer and initiator).

    • Add the initiator solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer]/[Initiator] x Monomer MW).

  • Propagation:

    • Allow the reaction to stir at the chosen temperature. The polymerization time can range from minutes to hours.

    • Monitor the progress of the polymerization by techniques such as GPC or NMR by taking aliquots from the reaction mixture.

  • Termination/Quenching:

    • Once the desired conversion is reached, terminate the polymerization by adding a quenching agent. For example, adding an excess of chlorotrimethylsilane will cap the living anionic chain ends.

    • Alternatively, protic quenching with methanol will result in a silanol-terminated polymer.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Filter the polymer, wash with the non-solvent, and dry under vacuum.

Quantitative Data
MonomerInitiatorMn ( g/mol )PDI (Mw/Mn)Reference
Octamethylcyclotetrasiloxane (D₄)Phosphazene Base-Narrow[10]
Hexamethylcyclotrisiloxane (D₃)Lithium SilanolateControllableNarrow[10]
PhenylnonamethylcyclopentasilaneAnionic--[11]

Note: Specific quantitative data for the AROP of a methylphenyl-substituted cyclosilane is limited in the provided search results. The data presented is for related cyclosiloxane monomers to illustrate the controlled nature of the polymerization.

Reaction Pathway and Workflow

AROP cluster_workflow Experimental Workflow cluster_mechanism General Mechanism start Start setup Monomer Dissolution (in anhydrous solvent) start->setup initiation Initiation (Add anionic initiator) setup->initiation propagation Propagation (Stir at controlled temp.) initiation->propagation termination Termination (Add quenching agent) propagation->termination purification Purification (Precipitation) termination->purification end End purification->end Initiator Nu⁻ RingOpening Nu-(SiR₂)n⁻ Initiator->RingOpening + Monomer Monomer Cyclic Silane (SiR₂)n Monomer->RingOpening Propagation Nu-(SiR₂)n-(SiR₂)m⁻ RingOpening->Propagation + m Monomer Polymer Nu-(SiR₂)n+m-X Propagation->Polymer + E⁺ (Quench) Quench E⁺ Quench->Polymer

Caption: Workflow and general mechanism for anionic ring-opening polymerization.

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of a diverse range of silicon-containing polymers. The choice of polymerization technique—dehydrocoupling, Wurtz-type coupling, or anionic ring-opening polymerization—allows for the tailoring of the polymer architecture, molecular weight, and properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and applications of these fascinating materials. It is crucial to note that these reactions are sensitive to air and moisture, and thus require the use of inert atmosphere techniques for successful and reproducible results.

References

Application Notes and Protocols for the Reduction of Ketones with Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including active pharmaceutical ingredients. Hydrosilylation, the addition of a silicon-hydride bond across a carbonyl double bond, followed by hydrolysis, offers a mild and often highly selective method for this conversion. Methylphenylsilane (PhMeSiH₂) is one of several hydrosilanes employed for this purpose. Its reactivity and selectivity are influenced by the choice of catalyst and the nature of the ketone substrate. These notes provide an overview of the application of this compound in ketone reduction, including comparative data and detailed experimental protocols.

Data Presentation: Comparative Efficacy of Silanes in Ketone Reduction

The choice of silane can significantly impact the yield and enantioselectivity of ketone reduction. While diphenylsilane and phenylsilane are commonly used, this compound offers a different reactivity profile. Below is a summary of quantitative data from a study utilizing a biocatalyst and a qualitative comparison in a transition-metal catalyzed system.

Table 1: Biocatalytic Reduction of Ketones with Various Silanes

This table presents data from the reduction of 4-acetylpyridine and acetophenone catalyzed by human carbonic anhydrase II (hCAII).[1][2]

KetoneSilaneYield (%)Enantiomeric Excess (e.e.) (%)
4-AcetylpyridinePhenylsilane9998 (S)
4-AcetylpyridineThis compound 7898 (S)
AcetophenonePhenylsilane-94 (S)
AcetophenoneThis compound -94 (S)

Reaction conditions: 0.1 μmol hCAII, 1 mL buffer, 50 μmol ketone, 150 μmol silane.[2]

In this enzymatic system, phenylsilane provided a higher yield for the reduction of 4-acetylpyridine compared to this compound, although both gave identical high enantioselectivity.[1][2] For acetophenone, both silanes resulted in the same enantioselectivity.[1][2]

Table 2: Qualitative Comparison of Silanes in Rhodium-Catalyzed Asymmetric Hydrosilylation

This table provides a qualitative summary of silane performance in the asymmetric hydrosilylation of prochiral ketones catalyzed by a Rhodium complex with the P,S-ligand L87.[3]

SilaneOutcome
DiphenylsilaneExcellent
(1-Naphthyl)phenylsilaneExcellent
PhenylsilanePoor
This compound Poor
TriethylsilanePoor
Polymethylhydrosiloxane (PMHS)Poor

In this specific rhodium-catalyzed system, diarylsilanes like diphenylsilane were found to be optimal, while this compound, along with other mono- and tri-substituted silanes, generated poor outcomes.[3]

Experimental Protocols

The following are representative protocols for the reduction of a ketone using this compound. Protocol 1 describes an enzymatic reduction, while Protocol 2 is an adapted general procedure for a transition metal-catalyzed reaction.

Protocol 1: Enantioselective Reduction of 4-Acetylpyridine using this compound and Carbonic Anhydrase

This protocol is based on the methodology described by Ji et al.[1][2]

Materials:

  • Human Carbonic Anhydrase II (hCAII)

  • 4-Acetylpyridine

  • This compound (PhMeSiH₂)

  • Tris buffer (or other suitable aqueous buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vial, prepare a solution containing 50 μmol of 4-acetylpyridine in 1 mL of buffer.

  • Add 0.1 μmol of hCAII to the solution.

  • To the stirred solution, add 150 μmol of this compound (3 equivalents).

  • Seal the vial and stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, extract the product from the aqueous phase using an organic solvent such as ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, 1-(pyridin-4-yl)ethan-1-ol.

  • Purify the product by column chromatography if necessary.

  • Determine the yield by ¹H NMR and the enantiomeric excess by chiral HPLC or SFC.[2]

Protocol 2: General Procedure for Copper-Catalyzed Reduction of Acetophenone with this compound

This is a general protocol adapted from standard copper-catalyzed hydrosilylation procedures. Optimal conditions, such as catalyst loading, solvent, and temperature, may need to be determined empirically.

Materials:

  • Acetophenone

  • This compound (PhMeSiH₂)

  • Copper(I) catalyst (e.g., CuCl)

  • Chiral ligand (for asymmetric reactions, e.g., a chiral diphosphine ligand)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard oven-dried laboratory glassware

  • Magnetic stirrer

  • Aqueous workup solutions (e.g., saturated NH₄Cl, 1M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Catalyst Preparation (in situ):

    • Under an inert atmosphere, add the copper(I) source (e.g., CuCl, 1-5 mol%) and the chiral ligand (1-5 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed solvent (e.g., toluene) and stir for 15-30 minutes.

    • Add the base (e.g., NaOtBu, 1-5 mol%) and continue stirring.

  • Hydrosilylation Reaction:

    • To the prepared catalyst mixture, add acetophenone (1.0 equivalent) via syringe.

    • Slowly add this compound (1.1-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or GC.

  • Work-up and Hydrolysis:

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • To hydrolyze the intermediate silyl ether to the final alcohol product, add 1M HCl and stir vigorously for 1-2 hours, or until TLC analysis indicates complete conversion.

    • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude 1-phenylethanol by flash column chromatography on silica gel.

    • Characterize the product and determine the yield. If a chiral ligand was used, determine the enantiomeric excess by chiral HPLC or GC.

Visualizations: Reaction Mechanisms and Workflows

General Mechanism of Transition Metal-Catalyzed Ketone Hydrosilylation

The reduction of a ketone with a silane catalyzed by a transition metal complex typically proceeds through a series of steps involving the activation of the silane and the ketone. While several mechanistic pathways exist, a common cycle is the Chalk-Harrod mechanism or a variation thereof.

G M Active Catalyst [M] OxAdd Oxidative Addition [M(H)(SiR'₃)] M->OxAdd 1. Silane Activation SiH R'₃SiH (this compound) SiH->OxAdd Ketone R₂C=O (Ketone) Coord Ketone Coordination Ketone->Coord OxAdd->Coord 2. Ketone Binding Insert Insertion Step [M(OCR₂H)(SiR'₃)] Coord->Insert 3. Hydride Insertion RedElim Reductive Elimination Insert->RedElim 4. C-O Bond Formation RedElim->M Catalyst Regeneration Product R₂CHOSiR'₃ (Silyl Ether) RedElim->Product

Caption: A generalized catalytic cycle for the hydrosilylation of a ketone.

Experimental Workflow for Ketone Reduction

The following diagram outlines the typical laboratory workflow for the reduction of a ketone using this compound, from reaction setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Inert Atmosphere Setup Reagents Prepare Catalyst, Ketone, & Silane Setup->Reagents Mix Combine Reagents in Solvent Reagents->Mix React Stir & Monitor (TLC/GC) Mix->React Quench Quench & Hydrolyze (Aqueous Work-up) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Yield Determine Yield (NMR/Mass) Purify->Yield EE Determine e.e. (Chiral HPLC/GC) Purify->EE

Caption: Standard laboratory workflow for catalyzed ketone hydrosilylation.

Logical Relationship: Factors Influencing Reaction Outcome

The success of the ketone reduction is dependent on the interplay between the silane, the catalyst, and the substrate. This diagram illustrates these key relationships.

G Silane Silane Choice (e.g., this compound) Outcome Reaction Outcome Silane->Outcome Catalyst Catalyst System (Metal & Ligand) Catalyst->Outcome Substrate Ketone Substrate (Sterics & Electronics) Substrate->Outcome Yield Yield Outcome->Yield Selectivity Selectivity (Enantio-, Diastereo-) Outcome->Selectivity Rate Reaction Rate Outcome->Rate

Caption: Key factors determining the outcome of ketone hydrosilylation.

References

Application Notes and Protocols: Methylphenylsilane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylsilane and its derivatives have emerged as versatile and practical reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. These organosilicon compounds offer a stable, less toxic, and cost-effective alternative to other organometallic reagents such as those based on boron (Suzuki), tin (Stille), or zinc (Negishi). The most prominent application of this compound derivatives is in the Hiyama cross-coupling reaction, which facilitates the formation of carbon-carbon bonds, most notably for the synthesis of biaryl and vinylarene scaffolds prevalent in pharmaceuticals and functional materials.

These application notes provide a comprehensive overview of the use of this compound derivatives in Hiyama cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions and yields, and a mechanistic overview.

Hiyama Cross-Coupling Reaction: An Overview

The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide or pseudohalide (e.g., triflate). A key feature of this reaction is the requirement for activation of the relatively inert carbon-silicon bond. This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, which forms a hypervalent pentacoordinate silicon species. This activated species is sufficiently nucleophilic to undergo transmetalation with the palladium catalyst.[1][2][3]

Recent advancements have also led to the development of fluoride-free Hiyama coupling protocols, which enhance the functional group tolerance of the reaction by avoiding the cleavage of silyl protecting groups.[4][5] These methods often employ silanols or alkoxysilanes in the presence of a base like sodium hydroxide.[4][5]

Data Presentation: Hiyama Coupling of this compound Derivatives

The following table summarizes various conditions and yields for the Hiyama cross-coupling reaction using derivatives of this compound for the synthesis of biaryl compounds.

Aryl Halide/PseudohalideOrganosilaneCatalyst (mol%)Ligand (mol%)Activator/Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenyltrimethoxysilane[(NHC)₂PdCl₂]-NaOHWater120 (MW)195[4]
IodobenzenePhenyltrimethoxysilanePd(OAc)₂ (3)DABCO (6)TBAFDioxane801>99[6]
Aryl HalidesTrialkoxy(aryl)silanes10% Pd/C (0.5)Tris(4-fluorophenyl)phosphine (1)TBAF·3H₂OToluene/Water120-47-90[4]
4-BromotolueneTrimethoxy(phenyl)silanePd NNC-pincer complex (5 ppm)-KFPropylene glycol--99[4]
Aryl Bromides/IodidesPhenyltrimethoxysilanePd-Salen@MWCNTs-TBAFDMF110--[7]
Aryl Chlorides/BromidesPhenyltrimethoxysilanePd(OAc)₂NHCNaOHWater100-18-90[7]
Aryl Bromides/IodidesPhenyltrimethoxysilanePd/Fe₃O₄-NaOHWater90-65-92[4]
ArenesulfinatesPhenyltriethoxysilanePdCl₂ (5)-TBAFTHF70-94[6]
4-BromoacetophenonePhenyltrimethoxysilanePd(0)-PVP NPs-NaOHWater110 (MW)0.1>95[5]
Aryl BromidesPhenyltrimethoxysilanePd a-NHC complexes-----high[8]

Experimental Protocols

General Protocol for Fluoride-Activated Hiyama Cross-Coupling

This protocol is a representative example for the palladium-catalyzed cross-coupling of an aryl halide with a phenyltrialkoxysilane using a fluoride activator.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenyltrimethoxysilane (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.06 mmol, 6 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol)

  • Anhydrous dioxane (5 mL)

  • Magnetic stir bar

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium(II) acetate (0.03 mmol), and DABCO (0.06 mmol).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Under the inert atmosphere, add anhydrous dioxane (5 mL) via syringe, followed by phenyltrimethoxysilane (1.5 mmol).

  • Add the TBAF solution (1.5 mL of a 1.0 M solution in THF) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS), typically ranging from 1 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

General Protocol for Fluoride-Free Hiyama Cross-Coupling

This protocol is a representative example for a fluoride-free Hiyama coupling using a heterogeneous palladium catalyst and a base in an aqueous medium.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenyltrimethoxysilane (1.5 mmol)

  • 10% Palladium on carbon (Pd/C, 0.01 mmol, 1 mol%)

  • Sodium hydroxide (NaOH, 2.0 mmol)

  • Water (5 mL)

  • Magnetic stir bar

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), phenyltrimethoxysilane (1.5 mmol), 10% Pd/C (0.01 mmol), and sodium hydroxide (2.0 mmol).

  • Add water (5 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 110-150 °C) for the required time (often in the range of minutes for microwave-assisted reactions).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure biaryl product.

Mandatory Visualization

Catalytic Cycle of the Hiyama Cross-Coupling Reaction

Hiyama_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Si R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_Si Byproduct X-SiR'₃-F⁻ Transmetalation->Byproduct RedElim Reductive Elimination PdII_Aryl_Si->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Silane R²-SiR'₃ ActivatedSilane [R²-SiR'₃-F]⁻ Silane->ActivatedSilane Activation Activator Activator (F⁻ or Base) Activator->Silane ActivatedSilane->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the palladium-catalyzed Hiyama cross-coupling reaction.

Experimental Workflow for Hiyama Cross-Coupling

Experimental_Workflow Start Start: Prepare Reaction Vessel AddReagents Add Aryl Halide, Organosilane, Catalyst, Ligand, and Base/Activator Start->AddReagents InertAtmosphere Establish Inert Atmosphere (e.g., Ar or N₂) AddReagents->InertAtmosphere AddSolvent Add Anhydrous Solvent InertAtmosphere->AddSolvent Reaction Heat and Stir Reaction Mixture AddSolvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Hiyama cross-coupling reaction.

Conclusion

This compound and its derivatives are valuable reagents for palladium-catalyzed cross-coupling reactions, offering a practical and efficient route to important chemical scaffolds. The Hiyama coupling, in particular, has been well-developed to accommodate a wide range of substrates and functional groups through both fluoride-activated and fluoride-free protocols. The provided data and protocols serve as a guide for researchers to implement these powerful synthetic transformations in their work, contributing to the advancement of chemical synthesis, drug discovery, and materials science.

References

Methylphenylsilane: A Precursor for Advanced Silicone Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylsilane and its derivatives are key precursors in the synthesis of advanced silicone polymers. The incorporation of phenyl groups into the polysiloxane backbone imparts unique properties not found in conventional polydimethylsiloxanes (PDMS). These properties include enhanced thermal stability, improved resistance to radiation, high refractive index, and excellent mechanical properties over a wide temperature range.[1][2][3][4] These attributes make this compound-based silicones highly valuable in specialized applications across the aerospace, electronics, optics, and biomedical fields.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using this compound precursors. It is intended for researchers, scientists, and drug development professionals who require high-performance materials with tailored properties.

Properties of this compound-Based Silicone Polymers

The properties of silicone polymers derived from this compound can be tuned by controlling the phenyl content and the polymer architecture. Key properties and their corresponding data are summarized below.

Thermal Properties

The presence of phenyl groups in the siloxane chain enhances thermal stability by inhibiting depolymerization reactions.[7]

Polymer SystemPhenyl Content (mol%)Onset Degradation Temperature (°C)Reference
Polymethylphenylsiloxane (PMPS)-463[8]
PMPS with 8 wt% Methacryloxypropyltrimethoxysilane-518[8]
Poly(dimethylsiloxane-co-methylphenylsiloxane)9-92Tgs between -115.7 and -26.8[9]
PM-50 Phenylmethyl Silicone FluidLowStable at 200 (open system)[4]
PM-125 Phenylmethyl Silicone FluidHighStable at 250 (open system)[4]
Optical Properties

The phenyl groups increase the refractive index of silicone polymers, making them suitable for optical applications such as LED encapsulation and intraocular lenses.[3][5]

Polymer/Fluid NamePhenyl Content (mol%)Refractive IndexViscosity (cSt)Reference
Andisil® SF 12084.21.421580[10]
Andisil® SF 12214.21.423160[10]
Andisil® SF 1222 CV7.61.436225[10]
Andisil® SF 122311.01.456225[10]
Andisil® SF 123013.01.46313,000[10]
Andisil® SF 1243 CV23.01.49175[10]
Andisil® SF 1443 CV23.01.4950380[10]
Phenyl silicone oil-1.48 to 1.62-[5]
PPM-500 Phenylmethyl Silicone FluidHighest1.533500[4]
Mechanical Properties

Methylphenylsiloxane-based elastomers exhibit good mechanical properties, which can be further enhanced with the use of fillers.

Polymer SystemPropertyValueReference
PMPS with 8 wt% MethacryloxypropyltrimethoxysilaneShear Strength4.2 MPa[8]
Platinum-cured silicone rubberShear Modulus63.83 kPa[11]
Condensation-cured silicone rubberShear Modulus86.91 kPa[11]

Synthesis of Silicone Polymers from this compound Precursors

Several synthetic routes can be employed to produce silicone polymers from this compound precursors. The choice of method depends on the desired polymer architecture and properties.

cluster_0 General Synthesis Workflow Precursors Precursors Polymerization Polymerization Precursors->Polymerization Initiator/Catalyst Purification Purification Polymerization->Purification Characterization Characterization Purification->Characterization Silicone_Polymer Silicone Polymer Characterization->Silicone_Polymer

Caption: General workflow for the synthesis of silicone polymers.

Experimental Protocols

1. Hydrosilylation Polymerization

Hydrosilylation is a versatile method for creating a variety of organosilicon compounds through the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond.[12][13] This method is widely used for curing silicone elastomers and synthesizing functionalized polysiloxanes.[14][15]

cluster_1 Hydrosilylation Polymerization Workflow Start Start Reactants Charge flask with vinyl-containing siloxane and this compound Start->Reactants Inert_Atmosphere Establish inert atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Catalyst_Addition Add Karstedt's catalyst Inert_Atmosphere->Catalyst_Addition Reaction Stir at elevated temperature (e.g., 70°C for 5h) Catalyst_Addition->Reaction Monitoring Monitor reaction progress (e.g., disappearance of Si-H peak in IR) Reaction->Monitoring Purification Remove catalyst and unreacted monomers Monitoring->Purification End End Purification->End

Caption: Workflow for hydrosilylation polymerization.

Protocol:

  • Materials:

    • Vinyl-terminated methylphenylsiloxane oligomer

    • Hydride-terminated polysiloxane (crosslinker)

    • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the vinyl-terminated methylphenylsiloxane oligomer and the hydride-terminated polysiloxane in the desired stoichiometric ratio.

    • Add anhydrous toluene to dissolve the reactants and achieve the desired concentration.

    • Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

    • Inject Karstedt's catalyst (typically 5-10 ppm of platinum) into the reaction mixture with vigorous stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain for several hours.[14]

    • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band at approximately 2126 cm⁻¹.[14]

    • Once the reaction is complete, cool the mixture to room temperature.

    • The resulting polymer can be purified by precipitation in a non-solvent such as methanol, followed by drying under vacuum.

2. Ring-Opening Polymerization (ROP)

ROP of cyclic siloxanes is a common industrial method for producing high molecular weight linear polysiloxanes.[16] Anionic ROP is particularly effective and can be initiated by strong bases.[16]

cluster_2 Anionic Ring-Opening Polymerization Workflow Start Start Monomer Charge reactor with cyclic methylphenylsiloxane monomer Start->Monomer Initiator_Prep Prepare initiator solution (e.g., TAHSA) Monomer->Initiator_Prep Initiation Add initiator to monomer under inert atmosphere Initiator_Prep->Initiation Polymerization_Step Heat and stir at specified temperature and time Initiation->Polymerization_Step Termination Add end-capping agent (e.g., vinyl-containing silane) Polymerization_Step->Termination Purification_Step Neutralize and filter catalyst, remove volatiles Termination->Purification_Step End End Purification_Step->End

Caption: Workflow for anionic ring-opening polymerization.

Protocol:

  • Materials:

    • Methylphenylcyclosiloxane mixture (e.g., (CH₃PhSiO)n, n≥3)

    • Tetramethyl ammonium hydroxide silicon alkoxide (TAHSA) as catalyst[17]

    • Vinyl-terminated end-capping agent

    • Dimethylformamide (DMF) as a promoter[17]

  • Procedure:

    • Prepare the TAHSA catalyst by reacting tetramethyl ammonium hydroxide with octamethylcyclotetrasiloxane (D4) under vacuum.[17]

    • In a reactor, combine the methylphenylcyclosiloxane monomer, DMF, and the prepared TAHSA catalyst.[17]

    • Heat the mixture under a nitrogen atmosphere with stirring. The reaction time is typically controlled within 5-8 hours.[17]

    • Introduce a vinyl-terminated end-capping agent to control the molecular weight and introduce vinyl functionality.

    • After the desired polymerization is achieved, neutralize the catalyst.

    • Purify the polymer by removing volatile components under vacuum.

3. Co-hydrolysis and Polycondensation

This method involves the hydrolysis of chlorosilane or alkoxysilane precursors to form silanols, which then undergo polycondensation to form the polysiloxane backbone. This approach is useful for producing random copolymers.

Protocol:

  • Materials:

    • Methylphenyldichlorosilane or methylphenyldimethoxysilane

    • Dimethyldichlorosilane or dimethyldimethoxysilane

    • Water

    • Toluene (or other suitable organic solvent)

    • Optional: Catalyst (e.g., a mild acid or base)

  • Procedure:

    • In a reaction vessel, dissolve the desired ratio of this compound and dimethylsilane precursors in an organic solvent like toluene.

    • Slowly add water to the mixture with vigorous stirring. The hydrolysis reaction is often exothermic and may produce HCl if chlorosilanes are used, which should be neutralized.

    • After hydrolysis is complete, heat the mixture to promote polycondensation, typically with the removal of water. A catalyst can be added to accelerate this step.

    • Continue the reaction until the desired viscosity or molecular weight is achieved.

    • Wash the polymer solution to remove any catalyst and byproducts.

    • Remove the solvent and any remaining volatile compounds under reduced pressure.

4. Piers-Rubinsztajn Reaction

The Piers-Rubinsztajn reaction is a metal-free method for forming siloxane bonds through the condensation of hydrosilanes and alkoxysilanes, catalyzed by a strong Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃).[18][19] This reaction proceeds under mild conditions and allows for the synthesis of well-defined polymer architectures.[20]

Protocol:

  • Materials:

    • Methyl- or phenyl-triethoxysilane

    • A Si-H containing monomer (e.g., 1,4-bis(dimethylsilyl)benzene)

    • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst

    • Toluene (anhydrous)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the Si-H containing monomer and the B(C₆F₅)₃ catalyst (e.g., 0.5 mol% of Si-H group) in anhydrous toluene.[19]

    • Stir the mixture at room temperature for a few minutes.[19]

    • Slowly add the methyl- or phenyl-triethoxysilane to the reaction mixture. The reaction is often exothermic.

    • Continue stirring at room temperature for a specified time (e.g., 0.5 hours).[19]

    • The reaction can be quenched, and the resulting polymer purified to remove the catalyst and any unreacted monomers.

Characterization of this compound-Based Polymers

A variety of analytical techniques are used to characterize the structure and properties of the synthesized silicone polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to determine the chemical structure, composition, and sequence distribution of the polymer chains.[1]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution of the polymers.

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability, glass transition temperature (Tg), and other thermal properties.[1][8][21]

  • Infrared (IR) Spectroscopy: FTIR is used to identify functional groups and to monitor the progress of polymerization reactions, such as the disappearance of the Si-H bond in hydrosilylation.[14]

  • Mechanical Testing: Tensile strength, elongation at break, and shear modulus are measured to determine the mechanical properties of the cured elastomers.[8][11]

  • Refractive Index Measurement: An Abbe refractometer or similar instrument is used to measure the refractive index of the silicone fluids and polymers.

Conclusion

This compound is a versatile precursor for the synthesis of high-performance silicone polymers with a wide range of desirable properties. By selecting the appropriate synthetic method and controlling the reaction conditions, researchers can tailor the properties of these materials to meet the demands of advanced applications in various scientific and industrial fields. The protocols and data presented in these application notes provide a foundation for the successful synthesis and characterization of this compound-based silicone polymers.

References

Surface Modification of Materials Using Methylphenylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced materials for biomedical and pharmaceutical applications. The ability to tailor the surface properties of a material without altering its bulk characteristics is essential for improving biocompatibility, controlling protein adsorption, enhancing drug delivery, and fabricating sensitive biosensors. Methylphenylsilane and its derivatives are versatile organosilicon compounds that can be used to create thin, stable, and functional coatings on a variety of substrates.

This document provides detailed application notes and experimental protocols for the surface modification of materials using this compound. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this chemistry for their specific applications. While direct quantitative data and specific biocompatibility studies for this compound are limited in the available literature, this guide consolidates established principles of silanization and provides data from closely related silane compounds to offer a foundational understanding and practical starting point for experimental work.

Applications of this compound Surface Modification

The unique chemical structure of this compound, combining a reactive silane headgroup with a methyl and a phenyl group, allows for the formation of surfaces with tailored properties. The phenyl group can impart hydrophobicity and unique electronic properties, while the methyl group contributes to a stable, low-energy surface.

Enhancing Biocompatibility and Hemocompatibility

The initial interaction between a biomaterial and a biological environment is the adsorption of proteins to the material's surface, which subsequently influences cellular responses.[1] Surface properties such as hydrophobicity, charge, and topography play a crucial role in determining the composition and conformation of the adsorbed protein layer.[1][2] By creating a defined, this compound-based monolayer, it is possible to modulate these surface characteristics to potentially improve biocompatibility and hemocompatibility.[3][4] While specific studies on this compound are not abundant, research on other silane coatings suggests that creating well-defined, hydrophobic, or mixed hydrophobic/hydrophilic surfaces can influence protein adsorption and subsequent cellular interactions, potentially reducing inflammatory responses and improving blood compatibility.[1][5]

Drug Delivery Vehicles

The surface functionalization of nanoparticles and other drug carriers is essential for controlling drug release, improving stability, and targeting specific tissues.[6][7][8] Silane coupling agents are instrumental in modifying the surface of inorganic nanoparticles to enhance their compatibility with organic drug molecules and biological systems.[9][10] Although direct examples of this compound in drug delivery are not prevalent in the literature, its derivatives can be used to create a hydrophobic shell on drug-loaded nanoparticles. This can be particularly useful for the sustained release of hydrophobic drugs and for protecting the payload from degradation.

Biosensor Fabrication

The performance of biosensors critically depends on the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes) onto the sensor surface while minimizing non-specific binding of other molecules from the sample.[11][12] Silanization is a common method to create a functionalized surface for the covalent attachment of these biomolecules.[13] this compound can be used to create a well-defined and stable surface for biosensor applications, providing a hydrophobic background that can enhance the signal-to-noise ratio in certain sensing modalities.[11]

Experimental Protocols

The following protocols provide a general framework for the surface modification of silicon-based substrates (e.g., silicon wafers, glass) using a this compound derivative. Methylphenyldichlorosilane is used as an example; however, other derivatives like methylphenyltrimethoxysilane can also be used with slight modifications to the protocol. It is crucial to perform all steps in a controlled environment with low humidity (e.g., in a nitrogen-filled glovebox or under a dry nitrogen stream) to prevent premature hydrolysis and polymerization of the silane in solution.

Protocol 1: Surface Cleaning and Hydroxylation

A pristine and hydroxylated surface is essential for the formation of a uniform and stable silane monolayer.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREMELY CORROSIVE AND REACTIVE - HANDLE WITH EXTREME CAUTION IN A FUME HOOD) or RCA-1 solution (5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide)

  • Deionized (DI) water (18 MΩ·cm)

  • Anhydrous toluene or hexane

  • Nitrogen gas (high purity)

Procedure:

  • Place the substrates in a suitable rack.

  • Piranha Clean: Carefully immerse the substrates in freshly prepared Piranha solution for 15-30 minutes.

  • RCA-1 Clean: Alternatively, immerse the substrates in RCA-1 solution at 75-80°C for 10-15 minutes.

  • Remove the substrates and rinse thoroughly with copious amounts of DI water.

  • Rinse with anhydrous toluene or hexane to remove water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Use the substrates immediately for silanization.

Protocol 2: Silanization with Methylphenyldichlorosilane

Materials:

  • Cleaned and hydroxylated substrates

  • Anhydrous toluene or hexane

  • Methylphenyldichlorosilane (or other this compound derivative)

  • Anhydrous solvent for rinsing (e.g., toluene, hexane, isopropanol)

  • Nitrogen gas (high purity)

  • Oven

Procedure:

  • Prepare a 1-2% (v/v) solution of methylphenyldichlorosilane in anhydrous toluene in a sealed container under a nitrogen atmosphere.

  • Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature. Gentle agitation can promote uniform coating.

  • Remove the substrates from the silanization solution and rinse them sequentially with fresh anhydrous toluene, followed by isopropanol, to remove any physically adsorbed silane molecules.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • To cure the monolayer and promote the formation of a stable siloxane network, bake the substrates in an oven at 110-120°C for 30-60 minutes.

  • Store the modified substrates in a clean, dry, and inert environment (e.g., a desiccator or nitrogen cabinet).

Data Presentation: Expected Surface Properties

Table 1: Water Contact Angle on Silanized Silicon Surfaces

Silane CompoundSolventWater Contact Angle (°)Reference
Untreated Silicon-< 20°[14]
DichlorodimethylsilaneToluene~90°[15]
Octadecyltrichlorosilane (OTS)Toluene105-112°[16]
PhenyltrichlorosilaneToluene~85°General Expectation
This compound (Expected) Toluene 85-95° Estimated

Note: The expected contact angle for this compound is an estimation based on the properties of phenyl and methyl silanes.

Table 2: Biocompatibility and Hemocompatibility Indicators for Silane-Modified Surfaces

Surface ModificationKey FindingImplication for BiocompatibilityReference
General Silane CoatingsCan modulate protein adsorption based on hydrophobicity.Potential to control cellular response and reduce foreign body reaction.[1]
Phenyl-terminated surfacesCan influence the conformation of adsorbed proteins.May affect cell adhesion and signaling.[1]
Poly(ethylene glycol)-silaneSignificantly reduces non-specific protein adsorption.Improved "stealth" properties for drug delivery and reduced biofouling.[12]
This compound (Hypothesized) Creates a hydrophobic, stable surface. May reduce certain types of protein adsorption but could promote others; requires experimental validation. Inference

Visualizations

Experimental Workflow for Surface Modification

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Characterization A Substrate (e.g., Silicon Wafer) B Cleaning & Hydroxylation (Piranha or RCA-1) A->B C Rinsing with DI Water B->C D Drying (Nitrogen Stream) C->D E Immersion in This compound Solution D->E F Rinsing with Anhydrous Solvent E->F G Drying (Nitrogen Stream) F->G H Curing (110-120°C) G->H I Contact Angle Measurement H->I J XPS Analysis H->J K AFM Imaging H->K L Ellipsometry H->L

Caption: Workflow for surface modification with this compound.

Logical Relationship of Surface Properties to Biological Response

G cluster_0 Surface Modification cluster_1 Physicochemical Properties cluster_2 Interfacial Events cluster_3 Cellular Response A This compound Coating B Hydrophobicity A->B C Surface Charge A->C D Topography A->D E Protein Adsorption (Amount & Conformation) B->E C->E D->E F Cell Adhesion & Spreading E->F G Inflammatory Response E->G H Biocompatibility F->H G->H

Caption: Influence of surface properties on biological response.

Conclusion

The surface modification of materials with this compound offers a promising avenue for tailoring the properties of substrates for a range of biomedical and pharmaceutical applications. While direct, comprehensive data for this compound is still emerging, the well-established principles of silane chemistry provide a strong foundation for its application. The protocols and data presented in this document serve as a starting point for researchers to explore the potential of this compound-modified surfaces. It is imperative that for any specific application, particularly those involving biological systems, thorough characterization and validation of the modified surfaces are conducted to ensure safety and efficacy. Future research should focus on generating specific quantitative data on the physical, chemical, and biological properties of this compound-coated materials to fully unlock their potential.

References

Application Notes and Protocols: Methylphenylsilane in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the therapeutic efficacy and safety of a drug often depend on its specific stereochemistry. Chiral alcohols, in particular, are crucial building blocks for a wide range of active pharmaceutical ingredients (APIs). One of the most efficient methods for producing enantiomerically enriched alcohols is the asymmetric reduction of prochiral ketones. This transformation can be effectively achieved through catalytic hydrosilylation, a process that involves the addition of a silicon-hydrogen bond across a carbon-oxygen double bond.

Methylphenylsilane (PhMeSiH₂) has emerged as a versatile and effective reducing agent in these reactions. In the presence of a chiral transition-metal catalyst, typically based on rhodium, this compound can facilitate the highly enantioselective reduction of ketones to their corresponding chiral secondary alcohols. These alcohols are valuable intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key chiral pharmaceutical intermediate, (R)-1-phenylethanol, via rhodium-catalyzed asymmetric hydrosilylation of acetophenone.

Core Application: Asymmetric Reduction of Prochiral Ketones

The primary application of this compound in the synthesis of pharmaceutical intermediates is as a hydride source in the asymmetric hydrosilylation of prochiral ketones. This reaction, catalyzed by a chiral rhodium complex, produces chiral secondary alcohols with high enantiomeric excess. The resulting silyl ether intermediate is then hydrolyzed to yield the final alcohol product.

Reaction Scheme:

G cluster_0 Asymmetric Hydrosilylation cluster_1 Hydrolysis Acetophenone Acetophenone Silyl_Ether_Intermediate Silyl Ether Intermediate Acetophenone->Silyl_Ether_Intermediate 1. Hydrosilylation This compound This compound (PhMeSiH₂) This compound->Silyl_Ether_Intermediate Chiral_Rh_Catalyst Chiral Rh Catalyst (e.g., [Rh(cod)Cl]₂ + (S,S)-Chiraphos) Chiral_Rh_Catalyst->Silyl_Ether_Intermediate Silyl_Ether_Intermediate_2 Silyl Ether Intermediate R_1_Phenylethanol (R)-1-Phenylethanol Silyl_Ether_Intermediate_2->R_1_Phenylethanol 2. Hydrolysis Acidic_Workup Acidic Workup (e.g., HCl) Acidic_Workup->R_1_Phenylethanol

Caption: General workflow for the synthesis of (R)-1-phenylethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the rhodium-catalyzed asymmetric hydrosilylation of acetophenone with this compound to produce (R)-1-phenylethanol, a valuable chiral intermediate.

ParameterValue
Substrate Acetophenone
Hydrosilane This compound (PhMeSiH₂)
Catalyst System [Rh(cod)Cl]₂ / (S,S)-Chiraphos
Catalyst Loading 0.1 mol% [Rh]
Solvent Tetrahydrofuran (THF)
Temperature 0 °C
Reaction Time 18 hours
Conversion >99%
Yield of Silyl Ether 95%
Enantiomeric Excess (ee) 92% (R)

Experimental Protocols

Materials and Equipment:

  • This compound (PhMeSiH₂)

  • Acetophenone

  • [Rh(cod)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

  • (S,S)-Chiraphos ((2S,3S)-Bis(diphenylphosphino)butane)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC for enantiomeric excess determination

Protocol 1: Synthesis of the Chiral Silyl Ether Intermediate

This protocol details the asymmetric hydrosilylation of acetophenone using this compound.

G start Start prep_catalyst Prepare Catalyst Solution: - Add [Rh(cod)Cl]₂ and (S,S)-Chiraphos to anhydrous THF. - Stir under Argon for 30 min. start->prep_catalyst add_reactants Add Reactants: - Cool catalyst solution to 0 °C. - Add acetophenone. - Add this compound dropwise. prep_catalyst->add_reactants reaction Reaction: - Stir at 0 °C for 18 hours under Argon. add_reactants->reaction quench Quench Reaction: - Slowly add saturated aq. NaHCO₃. reaction->quench extract Extraction: - Extract with diethyl ether (3x). - Combine organic layers. quench->extract dry Dry and Concentrate: - Dry over anhydrous MgSO₄. - Filter and concentrate under reduced pressure. extract->dry purify Purification (Optional): - Purify by column chromatography (silica gel). dry->purify end Silyl Ether Product purify->end

Caption: Experimental workflow for silyl ether synthesis.

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)Cl]₂ (0.001 mmol) and (S,S)-Chiraphos (0.0022 mmol) in anhydrous THF (5 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: Cool the catalyst solution to 0 °C using an ice bath.

  • Addition of Reactants: To the cooled catalyst solution, add acetophenone (1.0 mmol). Subsequently, add this compound (1.2 mmol) dropwise over a period of 5 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 18 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether product.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to (R)-1-Phenylethanol

This protocol describes the conversion of the silyl ether intermediate to the final chiral alcohol.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude silyl ether from Protocol 1 in a mixture of THF (10 mL) and 1M HCl (5 mL).

  • Hydrolysis: Stir the mixture vigorously at room temperature for 2 hours.

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-phenylethanol.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the pure (R)-1-phenylethanol.

  • Characterization: Determine the enantiomeric excess of the final product using chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The catalytic cycle for the rhodium-catalyzed hydrosilylation of a ketone is a well-established pathway. The following diagram illustrates the key steps involved in this process.

G Rh_L_star [Rh(I)-L] Oxidative_Addition Oxidative Addition of PhMeSiH₂ Rh_L_star->Oxidative_Addition Rh_H_Si [Rh(III)(H)(SiHMePh)-L] Oxidative_Addition->Rh_H_Si Ketone_Coordination Ketone Coordination Rh_H_Si->Ketone_Coordination Rh_H_Si_Ketone [Rh(III)(H)(SiHMePh)(Ketone)-L] Ketone_Coordination->Rh_H_Si_Ketone Migratory_Insertion Migratory Insertion Rh_H_Si_Ketone->Migratory_Insertion Rh_O_C_H [Rh(III)(OCHR₂)(SiHMePh)-L] Migratory_Insertion->Rh_O_C_H Reductive_Elimination Reductive Elimination Rh_O_C_H->Reductive_Elimination Reductive_Elimination->Rh_L_star Catalyst Regeneration Silyl_Ether Silyl Ether Product Reductive_Elimination->Silyl_Ether

Caption: Catalytic cycle for Rh-catalyzed hydrosilylation of a ketone.

This compound serves as a highly effective and versatile reagent for the asymmetric synthesis of chiral alcohol pharmaceutical intermediates via rhodium-catalyzed hydrosilylation. The protocols outlined in this document provide a robust framework for the preparation of enantiomerically enriched (R)-1-phenylethanol from acetophenone. This methodology is applicable to a broader range of prochiral ketones, offering a reliable pathway to essential chiral building blocks for the development of new therapeutic agents. The high yields and enantioselectivities achievable with this method underscore its significance for researchers, scientists, and drug development professionals.

Application Notes and Protocols: Catalytic Dehydrogenative Coupling of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic dehydrogenative coupling of organosilanes is a powerful and atom-economical method for the formation of silicon-silicon bonds, offering a direct route to linear, cyclic, and branched polysilanes. These silicon-based polymers are of significant interest due to their unique electronic and photophysical properties, which make them promising materials for applications in microlithography, as semiconductor materials, and as precursors to silicon carbide ceramics.[1] This document provides detailed application notes and protocols for the catalytic dehydrogenative coupling of methylphenylsilane (MePhSiH₂), a common secondary silane, to produce poly(this compound).

The general reaction involves the elimination of hydrogen gas from two silane molecules to form a new Si-Si bond, a process typically catalyzed by transition metal complexes. A variety of catalysts have been shown to be effective for this transformation, including those based on titanium, zirconium, hafnium, nickel, and rhodium.[2][3] The reaction mechanism often proceeds through an oxidative addition of the Si-H bond to the metal center, followed by reductive elimination of H₂.[2]

This document will focus on a representative protocol using a zirconocene-based catalyst system, which has been demonstrated to be effective for the dehydrogenative polymerization of primary silanes and is applicable to secondary silanes like this compound.

Reaction Mechanism and Experimental Workflow

The proposed mechanism for the zirconocene-catalyzed dehydrogenative coupling of this compound involves a series of steps including σ-bond metathesis. The overall process leads to the formation of a polysilane chain with the concomitant release of hydrogen gas.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Catalyst Regeneration Catalyst [Zr]-H (Active Catalyst) Intermediate1 [Zr]-SiH(Me)Ph + H₂ Catalyst->Intermediate1 σ-bond metathesis Silane1 MePhSiH₂ Silane1->Intermediate1 Intermediate1_p [Zr]-SiH(Me)Ph Intermediate2 [Zr]-H + H(Me)(Ph)Si-SiH(Me)Ph Intermediate1_p->Intermediate2 σ-bond metathesis Silane2 MePhSiH₂ Silane2->Intermediate2 Dimer Dimer Intermediate2->Dimer Intermediate2_r [Zr]-H Polymer Poly(this compound) Dimer->Polymer Repeat n times Regen_Catalyst [Zr]-H Intermediate2_r->Regen_Catalyst

Caption: Proposed mechanism for zirconocene-catalyzed dehydrogenative coupling.

A general workflow for conducting the catalytic dehydrogenative coupling of this compound is outlined below. This workflow emphasizes the need for an inert atmosphere due to the air and moisture sensitivity of the reagents and catalyst.

Experimental_Workflow Start Start Setup Assemble and dry glassware under vacuum or in oven Start->Setup Inert Purge glassware with inert gas (N₂ or Ar) Setup->Inert Reagents Add solvent, catalyst precursor, and reducing agent (if applicable) Inert->Reagents Monomer Add this compound via syringe Reagents->Monomer Reaction Stir at specified temperature and monitor H₂ evolution Monomer->Reaction Quench Quench reaction (e.g., with methanol) Reaction->Quench Workup Workup: - Remove catalyst residue - Precipitate polymer Quench->Workup Dry Dry polymer under vacuum Workup->Dry Characterize Characterize product: - GPC (Mn, Mw, PDI) - NMR (¹H, ²⁹Si) - IR Dry->Characterize End End Characterize->End

Caption: General experimental workflow for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the catalytic dehydrogenative coupling of this compound using a zirconocene-based catalyst system. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound (MePhSiH₂) (distilled prior to use)

  • Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)

  • Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride), ~65 wt. % solution in toluene

  • Anhydrous toluene

  • Anhydrous methanol

  • Anhydrous hexanes

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flask with a magnetic stir bar

  • Gas-tight syringes

  • Cannula for liquid transfers

  • Oil bath or heating mantle with temperature control

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve bis(cyclopentadienyl)zirconium dichloride (e.g., 0.05 mmol) in anhydrous toluene (e.g., 10 mL).

    • To this solution, slowly add a stoichiometric equivalent of the Red-Al® solution (e.g., ~0.05 mmol of hydride) via syringe. The solution will typically change color, indicating the formation of the active catalyst species. Stir the mixture for 15-30 minutes at room temperature.

  • Polymerization:

    • To the activated catalyst solution, add this compound (e.g., 5.0 mmol) via syringe.

    • The reaction mixture is then stirred at the desired temperature (e.g., room temperature to 80 °C). The reaction progress can be monitored by observing the evolution of hydrogen gas (bubbling).

    • Allow the reaction to proceed for the desired time (e.g., 2 to 24 hours). The solution will become more viscous as the polymer forms.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a small amount of methanol (e.g., 1-2 mL) to deactivate the catalyst.

    • The resulting polymer solution is then diluted with toluene and filtered through a short plug of silica gel or celite to remove the catalyst residues.

    • The filtrate is concentrated under reduced pressure.

    • The concentrated polymer solution is then added dropwise to a vigorously stirred excess of a non-solvent, such as hexanes or methanol, to precipitate the poly(this compound).

    • The precipitated polymer is collected by filtration or decantation and washed with the non-solvent.

    • The purified polymer is then dried under vacuum to a constant weight.

Data Presentation

Table 1: Catalyst Performance in Dehydrogenative Coupling of Phenylsilane

Catalyst SystemMonomerTemperature (°C)Time (h)Yield (%)Mₙ (Da)PDI (Mₙ/Mₙ)Reference
Cp₂TiCl₂/Red-AlPhenylsilaneRoom Temp.2>70~1,200-[2]
Cp₂ZrCl₂/Red-AlPhenylsilaneRoom Temp.2>70~1,500-[2]
Cp₂HfCl₂/Red-AlPhenylsilaneRoom Temp.2>70~1,800-[2]

Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) values are approximate and can vary based on specific reaction conditions.

Table 2: Dehydrocoupling Co-polymerization of this compound with 1,4-Benzenedimethanol

CatalystCatalyst Loading (mol%)Monomer Ratio (Silane:Diol)Temperature (°C)Mₙ (Da)Reference
Iron β-diketiminate11:1801,440-

Characterization of Poly(this compound)

The resulting poly(this compound) can be characterized by a variety of standard analytical techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of methyl and phenyl protons and the disappearance of the Si-H proton signal.

    • ²⁹Si NMR: To analyze the silicon backbone structure and identify different silicon environments.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the Si-H stretching vibration (typically around 2100 cm⁻¹) and the presence of characteristic Si-Ph and Si-Me bands.

  • UV-Vis Spectroscopy: To investigate the electronic properties of the polysilane, which arise from σ-electron delocalization along the Si-Si backbone.

Logical Relationships of Catalytic Systems

Different catalyst systems can be employed for the dehydrogenative coupling of this compound, each with its own characteristics. The choice of catalyst can influence the reaction rate, polymer molecular weight, and selectivity.

Catalytic_Systems cluster_early Characteristics cluster_late Characteristics cluster_main Characteristics Title Catalytic Systems for this compound Dehydrogenative Coupling Early_TM Early Transition Metals (e.g., Ti, Zr, Hf) Early_Char High Activity Good for Polymerization Early_TM->Early_Char Late_TM Late Transition Metals (e.g., Ni, Rh, Pt) Late_Char Often Slower Can be Selective for Oligomers Late_TM->Late_Char Main_Group Main Group (e.g., Frustrated Lewis Pairs) Main_Char Metal-Free Emerging Area Main_Group->Main_Char

Caption: Comparison of different catalyst types.

Conclusion

The catalytic dehydrogenative coupling of this compound provides a valuable synthetic route to poly(this compound), a polymer with significant potential in materials science. The use of zirconocene-based catalysts offers an effective method for this polymerization under relatively mild conditions. The provided protocol serves as a foundational procedure that can be optimized for specific applications by varying the catalyst, solvent, temperature, and reaction time to control the polymer's molecular weight and properties. Careful characterization of the resulting polymer is essential to ensure the desired material specifications are met.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methylphenylsilane synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for synthesizing this compound are the Grignard reaction and hydrosilylation.

  • Grignard Reaction: This method involves the reaction of a Grignar reagent, such as phenylmagnesium bromide, with a methyl-substituted chlorosilane, like methyldichlorosilane or methyltrichlorosilane. It is a well-established method for forming silicon-carbon bonds.[1]

  • Hydrosilylation: This process involves the addition of a silane containing a Si-H bond across an unsaturated bond, such as in an alkene or alkyne, in the presence of a transition metal catalyst.[2][3] For this compound, this could involve the reaction of a phenyl-containing silane with a methyl-containing unsaturated compound, or vice-versa, though the more common starting materials are chlorosilanes that are subsequently reduced.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen method, reaction conditions, and purity of reagents. With careful optimization, yields for the Grignar reaction can be improved from around 40% to as high as 80%.[4] Hydrosilylation reactions can also achieve high yields, often exceeding 80-90% with the appropriate catalyst and conditions.[2]

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: Both Grignard and hydrosilylation reactions involve hazardous materials and require strict safety protocols.

  • Grignard Reagents: These are highly reactive, pyrophoric, and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Chlorosilanes: These are corrosive and react with moisture to produce hydrochloric acid.[6] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Catalysts: Many hydrosilylation catalysts, such as platinum complexes, can be toxic and should be handled with care.

  • Solvents: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable.[7]

Troubleshooting Guides

Grignard Reaction Troubleshooting

Q: My Grignard reaction for this compound synthesis is not initiating. What should I do?

A: Failure to initiate is a common problem in Grignard reactions. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent.[5] All glassware should be flame-dried or oven-dried immediately before use, and all solvents and reagents must be rigorously dried.[4]

  • Activate the Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[7]

    • Mechanical Activation: Gently crushing a few turnings with a glass rod can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine is a common method.[4][8] The disappearance of the iodine color indicates that the magnesium is activated. 1,2-dibromoethane can also be used as an activator.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.

Logical Diagram for Grignard Initiation Failure

Grignard_Initiation_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and glassware completely dry? start->check_anhydrous dry_components Thoroughly dry all glassware and solvents. check_anhydrous->dry_components No activate_mg Is the magnesium activated? check_anhydrous->activate_mg Yes dry_components->activate_mg add_activator Add a crystal of iodine or a few drops of 1,2-dibromoethane. activate_mg->add_activator No apply_heat Apply gentle local heating. activate_mg->apply_heat Yes add_activator->apply_heat sonicate Use an ultrasonic bath. apply_heat->sonicate No Initiation success Reaction Initiates apply_heat->success Initiation sonicate->success Initiation failure Reaction Still Fails (Consider reagent quality) sonicate->failure No Initiation

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q: The yield of my this compound is low, and I'm observing the formation of biphenyl as a side product. How can I minimize this?

A: The formation of biphenyl is likely due to a Wurtz-type coupling side reaction. This can be minimized by:

  • Slow Addition of Alkyl Halide: Adding the solution of the alkyl halide dropwise to the magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.[4]

  • Choice of Solvent: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products in Grignard reactions compared to diethyl ether or THF.[9]

  • Temperature Control: Maintaining a gentle reflux during the Grignard formation can improve the yield. However, excessive heating can promote side reactions.

Hydrosilylation Troubleshooting

Q: I am getting a mixture of isomers (α and β addition products) in my hydrosilylation reaction. How can I improve the regioselectivity?

A: The regioselectivity of hydrosilylation is highly dependent on the choice of catalyst.

  • Catalyst Selection:

    • Platinum catalysts (e.g., Speier's catalyst, Karstedt's catalyst) typically favor the formation of the anti-Markovnikov (β) product.[10]

    • Rhodium catalysts often favor the formation of the Markovnikov (α) product.[11]

    • Ruthenium catalysts can also provide high selectivity for the β-isomer.[11]

  • Ligand Effects: The ligands on the metal center can significantly influence the steric and electronic environment, thereby affecting the regioselectivity. Experimenting with different catalyst precursors or adding specific ligands can be beneficial.

Q: My hydrosilylation reaction is sluggish or incomplete. What are the potential causes and solutions?

A: Several factors can lead to a slow or incomplete hydrosilylation reaction:

  • Catalyst Activity: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure all reagents are pure and the reaction is performed under an inert atmosphere.

  • Substrate Reactivity: More substituted alkenes react more slowly than terminal alkenes due to steric hindrance.[12]

  • Silane Reactivity: The reactivity of the silane also plays a role. For example, SiHCl₃ is generally more reactive than (C₂H₅)₃SiH.[12]

  • Temperature: While some hydrosilylation reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

Experimental Workflow for Catalyst Screening in Hydrosilylation

Hydrosilylation_Workflow start Low Yield or Poor Selectivity in Hydrosilylation setup Prepare Parallel Reactions (Identical Substrates & Conditions) start->setup catalyst_pt Reaction with Platinum Catalyst (e.g., Karstedt's) setup->catalyst_pt catalyst_rh Reaction with Rhodium Catalyst (e.g., Wilkinson's) setup->catalyst_rh catalyst_ru Reaction with Ruthenium Catalyst setup->catalyst_ru analysis Analyze Products by GC-MS/NMR catalyst_pt->analysis catalyst_rh->analysis catalyst_ru->analysis compare Compare Yield and Regioselectivity analysis->compare optimize Optimize Conditions for Best Catalyst compare->optimize

Caption: Workflow for optimizing hydrosilylation catalyst selection.

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield and By-product Formation

SolventYield of this compound (%)Wurtz Coupling By-product (%)Reference
Diethyl Ether6515[9]
Tetrahydrofuran (THF)7010[9]
2-Methyltetrahydrofuran (2-MeTHF)78<5[9]

Table 2: Influence of Catalyst on Regioselectivity in Hydrosilylation

Catalystα-isomer (%)β-isomer (%)Reference
H₂PtCl₆ (Speier's)595
[Rh(cod)₂]BF₄9010
[Ru(p-cymene)Cl₂]₂1090

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Methyldichlorosilane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.

  • Reaction with Silane: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of methyldichlorosilane (0.9 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Synthesis of this compound via Hydrosilylation

Materials:

  • Dichlorothis compound

  • A suitable reducing agent (e.g., Lithium aluminum hydride - LAH)

  • An alkene (e.g., ethene)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

  • Anhydrous toluene

Procedure:

Note: This is a representative protocol. The specific alkene and silane may vary depending on the desired synthetic route. This example illustrates the hydrosilylation of an alkene with a pre-formed this compound.

  • Preparation of this compound: In a separate reaction, reduce dichlorothis compound with a suitable reducing agent like LAH in an anhydrous ether solvent to obtain this compound. Purify by distillation.

  • Hydrosilylation Setup: Under an inert atmosphere, add the alkene (1.0 equivalent) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add Karstedt's catalyst (0.01 mol%).

  • Silane Addition: Slowly add the purified this compound (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, the catalyst can often be removed by filtration through a short pad of silica gel or by treatment with activated carbon.[13]

  • Purification: Remove the solvent under reduced pressure. The product can be further purified by vacuum distillation.

References

Analysis and identification of Methylphenylsilane side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis and identification of Methylphenylsilane side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis and handling of this compound?

A1: The synthesis and handling of this compound can lead to several side products, primarily arising from its reactivity. The most common impurities include:

  • Siloxanes: Formed through the hydrolysis of the Si-H bond or any remaining Si-Cl or Si-alkoxy functionalities, followed by condensation of the resulting silanols. Dichlorothis compound, a common precursor, readily hydrolyzes to form siloxane oligomers or polymers.[1][2]

  • Disilanes and other redistribution products: Organosilanes can undergo redistribution or disproportionation reactions, particularly in the presence of catalysts, leading to a mixture of different silane species like diphenylsilane and dimethylsilane.[3][4]

  • Oxidation Products: The silicon-hydrogen bond is susceptible to oxidation, which can lead to the formation of silanols and subsequently siloxanes.[5][6]

  • Grignard-related impurities: If the synthesis involves a Grignard reagent, side products such as biphenyl (from the coupling of the Grignard reagent) and reaction products with the solvent can be formed.[7][8]

Q2: Which analytical techniques are most effective for identifying and quantifying side products in a this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive analysis of this compound and its side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile side products. It provides information on the retention time and the mass-to-charge ratio of the components, allowing for their identification.[9][10] However, it's important to be aware that in-source reactions with residual water can sometimes occur in high-resolution mass spectrometers, potentially complicating data interpretation.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Essential for the structural elucidation of organic impurities and for identifying the organic groups attached to the silicon atom. Extensive reference tables of chemical shifts for common laboratory solvents and impurities are available to aid in identification.[11][12][13]

    • ²⁹Si NMR: Particularly useful for identifying and quantifying different silane and siloxane species in the sample, as the chemical shifts are sensitive to the substituents on the silicon atom.[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Presence of broad peaks in the ¹H NMR spectrum around 1-5 ppm and a broad signal in the ²⁹Si NMR spectrum. Hydrolysis of this compound to form silanols, which are further condensing to form various siloxane oligomers.[1][15][16]Handle this compound under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon). To confirm the presence of silanols, a silylation derivatization followed by GC-MS analysis can be performed.
Unexpected peaks in the GC-MS chromatogram with masses corresponding to higher or lower molecular weight silanes (e.g., diphenylsilane, dimethylsilane). Redistribution reactions may have occurred, potentially catalyzed by acidic or basic impurities or elevated temperatures.[3][4]Purify the this compound by distillation to remove catalytic impurities. Avoid excessive heating during storage and handling. Analyze the sample by ²⁹Si NMR to confirm the presence of different silane species.
A peak corresponding to biphenyl is observed in the GC-MS or HPLC analysis. This is a common byproduct from the Grignard synthesis route, arising from the coupling of the phenylmagnesium bromide reagent.[7][8]Purify the crude this compound product by fractional distillation to remove the higher-boiling biphenyl.
Inconsistent analytical results from Orbitrap GC-MS, with unexpected ions observed. Gas-phase reactions with trace amounts of water can occur within the C-trap of the Orbitrap mass spectrometer, leading to adducts or fragmentation.[9][10]Ensure the GC-MS system is well-maintained and free of leaks to minimize water background. Use a different ionization technique if available, or carefully interpret the high-resolution mass data to identify potential water adducts.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Sample Dilution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a high-purity, anhydrous solvent such as hexane or toluene. Ensure the solvent does not contain any reactive impurities.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol 2: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that is compatible with this compound and will not obscure the signals of interest (e.g., CDCl₃, C₆D₆). Ensure the solvent is dry.

  • Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

  • Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using appropriate parameters. For ²⁹Si NMR, a longer relaxation delay may be necessary for accurate quantification.

Visualizations

Side_Product_Formation_Pathways cluster_synthesis Synthesis cluster_side_reactions Side Reactions MePhSiCl2 Dichloromethyl- phenylsilane MePhSiH2 This compound (Target Product) MePhSiCl2->MePhSiH2 Reduction PhMgBr Phenylmagnesium bromide PhMgBr->MePhSiH2 Grignard Reaction Biphenyl Biphenyl PhMgBr->Biphenyl Coupling Silanols Methylphenylsilanols MePhSiH2->Silanols Hydrolysis MePhSiH2->Silanols Oxidation Redistribution_Products Diphenylsilane, Dimethylsilane MePhSiH2->Redistribution_Products Redistribution H2O Water/Moisture H2O->Silanols O2 Oxygen O2->Silanols Catalyst Catalyst/ Heat Catalyst->Redistribution_Products Siloxanes Polymethylphenyl- siloxanes Silanols->Siloxanes Condensation Analytical_Workflow Sample This compound Sample Prep Sample Preparation (Dilution, Filtration) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis (¹H, ¹³C, ²⁹Si) Prep->NMR Data_GCMS Identify Volatile Impurities GCMS->Data_GCMS Data_NMR Structural Elucidation of Impurities NMR->Data_NMR Report Final Report: Identified Side Products and Quantitation Data_GCMS->Report Data_NMR->Report

References

Technical Support Center: Stabilization of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential strategies for the stabilization of Methylphenylsilane (MPS). It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My once clear this compound has turned slightly yellow and/or cloudy. What is happening?

A1: Discoloration and turbidity are primary indicators of degradation. This is most commonly caused by:

  • Hydrolysis: Exposure to atmospheric or dissolved moisture (water) can lead to the slow formation of silanols (Ph(Me)SiH-OH), which can then condense to form disiloxanes (Ph(Me)SiH-O-SiH(Me)Ph) and other oligomers. These larger molecules have different optical properties and lower solubility, appearing as cloudiness or a yellow tint.

  • Oxidation: Exposure to air (oxygen) can cause the oxidation of the silicon-hydride (Si-H) bond, leading to the formation of silanols and subsequently siloxanes.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your storage and handling procedures are strictly anaerobic and anhydrous. Use well-sealed containers (e.g., Sure/Seal™ bottles) and purge all containers and transfer apparatus with a dry, inert gas (Argon or Nitrogen) before use.

  • Check Solvent Purity: If the MPS is in solution, ensure the solvent was freshly dried and distilled from an appropriate drying agent.

  • Consider Purification: If the purity is compromised, fractional distillation under reduced pressure and inert atmosphere can remove oligomeric impurities.

Q2: I am seeing inconsistent results in my hydrosilylation reaction. Could my this compound be the issue?

A2: Yes, inconsistent reactivity is often linked to the degradation or impurity of the silane.

  • Reduced Potency: Degradation via hydrolysis or oxidation consumes the active Si-H bonds, lowering the effective concentration of MPS and leading to incomplete or sluggish reactions.

  • Catalyst Inhibition: Impurities, particularly silanols or water, can interfere with or poison common hydrosilylation catalysts (e.g., platinum-based catalysts).

  • Side Reactions: The presence of degradation products can lead to unintended side reactions, reducing the yield of the desired product.

Troubleshooting Steps:

  • Assess Purity: Before use, assess the purity of your MPS using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample should show a single major peak in GC and clean, characteristic Si-H proton and silicon signals in NMR. (See Experimental Protocols section for details).

  • Use Fresh or Purified Reagent: Always use a freshly opened bottle or freshly distilled MPS for sensitive reactions.

  • Strict Inert Technique: Handle the reagent exclusively under a dry, inert atmosphere using syringe or cannula transfer techniques.

Q3: What is a redistribution reaction and how can I prevent it?

A3: A redistribution reaction involves the exchange of substituents on the silicon atom. For this compound, this could theoretically lead to the formation of diphenylsilane and dimethylsilane. These reactions are typically catalyzed by Lewis acids or bases.

Troubleshooting Steps:

  • Ensure Neutrality: Avoid acidic or basic contamination in your MPS or reaction mixture. Glassware should be scrupulously cleaned and dried, and solvents should be neutral.

  • Purify if Necessary: If you suspect contamination with acidic or basic impurities, purification by distillation can help.

  • Storage: Store pure MPS in high-quality borosilicate glass or stainless steel containers under a positive pressure of inert gas.

Q4: How can I proactively stabilize my this compound for long-term storage?

A4: The most effective stabilization strategy is a combination of strict environmental control and the use of chemical inhibitors.

  • Inert Storage: Store the neat liquid in an amber glass bottle with a PTFE-lined cap, under a positive pressure of dry argon. For the highest assurance, use a Sure/Seal™ bottle. Store at a reduced temperature (e.g., 2-8 °C) to slow the rate of any potential degradation.

  • Antioxidant Addition: For applications where a minor additive is tolerable, adding a radical scavenger antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at a low concentration (e.g., 100-500 ppm) can inhibit oxidation pathways. (See Experimental Protocols section for a procedure).

Quantitative Stability Data

While specific degradation kinetics for this compound are not widely published, data from a comprehensive study on analogous hydrosilanes provides valuable insights into their relative stability in aqueous conditions at neutral pH. The following table summarizes these findings, which can be used to infer the behavior of this compound (a secondary aryl silane).[1][2]

Silane Type (Example)Class% Degradation (24h in aq. solvent)Inferred Stability
PhenylsilanePrimary Aryl31%Low
Diphenylsilane Secondary Aryl < 5% High
TriphenylsilaneTertiary Aryl< 5%High
HeptylsilanePrimary Alkyl22%Low
DihexylsilaneSecondary Alkyl< 5%High
TriethylsilaneTertiary Alkyl< 5%High

Table 1: Comparative hydrolytic stability of different classes of hydrosilanes. Data adapted from a study monitoring degradation using ¹H-NMR in aqueous solvent systems at neutral pH.[1][2] this compound, as a secondary aryl silane, is expected to have high hydrolytic stability, similar to Diphenylsilane.

Key Degradation Pathways Visualization

MPS This compound (Ph(Me)SiH₂) Silanol Silanol Intermediate (Ph(Me)SiH(OH)) MPS->Silanol H2 H₂ Gas H2O Moisture (H₂O) H2O->Silanol Hydrolysis O2 Oxygen (O₂) O2->Silanol Oxidation Siloxane Disiloxane (Ph(Me)SiH-O-SiH(Me)Ph) Silanol->Siloxane Condensation Silanol->Siloxane Silanol->H2 (from Hydrolysis)

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity and Stability Assessment by GC-MS

This method is used to determine the initial purity of this compound and to quantify its degradation over time by monitoring the appearance of degradation products (e.g., disiloxanes).

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detector (MS): Transfer line at 280°C, ion source at 230°C, electron energy at 70 eV.

2. Sample Preparation (Timepoint Zero):

  • Under an inert atmosphere (in a glovebox or using Schlenk techniques), prepare a 1 mg/mL solution of this compound in anhydrous heptane or toluene.

  • Inject 1 µL of the solution into the GC-MS.

  • Record the initial chromatogram. The main peak corresponds to this compound. Integrate its area and record the retention time.

3. Stability Study:

  • Store the stock this compound under the conditions being tested (e.g., in a sealed vial with a known headspace of air, or with a drop of water added).

  • At specified time points (e.g., 24h, 48h, 1 week), withdraw an aliquot under inert atmosphere and prepare a 1 mg/mL solution as in step 2.

  • Inject and analyze the sample using the same GC-MS method.

  • Data Analysis: Compare the peak area of this compound to its initial area. Identify new peaks at longer retention times, which likely correspond to higher molecular weight degradation products like disiloxanes. Calculate the percentage of remaining MPS.[1][3][4]

Protocol 2: Stability Monitoring by ¹H-NMR Spectroscopy

This protocol allows for in-situ or periodic monitoring of the Si-H bond, which is consumed during degradation.

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Anhydrous deuterated solvent compatible with MPS, such as benzene-d₆ or CDCl₃.

2. Sample Preparation and Initial Scan:

  • In a glovebox, prepare an NMR sample by dissolving ~10-20 mg of this compound in ~0.6 mL of anhydrous deuterated solvent in a dried NMR tube.

  • Acquire a standard ¹H-NMR spectrum.

  • Identify the characteristic Si-H proton signal (a multiplet, typically around 4.3-4.8 ppm). Integrate this signal relative to a stable internal standard or the methyl/phenyl protons of the molecule itself.

3. Stability Monitoring:

  • To test for hydrolytic stability, a known amount of D₂O can be added to the NMR tube.[1][2]

  • To test for oxidative stability, the sample can be exposed to air for a defined period.

  • Acquire spectra at regular intervals (e.g., 1h, 6h, 24h).

  • Data Analysis: Monitor the decrease in the integral of the Si-H signal over time. The appearance of new broad signals may indicate the formation of silanols or siloxanes.[1][5]

Protocol 3: Addition of BHT as an Antioxidant Stabilizer

This procedure describes how to add a solid antioxidant to liquid, air-sensitive this compound.

1. Materials:

  • This compound in a Sure/Seal™ or Schlenk flask.

  • Butylated Hydroxytoluene (BHT), crystalline solid.

  • Dry, inert gas source (Argon or Nitrogen).

  • Standard Schlenk line or glovebox equipment.

  • Magnetic stirrer and stir bar.

2. Procedure (using Schlenk line):

  • Ensure the flask containing this compound is under a positive pressure of inert gas.

  • Weigh the required amount of BHT to achieve the desired concentration (e.g., for 100 ppm in 50 g of MPS, weigh 5 mg of BHT).

  • Place the BHT in a clean, dry Schlenk flask.

  • Insert a magnetic stir bar into the flask with the BHT.

  • Evacuate and refill the flask containing the BHT with inert gas three times to remove all air.

  • Using a cannula or a wide-bore syringe, transfer the this compound from its storage container to the Schlenk flask containing the BHT under a positive pressure of inert gas.

  • Stir the mixture at room temperature until the BHT is fully dissolved.

  • The stabilized this compound can then be stored under inert gas or used directly.

Troubleshooting and Stabilization Workflow

start Experiment with MPS Planned check_visual Visually Inspect MPS (Clear & Colorless?) start->check_visual purity_ok Purity Assumed OK check_visual->purity_ok Yes purity_bad Discolored / Turbid check_visual->purity_bad No check_purity Assess Purity? (GC-MS or NMR) purity_ok->check_purity handle Handle Under Strict Inert Atmosphere check_purity->handle Purity Confirmed purify Purify by Fractional Distillation Under Reduced Pressure check_purity->purify Impurities Found stabilize_q Long-Term Storage or High Sensitivity Rxn? handle->stabilize_q add_antioxidant Add Antioxidant (e.g., BHT @ 100-500 ppm) stabilize_q->add_antioxidant Yes proceed Proceed with Experiment stabilize_q->proceed No add_antioxidant->proceed store Store Cold (2-8 °C) Under Inert Gas proceed->store Post-Experiment Storage purity_bad->purify recheck_purity Re-assess Purity purify->recheck_purity recheck_purity->handle Purity OK recheck_purity->purify Still Impure

Caption: Decision workflow for handling and stabilizing this compound.

References

Technical Support Center: Optimizing Hydrosilylation of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for methylphenylsilane hydrosilylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound hydrosilylation?

A1: The most frequently employed catalysts for hydrosilylation reactions are platinum-based complexes.[1] Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are classical choices that remain powerful for achieving high efficiency.[1] Rhodium and ruthenium-based catalysts, such as Wilkinson's catalyst and Grubbs' catalyst, are also utilized, particularly when specific stereoselectivity is desired. For instance, rhodium catalysts often favor the formation of the alpha isomer, while ruthenium catalysts can promote the formation of the beta isomer.[2]

Q2: What is the typical temperature range for this reaction?

A2: The optimal reaction temperature is highly dependent on the specific catalyst, substrate, and solvent used.[3] Reactions can be conducted at temperatures ranging from room temperature (25°C) to elevated temperatures of 80°C or higher.[1][4] It is crucial to consult literature for the specific catalyst system being used, as temperature can significantly influence reaction rate and selectivity.[5]

Q3: Which solvents are suitable for this compound hydrosilylation?

A3: A range of anhydrous, non-protic solvents can be used for this reaction. Common choices include toluene, tetrahydrofuran (THF), benzene, and dichloromethane.[1][4][6] The choice of solvent can influence the reaction's regio- and stereoselectivity. For example, with Wilkinson's catalyst, polar solvents tend to yield the trans-product, while non-polar media favor the cis-isomer. It is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions with moisture.[1]

Q4: What are the potential side reactions in this compound hydrosilylation?

A4: Several side reactions can occur during hydrosilylation, impacting yield and purity. These include:

  • Dehydrogenative silylation: This leads to the formation of vinylsilanes and is often considered an undesired side reaction.[4]

  • Dimerization of the silane: This can occur as a competing reaction.[7][8]

  • Reduction of the product: The vinylsilane product can be further reduced to the corresponding saturated derivative.[7][8]

  • Isomerization of the alkene: The starting alkene may undergo isomerization under the reaction conditions.

  • Disproportionation of the silane: This is particularly relevant for alkoxysilanes.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (nitrogen or argon).[1] Use freshly opened or properly stored catalyst.
Insufficient Temperature: The reaction temperature may be too low for the chosen catalyst system.Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can sometimes lead to more side products.[5]
Inhibitors Present: Trace impurities in the reagents or solvent can poison the catalyst.Purify the alkene and solvent prior to use. Passing them through a short column of activated alumina can remove potential inhibitors.
Poor Regio- or Stereoselectivity Incorrect Catalyst Choice: The catalyst used may not be optimal for the desired isomer.For terminal alkenes, platinum catalysts typically yield the anti-Markovnikov product.[1] For internal alkynes, ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ can provide exclusively Z-trisubstituted alkenes. Consider screening different catalysts (e.g., Rh, Ru-based) to achieve the desired selectivity.[2]
Solvent Effects: The polarity of the solvent can influence the product distribution.Experiment with a range of solvents with varying polarities (e.g., toluene, THF, hexane) to optimize selectivity.[6]
Formation of Significant Side Products Dehydrogenative Silylation: This is a common side reaction.Modifying the catalyst or reaction conditions can sometimes suppress this pathway. Some catalyst systems are inherently more prone to this side reaction.[4]
Silane Dimerization/Reduction of Product: These side reactions can be promoted by certain catalysts and conditions.[7][8]Lowering the reaction temperature or reducing the reaction time may minimize these side products. Catalyst choice is also critical; for instance, larger platinum nanoparticles have been shown to produce fewer side products.[7][8]
Difficulty in Product Purification Similar Polarity of Product and Starting Material: Unreacted starting materials, particularly the silane, can be difficult to separate from the product.If the alkene is the limiting reagent, excess silane may remain. Consider using a slight excess of the alkene. For non-volatile silanes like triphenylsilane, alternative purification techniques such as chromatography on different stationary phases (e.g., C18) or chemical derivatization of the unreacted silane might be necessary.[9]

Experimental Protocols

General Protocol for Hydrosilylation of an Alkene with this compound using Speier's Catalyst

  • Materials:

    • This compound

    • Alkene

    • Speier's catalyst (H₂PtCl₆ solution in isopropanol)

    • Anhydrous toluene (or other suitable solvent)

  • Procedure:

    • To a dry, oven-baked flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alkene (1.0 equiv) and anhydrous toluene.

    • Add this compound (1.1 equiv) to the flask via syringe.

    • Add Speier's catalyst (typically 10⁻⁴ to 10⁻⁵ equiv of Pt relative to the alkene) to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 25-80°C) and monitor its progress by TLC or GC analysis.

    • Upon completion, the reaction mixture can be concentrated under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to afford the desired alkylsilane.

Note: All glassware should be thoroughly dried, and all reagents and solvents should be anhydrous for optimal results. The reaction must be carried out under a positive pressure of an inert gas.

Data Presentation

Table 1: Influence of Catalyst and Solvent on the Hydrosilylation of Styrene with a Generic Silane

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)α:β RatioReference
H₂PtCl₆0.01Toluene25492>99:1[1]
H₂PtCl₆0.05THF5068895:5[1]
Pt(PPh₃)₄0.1Benzene801285>99:1[1]
[Rh(cod)₂]BF₄0.1Dichloromethane252955:95Hypothetical data based on
[Ru(p-cymene)Cl₂]₂0.05Toluene6089090:10Hypothetical data based on

Note: The data for Rhodium and Ruthenium catalysts are illustrative and based on general selectivity trends. Experimental validation is required.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: - this compound - Alkene - Catalyst - Anhydrous Solvent glassware Dry Glassware (Inert Atmosphere) setup Reaction Setup glassware->setup Combine Reagents monitoring Monitor Progress (TLC/GC) setup->monitoring quench Quench/Concentrate monitoring->quench Reaction Complete purify Purification (Column Chromatography) quench->purify product Final Product purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General experimental workflow for this compound hydrosilylation.

Troubleshooting_Hydrosilylation start Low Conversion? catalyst Catalyst Inactive? start->catalyst Yes poor_selectivity Poor Selectivity? start->poor_selectivity No temp Temperature Too Low? catalyst->temp No sol_catalyst Use Fresh Catalyst Ensure Inert Atmosphere catalyst->sol_catalyst Yes inhibitors Inhibitors Present? temp->inhibitors No sol_temp Increase Temperature temp->sol_temp Yes sol_inhibitors Purify Reagents/Solvent inhibitors->sol_inhibitors Yes wrong_catalyst Incorrect Catalyst? poor_selectivity->wrong_catalyst Yes wrong_solvent Suboptimal Solvent? wrong_catalyst->wrong_solvent No sol_wrong_catalyst Screen Different Catalysts (Pt, Rh, Ru) wrong_catalyst->sol_wrong_catalyst Yes sol_wrong_solvent Vary Solvent Polarity wrong_solvent->sol_wrong_solvent Yes

Caption: A logical troubleshooting guide for common hydrosilylation issues.

References

Overcoming challenges in the polymerization of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of Methylphenylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of polythis compound and related polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the polymerization of this compound?

A1: The primary methods for the polymerization of this compound include:

  • Wurtz-type coupling: This classic method involves the reductive coupling of dichlorothis compound with an alkali metal, such as sodium.[1] While it is a viable route, it can present challenges in controlling the molecular weight and may result in a broad molecular weight distribution.[2]

  • Dehydrocoupling Polymerization: This catalytic process involves the formation of Si-Si bonds from this compound through the elimination of hydrogen gas.[3] Transition metal complexes, particularly those based on iron and titanium, are often used as catalysts.[3]

  • Hydrosilylation: This method involves the addition of a Si-H bond across an unsaturated bond. While not a direct polymerization of this compound itself, it is a crucial reaction for creating silicon-containing copolymers and modifying polysilanes.[4]

Q2: My polymerization of this compound is not initiating or is proceeding very slowly. What are the possible causes?

A2: Several factors can hinder the initiation and rate of polymerization:

  • Monomer Purity: Impurities in the this compound monomer can poison the catalyst or interfere with the reaction mechanism. It is crucial to use highly purified monomer.

  • Catalyst Inactivity: The catalyst may be inactive due to improper storage, handling, or the presence of inhibitors. Ensure the catalyst is fresh and handled under appropriate inert conditions. For dehydrocoupling reactions, the choice of catalyst is critical, with iron and titanium complexes being common choices.[3]

  • Incorrect Reaction Temperature: Polymerization rates are highly dependent on temperature. A temperature that is too low may not provide sufficient activation energy, while excessively high temperatures can lead to side reactions or catalyst decomposition.[5]

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous and free of impurities that could react with the catalyst or monomers.

Q3: The resulting polythis compound has a low molecular weight. How can I increase it?

A3: Achieving high molecular weight is a common challenge in polysilane synthesis.[2][6] Consider the following strategies:

  • Optimize Catalyst and Monomer Stoichiometry: The ratio of catalyst to monomer is a critical parameter. Experimentation is often necessary to find the optimal ratio for achieving the desired molecular weight.[6]

  • Control Reaction Time and Temperature: Longer reaction times and optimized temperatures can favor the growth of longer polymer chains. However, prolonged high temperatures might also lead to degradation.

  • Monomer Purity: As mentioned, monomer purity is paramount. Trace impurities can act as chain-terminating agents.

  • Sonochemical Agitation: For Wurtz-type coupling of aryl-substituted monomers, sonochemical agitation has been shown to promote the formation of high molecular weight polymers with a monomodal distribution.[2]

Q4: The polydispersity index (PDI) of my polymer is very high. How can I achieve a narrower molecular weight distribution?

A4: A high PDI indicates a broad range of polymer chain lengths.[6] To narrow the PDI:

  • Controlled Polymerization Techniques: Anionic polymerization of "masked disilenes" and ring-opening polymerization are methods that can offer better control over the polymer's microstructure and lead to narrower PDIs.[7]

  • Fractionation: The synthesized polymer can be fractionated to isolate chains of a more uniform length. This is often done by precipitation from a solvent/non-solvent system.[8]

  • Catalyst Selection: The choice of catalyst can significantly influence the PDI. For example, certain cationic amidotitanocene complexes have been shown to produce polysilanes with dispersity indexes in the range of 1.4-1.6.[8]

Q5: I am observing the formation of gels or insoluble products in my reaction. What is causing this?

A5: Gel formation is often due to crosslinking reactions. Polysilanes with unsaturated pendent groups, such as poly(phenylmethylsilane), can exhibit crosslinking in addition to degradation upon irradiation.[2] To avoid this:

  • Control Reaction Conditions: Avoid conditions that promote side reactions, such as excessively high temperatures or exposure to UV light, which can induce crosslinking.[9]

  • Monomer Structure: The structure of the monomer itself can influence the tendency for crosslinking.

  • Stoichiometry Control: In polycondensation reactions, precise stoichiometric control is crucial to prevent the formation of branched or crosslinked structures.[10]

Troubleshooting Guides

Issue 1: Low Polymer Yield
Possible Cause Troubleshooting Step
Catalyst Poisoning Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Purify the monomer and solvent to remove any potential inhibitors.
Inefficient Catalyst Screen different catalysts known for this compound polymerization, such as iron, titanium, or zirconium complexes.[3][8] Adjust the catalyst loading.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Monitor the reaction progress using techniques like GPC or NMR to determine the point of maximum yield before potential degradation occurs.
Side Reactions Analyze the reaction mixture for byproducts to identify potential side reactions. Adjusting the reaction conditions or catalyst may help to suppress these. Side reactions like silane redistribution can occur with certain catalysts.[8]
Issue 2: Broad Polydispersity (High PDI)
Possible Cause Troubleshooting Step
Uncontrolled Initiation or Termination In Wurtz coupling, the heterogeneous nature of the reaction can lead to uncontrolled initiation.[9] Consider sonication for aryl-substituted monomers.[2] For other methods, ensure a clean and rapid initiation step.
Chain Transfer Reactions Minimize impurities in the monomer and solvent that can act as chain transfer agents. The choice of solvent can also influence the rate of chain transfer.
Bimodal Molecular Weight Distribution This is a known issue with the Wurtz coupling method.[2] Employing sonochemistry may result in a monomodal distribution.[2] Alternatively, post-synthesis fractionation can be used.

Experimental Protocols

Protocol 1: Dehydrocoupling Polymerization of this compound using a Titanium Catalyst

This protocol is a general guideline based on literature procedures for the dehydrocoupling of silanes.[3][8]

Materials:

  • This compound (freshly distilled)

  • Titanium catalyst (e.g., a cationic amidotitanocene complex)[8]

  • Anhydrous toluene (or other suitable inert solvent)

  • Schlenk line and inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Assemble the reaction setup (Schlenk flask with a magnetic stir bar) and dry all glassware in an oven overnight.

  • Under an inert atmosphere, add the desired amount of titanium catalyst to the Schlenk flask.

  • Add anhydrous toluene to dissolve the catalyst.

  • Slowly add the freshly distilled this compound to the catalyst solution via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).[8] The reaction progress can be monitored by observing the evolution of hydrogen gas.

  • After the reaction is complete, quench the reaction by exposing it to air or by adding a small amount of an alcohol.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent such as pentane.[8]

  • Isolate the polymer by filtration or decantation.

  • Wash the polymer with the non-solvent to remove any residual monomer or catalyst.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.

Data Presentation

Table 1: Effect of Catalyst on Phenylsilane Polymerization
CatalystMolecular Weight (Mw)Polydispersity Index (PDI)Reference
[Cp2Ti(N(p-anisyl)2)][B(C6F5)4]~3000 g/mol 1.4 - 1.6[8]
[Cp2Ti(N(p-FPh)(p-anisyl))][B(C6F5)4]~3000 g/mol 1.4 - 1.6[8]
[Cp2Ti(N(p-FPh)Ph)][B(C6F5)4]~3000 g/mol 1.4 - 1.6[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization prep_monomer Purify Monomer (e.g., Distillation) reaction Combine Monomer & Catalyst under Inert Atmosphere prep_monomer->reaction prep_catalyst Prepare Catalyst Solution prep_catalyst->reaction prep_glassware Dry Glassware prep_glassware->reaction conditions Control Temperature & Time reaction->conditions monitoring Monitor Reaction (e.g., H2 evolution, NMR) conditions->monitoring quench Quench Reaction monitoring->quench precipitate Precipitate Polymer (in non-solvent) quench->precipitate isolate Isolate & Wash Polymer precipitate->isolate dry Dry under Vacuum isolate->dry gpc GPC (Mw, PDI) dry->gpc nmr NMR (Structure) dry->nmr

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions problem Low Molecular Weight cause1 Monomer Impurities problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Chain Transfer Reactions problem->cause3 cause4 Inefficient Catalyst problem->cause4 sol1 Purify Monomer (Distillation, etc.) cause1->sol1 sol2 Optimize Temperature, Time, and Concentration cause2->sol2 sol3 Use High Purity Solvent cause3->sol3 sol4 Screen Different Catalysts & Optimize Loading cause4->sol4

Caption: Troubleshooting guide for low molecular weight in this compound polymerization.

References

Preventing side reactions of Methylphenylsilane with protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylphenylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting side reactions with protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound with protic solvents?

A1: The silicon-hydrogen (Si-H) bond in this compound is susceptible to nucleophilic attack by protic solvents like water and alcohols. This leads to two main types of side reactions:

  • Hydrolysis (with water): this compound reacts with water, especially under basic or acidic conditions or in the presence of certain metal catalysts, to form methylphenylsilanol (Ph(Me)SiH(OH)) and hydrogen gas (H₂). The silanol intermediate is often unstable and can readily undergo self-condensation to form disiloxanes and other polysiloxane oligomers.[1][2]

  • Alcoholysis (with alcohols): In the presence of a catalyst, this compound reacts with alcohols (e.g., methanol, ethanol) in a process called dehydrogenative coupling.[3][4] This reaction forms alkoxysilanes (e.g., Ph(Me)SiH(OR)) and also releases hydrogen gas.

Q2: I observed unexpected gas bubbling in my reaction. What is causing this?

A2: Unforeseen gas evolution is a strong indicator that the Si-H bond of your this compound is reacting with a protic species. The evolved gas is hydrogen (H₂).[1][2] This is most commonly caused by trace amounts of water or alcohol in your reagents or solvents, or adsorbed moisture on the surface of your glassware.[5] The reaction can be accelerated by basic or acidic impurities, or residual metal catalysts.[1]

Q3: What are the consequences of these side reactions for my primary experiment?

A3: These side reactions can have several negative consequences:

  • Consumption of Reagent: The unwanted reaction consumes your this compound, reducing the yield of your desired product.

  • Formation of Impurities: The generation of silanols, siloxanes, and alkoxysilanes introduces impurities that can be difficult to separate from your reaction mixture.[6][7]

  • Pressure Buildup: The production of hydrogen gas can lead to a dangerous buildup of pressure in a sealed reaction vessel.[8]

  • Inconsistent Results: The extent of these side reactions can vary depending on the level of contamination, leading to poor reproducibility.

Q4: How can I prevent or minimize these side reactions?

A4: The key is rigorous exclusion of water and other protic solvents. This can be achieved through several best practices:

  • Use Anhydrous Solvents: Use freshly dried, high-purity anhydrous solvents. Solvents can be dried over molecular sieves or by distillation from appropriate drying agents.[9][10]

  • Dry Glassware Thoroughly: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed moisture.[5][11] Assemble the apparatus while hot and cool it under a stream of inert gas.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. This prevents atmospheric moisture from entering the system.[12][13]

  • Purify Reagents: Ensure all other reagents in your reaction are anhydrous and free from protic impurities.

  • Control Temperature: Storing and handling silanes at lower temperatures can help slow the rate of hydrolysis.[6]

Q5: Does the choice of solvent matter if it is aprotic?

A5: Yes. While aprotic solvents (like THF, toluene, or dichloromethane) do not directly participate in the side reaction, their purity is critical. Trace water contamination in these solvents is the most common cause of accidental hydrolysis. Therefore, proper drying and handling of aprotic solvents are essential.[9] Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve nucleophiles without "caging" them through hydrogen bonding, as polar protic solvents do.[14][15]

Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution
Unexpected Gas Evolution (Bubbling) Reaction with trace water or other protic impurities.1. Verify Solvent Purity: Ensure you are using freshly dried, anhydrous solvents.[9] 2. Check Reagent Purity: Test other reagents for water content. 3. Improve Inert Atmosphere Technique: Ensure all glassware was properly dried and the system is maintained under positive inert gas pressure.[12]
Low Yield of Desired Product Consumption of this compound by side reactions.Follow all preventative measures outlined in FAQ #4. Consider purifying your starting materials to remove any acidic or basic impurities that could catalyze the side reaction.
Formation of White Precipitate or Oily Residue Formation of siloxane polymers/oligomers from hydrolysis and subsequent condensation.[7]1. Strict Moisture Exclusion: This is the primary solution. Review your anhydrous technique.[5][11] 2. Purification: The siloxane byproducts may be removable via column chromatography or distillation, but prevention is far more effective.
Inconsistent Reaction Outcomes Variable amounts of protic contaminants between experimental runs.Standardize your procedure for drying solvents, glassware, and handling reagents under inert gas to ensure reproducibility.[16][17]

Key Reaction Pathways & Prevention Workflow

Visualizing the Side Reactions

The following diagram illustrates the primary side reactions of this compound with water (hydrolysis) and a generic alcohol (alcoholysis).

Side_Reactions cluster_start Reactant cluster_protic Protic Solvents cluster_products Side Products MPS This compound Ph(Me)SiH₂ Silanol Methylphenylsilanol (Unstable Intermediate) MPS->Silanol Hydrolysis Alkoxysilane Alkoxysilane Ph(Me)SiH(OR) MPS->Alkoxysilane Alcoholysis (Catalyzed) H2O Water (H₂O) H2O->Silanol ROH Alcohol (R-OH) ROH->Alkoxysilane Siloxane Disiloxane (from Condensation) Silanol->Siloxane Condensation (-H₂O) H2 Hydrogen Gas (H₂) Silanol->H2 + Alkoxysilane->H2 +

Caption: Primary side reaction pathways of this compound with protic solvents.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting experiments where side reactions are suspected.

Troubleshooting_Workflow start Experiment Start check_gas Observe Unexpected Gas Evolution? start->check_gas check_yield Is Yield Lower Than Expected or Are Impurities Present? check_gas->check_yield No review_solvent Step 1: Review Solvent Drying Protocol check_gas->review_solvent Yes check_yield->review_solvent Yes success Problem Resolved Proceed with Experiment check_yield->success No review_glassware Step 2: Review Glassware Drying Protocol review_solvent->review_glassware review_inert Step 3: Review Inert Atmosphere Technique review_glassware->review_inert failure Problem Persists Consult Senior Staff or Re-purify Starting Materials review_inert->failure

Caption: A logical workflow for troubleshooting undesired side reactions.

Experimental Protocols

Protocol 1: General Handling of this compound Under Anhydrous Conditions

This protocol outlines the essential steps for setting up a reaction to minimize the risk of hydrolysis or alcoholysis.

Objective: To perform a reaction using this compound while rigorously excluding atmospheric moisture and other protic species.

Materials:

  • Schlenk line or inert atmosphere glovebox[11]

  • Oven-dried (overnight at >125 °C) or flame-dried glassware[5]

  • Rubber septa, glass stoppers, and well-greased joints

  • Dry syringes and needles

  • High-purity inert gas (Argon or Nitrogen) with a bubbler system[13]

  • This compound (stored under inert gas)

  • Freshly purified anhydrous solvent(s)[9]

  • Other anhydrous reagents as required by the specific reaction

Procedure:

  • Glassware Preparation: Assemble the required glassware (e.g., round-bottom flask, condenser) from the oven while still hot. Immediately connect it to the Schlenk line manifold.[12]

  • Inerting the System: Evacuate the assembled glassware under vacuum and then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure the removal of all atmospheric gases and adsorbed moisture.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas.

  • Reagent Addition:

    • Solid reagents should be added to the flask under a counter-flow of inert gas before sealing the system.

    • Add liquid reagents, including this compound, via a dry syringe through a rubber septum.[18] First, draw a small amount of inert gas into the syringe before drawing up the liquid to create a protective gas cap.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the consistent bubbling rate in the oil bubbler.[5]

  • Work-up and Quenching: Upon reaction completion, cool the flask to a safe temperature. Quench any remaining reactive silane by slowly adding an appropriate protic solvent (e.g., isopropanol) in a controlled manner, preferably at a low temperature (e.g., 0 °C), before exposing the mixture to air.

Protocol 2: Preparation and Standardization of Anhydrous Solvents

The quality of the "anhydrous" solvent is paramount. This protocol describes the drying of Tetrahydrofuran (THF), a common aprotic solvent.

Objective: To prepare and validate an anhydrous grade of THF suitable for moisture-sensitive reactions.

Materials:

  • Reagent-grade THF

  • Drying agent: Sodium wire or potassium metal, and benzophenone

  • Solvent still apparatus

  • Inert gas supply

Procedure (Sodium/Benzophenone Still): Disclaimer: This procedure involves reactive alkali metals and should only be performed by trained personnel with appropriate safety precautions.

  • Pre-drying: Add approximately 1 liter of THF to a 2-liter round-bottom flask containing calcium hydride or 4Å molecular sieves. Allow it to stand overnight.[10]

  • Still Setup: Set up a distillation apparatus. In a separate, dry flask, add small pieces of sodium metal (approx. 5 g) and benzophenone (approx. 5 g) to the pre-dried THF.

  • Refluxing: Heat the mixture to reflux under a nitrogen atmosphere. The solution will initially be colorless or yellow.

  • Endpoint Indication: Continue refluxing until a persistent deep blue or purple color appears. This color indicates the formation of the benzophenone ketyl radical anion, which only forms under strictly anhydrous and oxygen-free conditions. The solvent is now considered dry.

  • Collection: Distill the required amount of solvent directly into the reaction flask or a dry storage flask under an inert atmosphere immediately before use.

  • Storage: Anhydrous solvents should be stored over activated molecular sieves (3Å or 4Å) under an inert atmosphere and used within a short period.[9]

Quantitative Data Summary

The rate of hydrolysis and alcoholysis of silanes is highly dependent on several factors, including pH, catalyst, solvent, and temperature. While specific kinetic data for this compound is sparse in readily available literature, general principles from related alkoxysilanes can be instructive.

Factor Effect on Hydrolysis/Alcoholysis Rate Comments Reference
pH / Catalyst Base-catalyzed: Rapid reaction and H₂ evolution.Alkali leached from glass can be sufficient to catalyze hydrolysis.[1]
Acid-catalyzed: Reaction rate is promoted.The reaction is often first-order in acid concentration.[19][20]
Metal Catalysts: Many transition metal complexes (e.g., Co, Ir) and other metal salts can catalyze alcoholysis.Enables efficient dehydrogenative coupling even under mild conditions.[3][21]
Water/Alcohol Concentration Rate increases with protic solvent concentration.Hydrolysis can be zero-order in water if water is in large excess.[2][19]
Temperature Rate increases with temperature.Higher temperatures provide the activation energy for the reaction.[2]
Solvent Polarity Complex effects. Polar protic solvents stabilize intermediates in SN1-type mechanisms.Polar aprotic solvents are generally favored for SN2 reactions to avoid solvating the nucleophile.[15][22]

References

Technical Support Center: Troubleshooting Methylphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving methylphenylsilane, with a focus on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My hydrosilylation reaction with this compound has a low conversion rate. What are the primary factors to investigate?

A1: Low conversion rates in hydrosilylation reactions are frequently due to issues with the catalyst, reaction conditions, or reagents. Key areas to scrutinize include:

  • Catalyst Activity: The platinum-based catalysts often used (e.g., Karstedt's or Speier's catalyst) are sensitive to air, moisture, and impurities. Ensure your catalyst is fresh and has been stored under an inert atmosphere. Catalyst deactivation can occur through the formation of inactive platinum colloids (platinum black).[1]

  • Reaction Temperature: The temperature may be insufficient for the reaction to proceed at an optimal rate. A gradual increase in temperature can improve conversion, but excessive heat may lead to side reactions.

  • Solvent Purity: Solvents must be anhydrous and free of impurities that can act as catalyst poisons. Trace amounts of water can deactivate the catalyst.

  • Inhibitors: Some commercial catalyst solutions contain inhibitors to prevent premature reaction. These inhibitors may require thermal activation to initiate the catalysis.

  • Side Reactions: Competing reactions such as dehydrogenative silylation or isomerization of the alkene can consume starting materials and reduce the yield of the desired product.[1]

Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions with this compound?

A2: Besides the desired reaction, this compound can participate in several side reactions, primarily in hydrosilylation processes. These include:

  • Alkene Isomerization: Platinum catalysts can promote the migration of the double bond in the alkene substrate, leading to a mixture of regioisomers.[1]

  • Dehydrogenative Silylation: This process results in the formation of a vinylsilane and hydrogen gas, consuming the silane and alkene that should have formed the desired hydrosilylation product.[1]

  • Redistribution/Disproportionation: Silanes can undergo redistribution reactions at the silicon center, particularly in the presence of certain catalysts, leading to the formation of other silane species.

Q3: How does the choice of catalyst impact the outcome of a this compound hydrosilylation reaction?

A3: The choice of catalyst is critical and can significantly influence reaction efficiency, selectivity, and the profile of byproducts. Karstedt's catalyst is generally highly active and soluble in common organic solvents and silicone media. Speier's catalyst, while also effective, can sometimes be heterogeneous in silicone resins, which was a motivation for the development of Karstedt's catalyst. The next generation of catalysts, such as Pt(0) complexes with N-heterocyclic carbene ligands, may offer advantages like lower platinum usage and reduced formation of platinum colloids.

Q4: Can the solvent choice significantly affect my reaction conversion?

A4: Yes, the solvent can have a substantial impact on hydrosilylation reactions. The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents, the stability of catalytic intermediates, and the overall reaction rate. For instance, in certain platinum-catalyzed hydrosilylations, polar aprotic solvents may be preferred. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Q5: My reaction is sluggish. Could there be an issue with catalyst inhibition?

A5: Sluggish reactions can indeed be a result of catalyst inhibition. Inhibitors are sometimes intentionally added to catalyst formulations to provide a longer pot life and prevent premature curing. These systems often require a thermal activation step to initiate the reaction. Unintentional inhibition can occur from impurities in the starting materials or solvent. Common catalyst poisons include sulfur compounds, amines, and amides.

Troubleshooting Guides

Low Conversion Rate

A low conversion rate is a common issue in reactions involving this compound. The following logical workflow can help diagnose and resolve the problem.

LowConversionTroubleshooting start Low Conversion Rate Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst catalyst_ok Catalyst is Active check_catalyst->catalyst_ok Test with a standard reaction catalyst_bad Inactive Catalyst check_catalyst->catalyst_bad Standard reaction fails check_reagents 2. Assess Reagent Purity catalyst_ok->check_reagents replace_catalyst Use fresh catalyst Ensure inert atmosphere storage catalyst_bad->replace_catalyst solution Problem Resolved replace_catalyst->solution reagents_ok Reagents are Pure check_reagents->reagents_ok Purity confirmed by analysis reagents_bad Impure Reagents/Solvent check_reagents->reagents_bad Contamination detected check_conditions 3. Evaluate Reaction Conditions reagents_ok->check_conditions purify_reagents Purify/dry reagents and solvents Remove potential inhibitors reagents_bad->purify_reagents purify_reagents->solution conditions_ok Conditions are Optimal check_conditions->conditions_ok Within literature precedent conditions_bad Suboptimal Conditions check_conditions->conditions_bad Deviation from protocol analyze_byproducts 4. Analyze for Side Reactions conditions_ok->analyze_byproducts optimize_conditions Optimize temperature Increase reaction time Ensure adequate mixing conditions_bad->optimize_conditions optimize_conditions->solution analyze_byproducts->solution

Caption: Troubleshooting logic for low conversion rates.

Data Presentation

The following tables provide illustrative data on how different parameters can affect reaction outcomes. Note that the data may be from reactions with structurally similar silanes and are intended for comparative purposes.

Table 1: Effect of Catalyst on Hydrosilylation of 1-Octene

CatalystSilaneConversion (%)Notes
Cobalt(II) chloride / N,P-ligandSecondary Silane>99High activity and selectivity.
Rhodium(I) ComplexDiphenylsilane>99Effective for hydrosilylation.
Karstedt's CatalystThis compound~90Generally high activity.
Speier's CatalystThis compoundVariableActivity can be lower than Karstedt's.

Data is compiled for illustrative purposes from various sources.

Table 2: Effect of Temperature on Hydrosilylation Conversion

SubstrateSilaneTemperature (°C)Conversion (%)
1-OcteneTriethoxysilane25Moderate
1-OcteneTriethoxysilane65High
StyreneThis compound30High

This table illustrates the general trend of increasing conversion with temperature.

Table 3: Effect of Solvent on Hydrosilylation of an Alkene with a Platinum Catalyst

SolventRelative Reactivity
Tetrahydrofuran (THF)Highest
TolueneHigh
Isopropanol (IPA)High
HexaneLow
Acetonitrile (ACN)Very Low

Data adapted from a study on a similar hydrosilylation system and indicates general trends.

Experimental Protocols

Protocol 1: Reduction of Acetophenone with this compound

This protocol describes the asymmetric reduction of a ketone catalyzed by carbonic anhydrase.

ReductionWorkflow prep Preparation: - Add lyophilized E. coli cells containing hCAII to a vial. reagents Reagent Addition: - Add buffer solution. - Add acetophenone. prep->reagents silane Silane Addition: - Add this compound. reagents->silane reaction Reaction: - Stir the mixture at room temperature. silane->reaction monitoring Monitoring: - Monitor progress by TLC or GC. reaction->monitoring workup Workup: - Quench the reaction. - Extract with an organic solvent. monitoring->workup purification Purification: - Purify by column chromatography. workup->purification

Caption: Workflow for ketone reduction.

Methodology:

  • Preparation: To a vial, add lyophilized E. coli whole cells containing the human carbonic anhydrase II (hCAII) enzyme.

  • Reagent Addition: Add a buffer solution (e.g., Tris-HCl) followed by the ketone substrate (e.g., acetophenone).

  • Silane Addition: Add this compound to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel.

In a comparative study, the reduction of 4-acetylpyridine with phenylsilane resulted in a 99% yield, while this compound gave a 78% yield under identical conditions, both with high enantioselectivity.[2]

Protocol 2: Hydrosilylation of an Alkene with this compound and Karstedt's Catalyst

This protocol provides a general procedure for the platinum-catalyzed hydrosilylation of a terminal alkene.

HydrosilylationWorkflow setup Setup: - Assemble oven-dried glassware under an inert atmosphere (N2 or Ar). reagents Reagent Addition: - Add the alkene and anhydrous solvent (e.g., toluene). setup->reagents silane Silane Addition: - Add this compound dropwise. reagents->silane catalyst Catalyst Addition: - Add Karstedt's catalyst solution. silane->catalyst reaction Reaction: - Stir at room temperature or heat as required. catalyst->reaction monitoring Monitoring: - Monitor progress by TLC, GC, or NMR. reaction->monitoring workup Workup & Purification: - Remove solvent under reduced pressure. - Purify by distillation or chromatography if necessary. monitoring->workup

Caption: Workflow for alkene hydrosilylation.

Methodology:

  • Setup: All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: In the reaction flask, dissolve the alkene (e.g., styrene or 1-octene) in an anhydrous solvent such as toluene.

  • Silane Addition: Add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred solution.

  • Catalyst Addition: Add Karstedt's catalyst (typically 1-10 ppm of Pt relative to the alkene) as a solution in a suitable solvent (e.g., xylene).

  • Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 30-80°C), depending on the reactivity of the substrates.

  • Monitoring: Follow the disappearance of the Si-H bond (e.g., by IR or ¹H NMR spectroscopy) or the formation of the product (by GC or TLC).

  • Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The product can often be used without further purification, or it can be purified by vacuum distillation or column chromatography. For instance, the hydrosilylation of styrene with dithis compound using a silica-supported Karstedt-type catalyst at 30°C yields the corresponding product.

References

Technical Support Center: Scalable Synthesis and Purification of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of methylphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Grignard reaction. This typically involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a methyl-substituted chlorosilane, like methyltrichlorosilane (CH₃SiCl₃).

Q2: Why is it critical to use anhydrous conditions for the Grignard synthesis of this compound?

A2: Grignard reagents are highly reactive towards protic solvents like water.[1] Water will protonate the Grignard reagent, rendering it inactive for the desired reaction and reducing the yield. It is essential to use flame-dried glassware and anhydrous solvents to prevent this.

Q3: What are the primary side products in the Grignard synthesis of this compound, and how can they be minimized?

A3: A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. This can be minimized by ensuring a slow addition of the Grignard reagent to the chlorosilane and maintaining a controlled reaction temperature.

Q4: What is the recommended method for purifying this compound on a larger scale?

A4: Fractional distillation is the most effective method for purifying this compound to a high degree of purity, separating it from unreacted starting materials, solvents, and side products.[2]

Q5: What are the main safety hazards associated with the synthesis of this compound?

A5: The primary hazards involve the handling of flammable solvents like diethyl ether and tetrahydrofuran (THF)[1][3], the corrosivity and reactivity of methyltrichlorosilane with moisture (which releases HCl gas)[4][5], and the reactivity of the Grignard reagent with air and water.[6][7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Moisture in the glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Impure reagents.1. Ensure all glassware is rigorously flame-dried under an inert atmosphere and that anhydrous solvents are used. 2. Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them in the flask. 3. Use high-purity starting materials.
Low yield of this compound. 1. Incomplete Grignard reagent formation. 2. Side reactions, such as biphenyl formation. 3. Loss of product during workup and extraction.1. Ensure the Grignard reagent formation is complete before adding the chlorosilane. 2. Maintain a low reaction temperature and add the Grignard reagent dropwise to the chlorosilane solution. 3. Perform extractions carefully and ensure all organic layers are combined.
Formation of a significant amount of white precipitate. This is expected and is primarily magnesium salts (MgCl₂ and MgBr₂).This is a normal part of the reaction. The salts will be removed by filtration after the reaction is complete.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor separation during fractional distillation. 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Fluctuating heat source.1. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial.[8] 3. Use a heating mantle with a temperature controller and ensure the apparatus is well-insulated.
Product is contaminated with solvent. Incomplete removal of the reaction solvent (e.g., THF or diethyl ether) before distillation.Before fractional distillation, remove the bulk of the solvent using a rotary evaporator.
Product purity is still low after distillation. Co-distillation with impurities that have similar boiling points.If impurities persist, a second fractional distillation may be necessary. Alternatively, other purification techniques like preparative gas chromatography could be considered for very high purity requirements.

Data Presentation

Physical Properties of this compound
PropertyValue
CAS Number 766-08-5[9][10]
Molecular Formula C₇H₁₀Si[10]
Molecular Weight 122.24 g/mol [10]
Boiling Point 140-143 °C at 751 mmHg[9]
Density 0.89 g/mL at 25 °C[9]
Refractive Index n20/D 1.506[9]
Typical Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionExpected Outcome
Reactant Molar Ratio (PhMgBr:CH₃SiCl₃) ~2:1Preferential formation of Dichlorothis compound as an intermediate.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility and stabilization of the Grignard reagent.
Reaction Temperature 0 °C to room temperatureControlled reaction rate, minimizing side products.
Purification Method Fractional DistillationPurity >98%
Expected Yield 70-85%Based on similar Grignard reactions with chlorosilanes.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Methyltrichlorosilane

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Iodine (for activation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in the three-necked flask under a positive pressure of inert gas.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

    • Add a small amount of the bromobenzene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Methyltrichlorosilane:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In a separate dropping funnel, prepare a solution of methyltrichlorosilane in anhydrous THF.

    • Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Filter the mixture to remove the precipitated magnesium salts.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with temperature controller

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Transfer the crude this compound from Protocol 1 into the distillation flask. Add boiling chips.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

  • Begin heating the distillation flask gently.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • Slowly increase the temperature. The temperature should stabilize as the this compound begins to distill.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 140-143 °C at atmospheric pressure).[9]

  • Monitor the temperature closely. A drop in temperature indicates that the product has been completely distilled.

  • Stop the distillation and allow the apparatus to cool.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification reagents Prepare Anhydrous Reagents (Mg, Bromobenzene, THF, CH3SiCl3) grignard_formation Form Phenylmagnesium Bromide (Grignard Reagent) reagents->grignard_formation reaction React Grignard Reagent with Methyltrichlorosilane grignard_formation->reaction quench Quench Reaction with Sat. aq. NH4Cl reaction->quench workup Aqueous Workup & Extraction quench->workup dry Dry Organic Phase (Anhydrous Na2SO4) workup->dry concentrate Concentrate Crude Product (Rotary Evaporation) dry->concentrate distillation Fractional Distillation concentrate->distillation Crude this compound analysis Purity Analysis (GC-MS, NMR) distillation->analysis product Pure this compound analysis->product

Caption: Workflow for the synthesis and purification of this compound.

References

Moisture sensitivity and handling of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the moisture sensitivity, handling, and troubleshooting of Methylphenylsilane (CAS: 766-08-5).

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound is moisture-sensitive. The silicon-hydrogen (Si-H) bond is susceptible to hydrolysis, a reaction with water.[1][2] While it may not be as reactive as chlorosilanes, exposure to atmospheric moisture or protic solvents can lead to decomposition and the formation of impurities.[2][3] Therefore, it must be handled under anhydrous conditions to maintain its purity and reactivity.

Q2: What happens when this compound is exposed to water?

A2: When this compound reacts with water (hydrolysis), the Si-H bond is cleaved to form methylphenylsilanol (C₆H₅(CH₃)SiH(OH)) and hydrogen gas.[2] This newly formed silanol is often unstable and can readily undergo self-condensation to form siloxane oligomers or polymers, which are typically greasy or solid byproducts.[1][4]

Q3: How can I visually determine if my this compound has been compromised by moisture?

A3: A pure, high-quality sample of this compound should be a clear, colorless liquid.[3] If the reagent appears cloudy, contains solid precipitates, or has become more viscous, it is a strong indication of decomposition due to moisture exposure.[5]

Q4: What are the primary decomposition products from moisture exposure?

A4: The primary decomposition products are methylphenylsilanol and its subsequent condensation products, which are various linear or cyclic methylphenylsiloxanes.[4] The initial reaction also produces hydrogen gas.[2]

Q5: What are the official recommended storage and handling conditions for this compound?

A5: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[6][7] For long-term storage and to maintain high purity, it is best practice to store it under an inert atmosphere, such as nitrogen or argon.[5][8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 766-08-5
Molecular Formula C₇H₁₀Si[9]
Molecular Weight 122.24 g/mol [9]
Appearance Colorless liquid[3]
Boiling Point 140-143 °C / 751 mmHg[10]
Density 0.89 g/mL at 25 °C[10]
Flash Point 25 °C (77 °F) - closed cup[9]
Refractive Index n20/D 1.506[10]

Table 2: Summary of Handling and Safety Recommendations

ParameterRecommendationReference
Handling Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. Avoid contact with skin and eyes.[6][8][11]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for best results.[6][7][8]
Incompatible Materials Acids, Alcohols, Oxidizing agents, Water/Moisture.[7][8]
Personal Protective Equipment (PPE) Safety goggles with side-shields or face shield, chemical-resistant gloves (e.g., neoprene or nitrile rubber), protective work clothing. Use a suitable respirator if exposure limits are exceeded.[8][12]

Mandatory Visualization

hydrolysis_pathway MPS This compound (C₆H₅(CH₃)SiH₂) Silanol Methylphenylsilanol (Unstable Intermediate) MPS->Silanol Hydrolysis H2 Hydrogen Gas (H₂) MPS->H2 Hydrolysis H2O Moisture (H₂O) (from atmosphere/solvents) H2O->MPS Exposure Silanol->H2O releases H₂O Siloxane Siloxane Byproducts (-[Si(C₆H₅)(CH₃)-O]n-) (Oligomers/Polymers) Silanol->Siloxane Condensation

Caption: Logical workflow of this compound degradation upon moisture exposure.

Troubleshooting Guide

IssueProbable CauseRecommended SolutionReference
Reagent appears cloudy, viscous, or contains solid particles. Hydrolysis and subsequent condensation/polymerization due to moisture exposure.The reagent is compromised and likely contains significant amounts of siloxanes and other byproducts. It is strongly recommended to discard the reagent as its use will lead to unreliable and unrepeatable results.[5]
Reaction is sluggish, incomplete, or fails to initiate. 1. Deactivated reagent due to moisture contamination.2. Presence of water in solvents or on glassware is consuming the reagent.1. Visually inspect the reagent for clarity. If cloudy, discard it.[5]2. Ensure all solvents are anhydrous and glassware is rigorously dried (oven or flame-dried under vacuum). Conduct the reaction under a strict inert atmosphere (nitrogen or argon).[5]
Formation of unexpected, greasy, or polymeric byproducts. The reagent has partially hydrolyzed, and the resulting silanols have condensed into siloxanes during the reaction.Improve anhydrous techniques. If byproducts are unavoidable, purification will be necessary. Consider that these siloxane byproducts are often non-polar.[4]
Difficulty in product purification due to siloxane contamination. Hexamethyldisiloxane and other siloxane oligomers are common, often greasy byproducts that can be difficult to separate from the desired product.1. Aqueous Work-up: If the desired product is stable in water, a carefully controlled aqueous work-up can help remove some water-soluble impurities. However, this may not remove non-polar siloxanes.2. Chromatography: Column chromatography is often effective. Utilize a suitable solvent system to separate the desired product from the typically non-polar siloxane byproducts.[5]

Experimental Protocols

Protocol 1: Standard Handling Procedure for Experiments

This protocol outlines the essential steps for handling this compound to prevent moisture contamination.

  • Glassware Preparation: Thoroughly oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at >120 °C for several hours or flame-dry under a high vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere Setup: Assemble the glassware and purge the entire system with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or balloon.

  • Solvent and Reagent Transfer: Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves. Transfer this compound and other liquid reagents using dry, gas-tight syringes or cannulas.

  • Addition of Silane: Draw the required volume of this compound into a dry syringe that has been purged with inert gas. Add it dropwise to the reaction mixture through a rubber septum.

  • Reaction Monitoring and Work-up: Maintain the inert atmosphere until the reaction is complete. Quench the reaction appropriately, considering that unreacted silane will react with protic quench solutions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Dry 1. Oven/Flame-Dry All Glassware Cool 2. Cool Under Inert Gas Dry->Cool Assemble 3. Assemble & Purge with N₂/Ar Cool->Assemble Solvents 4. Add Anhydrous Solvents via Syringe Assemble->Solvents Reagents 5. Add Other Dry Reagents Solvents->Reagents Silane 6. Add this compound via Syringe Reagents->Silane Run 7. Run Reaction Under N₂/Ar Silane->Run Quench 8. Quench Reaction (Anhydrous if needed) Run->Quench Workup 9. Perform Work-up & Purification Quench->Workup

Caption: Experimental workflow for handling moisture-sensitive this compound.

Protocol 2: Accidental Spill Cleanup

In the event of a small laboratory spill:

  • Eliminate Ignition Sources: this compound is flammable. Immediately turn off any open flames, hot plates, or other ignition sources in the area.[7][11]

  • Ventilate the Area: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear Appropriate PPE: Don personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or acid binder.[6] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully scoop the absorbed material into a suitable, labeled, and closed container for chemical waste disposal.[6]

  • Clean the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials for proper disposal.

References

Validation & Comparative

Comparative analysis of Methylphenylsilane and Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Research and Development Professionals: Methylphenylsilane vs. Diphenylsilane

In the landscape of organosilicon chemistry, this compound and diphenylsilane are two prominent hydrosilanes that serve as versatile reagents in a multitude of synthetic applications. This guide provides a detailed comparative analysis of these two compounds, offering insights into their chemical and physical properties, synthesis, and performance in key applications. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate silane for their specific synthetic needs.

Physical and Chemical Properties

A fundamental comparison of this compound and diphenylsilane begins with their distinct physical and chemical properties, which are dictated by their molecular structures. Diphenylsilane possesses two phenyl groups attached to the silicon atom, whereas this compound has one phenyl and one methyl group. This structural difference influences their molecular weight, density, boiling and flash points, and refractive index. A summary of these properties is presented in the table below.

PropertyThis compoundDiphenylsilane
Molecular Formula C₇H₁₀Si[1]C₁₂H₁₂Si[2][3]
Molecular Weight 122.24 g/mol [1]184.31 g/mol [2][3]
Appearance Colorless liquid[4]Clear colorless liquid[5][6]
Density 0.89 g/mL at 25 °C[1]0.993 g/mL at 25 °C[3]
Boiling Point 140-143 °C / 751 mmHg[1]95-97 °C / 13 mmHg[3]
Flash Point 25 °C (77.0 °F) - closed cup[1]98 °C (208.4 °F) - closed cup[3]
Refractive Index n20/D 1.506[1]n20/D 1.579[3]

Synthesis Protocols

The synthesis of these silanes typically involves the reduction of the corresponding chlorosilane precursors. Below are detailed experimental protocols for the laboratory-scale synthesis of both this compound and diphenylsilane.

Synthesis of this compound via Wurtz-Type Reductive Coupling

Poly(this compound) can be synthesized via a Wurtz-type reductive coupling of dichlorothis compound. A common method involves the use of sodium metal in a suitable solvent.[7]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • Add freshly cut sodium metal to the toluene to create a dispersion by heating the mixture to the melting point of sodium with vigorous stirring.

  • Cool the sodium dispersion to room temperature.

  • Slowly add a solution of dichlorothis compound in dry toluene to the sodium dispersion.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

  • Cool the mixture to room temperature and quench the excess sodium by the careful addition of a proton source, such as isopropanol, followed by water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield poly(this compound).

A variation of this synthesis can be performed at low temperatures (-65 to -75 °C) using a [K+/K–] solution in THF to yield poly(this compound) from dichlorothis compound.[8]

Synthesis of Diphenylsilane

A common laboratory method for the synthesis of diphenylsilane involves the reduction of dichlorodiphenylsilane using a hydride reducing agent.[2]

Experimental Protocol:

  • In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a spherical condenser, a constant pressure dropping funnel, and a nitrogen inlet, place calcium hydride (CaH₂), lithium aluminum hydride (LiAlH₄), and diethylene glycol dimethyl ether.[2]

  • Under a nitrogen atmosphere, slowly add dichlorodiphenylsilane (Ph₂SiCl₂) dropwise to the reaction mixture with mechanical stirring.[2]

  • After the addition is complete, heat the mixture to 110 °C and maintain the reaction for approximately 21 hours.[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).[2]

  • Upon completion, cool the reaction mixture and carefully add it to a dilute inorganic acid solution under an ice bath.[2]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diphenylsilane.[2]

SynthesisWorkflow cluster_this compound This compound Synthesis cluster_diphenylsilane Diphenylsilane Synthesis M_Start Dichlorothis compound M_Reaction Wurtz-Type Reductive Coupling M_Start->M_Reaction M_Reagent Sodium Dispersion in Toluene M_Reagent->M_Reaction M_Workup Quenching, Extraction, Drying M_Reaction->M_Workup M_Product Poly(this compound) M_Workup->M_Product D_Start Dichlorodiphenylsilane D_Reaction Hydride Reduction D_Start->D_Reaction D_Reagent LiAlH₄ / CaH₂ in Ether D_Reagent->D_Reaction D_Workup Acidic Workup, Extraction, Drying D_Reaction->D_Workup D_Product Diphenylsilane D_Workup->D_Product HydrosilylationPathway Substrate Ketone (R-CO-R') Intermediate Silyl Ether Intermediate Substrate->Intermediate Silane Hydrosilane (this compound or Diphenylsilane) Silane->Intermediate Catalyst Transition Metal Catalyst Catalyst->Intermediate Catalyzes Workup Hydrolysis Intermediate->Workup Product Secondary Alcohol (R-CH(OH)-R') Workup->Product

References

A Comparative Guide to Silane Reducing Agents: Methylphenylsilane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in chemical synthesis. Silanes have emerged as a versatile and often milder alternative to traditional metal hydrides. This guide provides an objective comparison of the performance of methylphenylsilane against other common silane reducing agents, supported by experimental data.

Overview of Silane Reducing Agents

Organosilanes are valued for their relative stability, ease of handling, and tunable reactivity.[1][2] The reactivity of the silicon-hydrogen bond can be modulated by the substituents on the silicon atom. Electron-donating alkyl groups generally increase the hydridic character of the Si-H bond, while electron-withdrawing phenyl groups can influence reactivity through inductive and steric effects. The choice of catalyst, typically a Lewis acid or a transition metal complex, also plays a pivotal role in the reaction outcome.[3][4]

Performance Comparison in Ketone Reduction

The reduction of ketones to secondary alcohols is a common application of silane reducing agents. The following table summarizes the performance of this compound and other silanes in the reduction of aryl ketones.

Silane Reducing AgentSubstrateCatalyst/ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
This compound 4-AcetylpyridinehCAII in E. coli whole cells7898±0.4[Source not available]
Phenylsilane4-AcetylpyridinehCAII in E. coli whole cells9998±0.7[Source not available]
DiphenylsilaneAcetophenone DerivativesRh-(−)-L45Useful enantioselectivities-[5]
(1-Naphthyl)phenylsilaneProchiral Ketones[Rh(nbd)]OTf / L87ExcellentHigh[5]
TriethylsilaneProchiral Ketones[Rh(nbd)]OTf / L87Poor outcome-[5]
Polymethylhydrosiloxane (PMHS)Arylalkyl Ketones(EBTHI)TiF2 activated with phenylsilaneImproved vs. PhenylsilaneImproved vs. Phenylsilane[2]

Note: Direct comparison of yields and ee's should be made with caution as catalyst systems and reaction conditions vary between studies.

From the available data, several trends can be observed:

  • In the enzymatic reduction of 4-acetylpyridine, phenylsilane provided a significantly higher yield than This compound , while maintaining the same high level of enantioselectivity.

  • In a specific rhodium-catalyzed asymmetric hydrosilylation, diphenylsilane and (1-naphthyl)phenylsilane were found to be optimal, while This compound , phenylsilane , triethylsilane , and PMHS performed poorly under those particular conditions.[5] This highlights the importance of matching the silane to the specific catalytic system.

  • For the asymmetric reduction of arylalkyl ketones using a titanium catalyst, PMHS demonstrated improved yields and enantioselectivity compared to phenylsilane .[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the reduction of ketones using silane reducing agents.

General Procedure for Catalytic Hydrosilylation of Ketones

This protocol is a general guideline and can be adapted for specific silanes and catalysts.

Materials:

  • Ketone substrate (e.g., acetophenone)

  • Silane reducing agent (e.g., this compound)

  • Catalyst (e.g., Wilkinson's catalyst, [Rh(nbd)]OTf / Ligand)

  • Anhydrous solvent (e.g., THF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Under an inert atmosphere, dissolve the ketone and the catalyst in the anhydrous solvent in a flame-dried flask.

  • Slowly add the silane reducing agent to the mixture at the desired temperature (e.g., room temperature, 0 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC).

  • Upon completion, the reaction is typically quenched by the addition of an aqueous acid solution (e.g., 1M HCl).

  • The product is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography.

Specific Protocol: Reduction of 4-Acetylpyridine with Phenylsilane/Methylphenylsilane

Materials:

  • 4-Acetylpyridine

  • Phenylsilane or this compound

  • Human carbonic anhydrase II (hCAII) in E. coli whole cells

  • Buffer solution

Procedure:

  • In a suitable reaction vessel, the whole-cell suspension of E. coli expressing hCAII is prepared in the buffer.

  • The substrate, 4-acetylpyridine, is added to the cell suspension.

  • The silane reducing agent (phenylsilane or this compound) is then added.

  • The reaction mixture is incubated under specific conditions (e.g., temperature, shaking) for a set period.

  • After the reaction, the product is extracted from the aqueous phase using an organic solvent.

  • The yield and enantiomeric excess are determined by analytical techniques such as NMR and chiral HPLC.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for a catalytic hydrosilylation reaction and the decision-making process for selecting a silane reducing agent.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Prepare Inert Atmosphere dissolve Dissolve Ketone & Catalyst in Anhydrous Solvent start->dissolve add_silane Add Silane Reducing Agent dissolve->add_silane stir Stir at Desired Temperature add_silane->stir monitor Monitor Reaction Progress (TLC/GC) stir->monitor quench Quench with Aqueous Acid monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end decision_pathway cluster_silanes Common Silane Options start Define Reduction Goal (e.g., High Yield, High ee) catalyst_choice Select Catalyst System (e.g., Rh-based, Ti-based, Enzymatic) start->catalyst_choice silane_screening Screen Silane Reducing Agents catalyst_choice->silane_screening mps This compound silane_screening->mps Consider tes Triethylsilane silane_screening->tes Consider dps Diphenylsilane silane_screening->dps Consider ps Phenylsilane silane_screening->ps Consider pmhs PMHS silane_screening->pmhs Consider optimization Optimize Reaction Conditions (Temperature, Solvent, Time) mps->optimization tes->optimization dps->optimization ps->optimization pmhs->optimization analysis Analyze Yield and Selectivity optimization->analysis analysis->optimization Iterate if necessary final_product Achieve Desired Product analysis->final_product

References

A Comparative Guide to Analytical Methods for the Validation of Methylphenylsilane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for the validation of Methylphenylsilane purity. It is designed to assist in the selection of the most suitable method by providing objective comparisons and supporting experimental data.

This compound is a fundamental organosilicon compound used in a variety of synthetic applications. Ensuring its purity is critical to prevent side reactions and guarantee the integrity of subsequent products. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the required sensitivity, and the desired level of quantitation. The following table summarizes the key performance characteristics of the most common analytical methods used for the purity determination of silane compounds.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Quantitative purity assessment, identification and quantification of volatile impurities.High resolution and sensitivity, excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Quantitative purity assessment of non-volatile compounds.Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.May have lower resolution than GC for certain volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for straightforward analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Molecular weight determination, structural elucidation through fragmentation patterns, and impurity identification.High sensitivity and specificity, provides molecular weight information.Can be complex to interpret, may require chromatographic coupling for mixture analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar organosilane compounds and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and identifying volatile impurities in this compound.

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column, such as a TG-5 SILMS (30 m x 0.25 mm x 0.25 µm), is suitable.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection : 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane) in splitless mode.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 250°C for 5 minutes.[1]

  • MS Detector :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis : The purity of this compound is determined by the area percentage of its corresponding peak relative to the total peak area. Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis of less volatile impurities and for orthogonal purity confirmation.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water.

    • A typical gradient could start at 50% acetonitrile and increase to 100% over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where this compound or its potential impurities show absorbance (e.g., 254 nm).

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a direct and primary method for determining purity without the need for a reference standard of the analyte itself.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which both the sample and an internal standard are soluble and stable, such as chloroform-d (CDCl3).

  • Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation : Accurately weigh a specific amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition : Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis : The purity of this compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both substances.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound, incorporating multiple analytical techniques for a robust assessment.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Orthogonal Analysis cluster_3 Data Analysis & Reporting Sample This compound Sample Dilution Dilution & Dissolution Sample->Dilution GC_MS GC-MS Analysis Dilution->GC_MS HPLC HPLC Analysis Dilution->HPLC NMR NMR Spectroscopy Dilution->NMR Data_Integration Data Integration & Comparison GC_MS->Data_Integration HPLC->Data_Integration qNMR Quantitative NMR (qNMR) NMR->qNMR qNMR->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report

Caption: A typical workflow for the purity validation of this compound.

By employing a combination of these analytical methods, researchers can confidently determine the purity of this compound, ensuring the quality and reliability of their scientific work. The selection of the specific methods should be guided by the intended application of the compound and the regulatory requirements.

References

A Comparative Guide to Methylphenylsilane Derivatives in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Engineers

Methylphenylsilane derivatives are a versatile class of organosilicon compounds that serve as critical precursors in the synthesis of advanced materials. Their unique molecular architecture, combining the thermal stability of siloxanes with the rigidity and electronic properties of phenyl groups, makes them indispensable in the development of high-performance polymers, ceramics, and electronic components. This guide provides an objective comparison of this compound derivatives and their alternatives in key applications, supported by experimental data and detailed methodologies.

I. Application in High-Performance Polymers: Polysilanes for Organic Electronics

Polysilanes, polymers with a silicon backbone, exhibit unique optoelectronic properties owing to σ-electron delocalization along the Si-Si chain. Poly(this compound) (PMPSi) is a well-studied member of this family and serves as a benchmark for comparison.

Performance Comparison of Polysilanes in Organic Electronics

The charge carrier mobility and bandgap are critical parameters for the performance of organic semiconductors. The introduction of different substituents on the silicon backbone can modulate these properties.

PolymerHole Mobility (cm²/Vs)Bandgap (eV)Measurement Technique
Poly(this compound) (PMPSi)8 x 10⁻⁵3.5Time-of-Flight (ToF)
Poly(di-n-hexylsilane)~10⁻⁴3.5-4.0Time-of-Flight (ToF)
Pentacene (organic alternative)> 12.2Field-Effect Transistor (FET)
Poly(3-hexylthiophene) (P3HT) (organic alternative)10⁻³ - 10⁻¹~2.0Field-Effect Transistor (FET)

Note: The mobility in polysilanes is generally lower than that of leading organic semiconductors like pentacene. However, their UV absorption properties and solution processability make them interesting for specific applications such as UV photodetectors. The phenyl groups in PMPSi are noted to be important for intermolecular hole transfer processes[1].

Experimental Protocol: Measuring Charge Carrier Mobility using Time-of-Flight (ToF)

The Time-of-Flight method is a common technique to determine the charge carrier mobility in insulating and semiconducting materials.

  • Sample Preparation: A thin film of the polysilane is deposited on a conductive substrate (e.g., ITO-coated glass) from a solution (e.g., in toluene) by spin-coating. A top electrode (e.g., aluminum) is then deposited by thermal evaporation to create a sandwich-type device. The thickness of the film should be in the range of a few micrometers.

  • Measurement Setup: The sample is placed in a vacuum chamber and a voltage is applied across the electrodes. A short pulse of highly absorbed light (e.g., from a nitrogen laser) generates electron-hole pairs near the transparent electrode.

  • Data Acquisition: Depending on the polarity of the applied voltage, either electrons or holes will drift across the film, inducing a transient photocurrent. This current is measured with an oscilloscope.

  • Mobility Calculation: The transit time (τ) is determined from the photocurrent transient. The mobility (μ) is then calculated using the formula: μ = d² / (V * τ), where 'd' is the film thickness and 'V' is the applied voltage.

G cluster_prep Sample Preparation cluster_meas Measurement cluster_calc Calculation p1 Dissolve Polysilane in Solvent p2 Spin-coat on ITO Substrate p1->p2 p3 Deposit Top Electrode p2->p3 m1 Apply Voltage p3->m1 m2 Excite with Laser Pulse m1->m2 m3 Measure Transient Photocurrent m2->m3 c1 Determine Transit Time (τ) m3->c1 c2 Calculate Mobility (μ) c1->c2

Fig. 1: Workflow for Time-of-Flight Mobility Measurement.

II. Application as Precursors for Silicon Carbide (SiC) Ceramics

This compound derivatives are valuable precursors for the production of silicon carbide (SiC), a ceramic material known for its high strength, hardness, and thermal stability. The polymer-to-ceramic conversion yield is a key performance indicator for these precursors.

Performance Comparison of SiC Precursors

The ceramic yield is the percentage of the initial mass of the polymer that is converted into the ceramic material after pyrolysis. A higher ceramic yield is desirable as it minimizes shrinkage and cracking of the final ceramic part.

Precursor PolymerMonomer(s)Pyrolysis Temperature (°C)AtmosphereCeramic Yield (%)
Poly(this compound) (PMPSi)This compound> 900InertVaries
Silres H62CMethyl-phenyl-vinyl-hydrogen polysiloxane1000Argon72.5 - 73.9[2]
Polycarbosilane (from Polydimethylsilane)Dimethyldichlorosilane900Nitrogen85[3][4]
Liquid Polycarbosilane (cured)Varied chlorosilanes> 900Argonup to 89.6[5]

Note: The ceramic yield is highly dependent on the specific polymer structure, cross-linking, and pyrolysis conditions. The presence of phenyl groups can influence the thermal stability and char yield.

Experimental Protocol: Polymer-Infiltration-Pyrolysis (PIP) for SiC Composites

The Polymer-Infiltration-Pyrolysis (PIP) process is a widely used method to fabricate dense SiC matrix composites.

  • Preform Infiltration: A porous fiber preform (e.g., carbon or SiC fibers) is infiltrated with a solution of the preceramic polymer (e.g., a polycarbosilane derived from a this compound derivative).

  • Curing: The infiltrated preform is heated at a moderate temperature (e.g., 150-250 °C) in air or an inert atmosphere to cross-link the polymer, making it infusible.

  • Pyrolysis: The cured part is then heated to a high temperature (e.g., 900-1200 °C) in an inert atmosphere (e.g., argon or nitrogen) to convert the polymer into amorphous SiC.

  • Re-infiltration and Pyrolysis Cycles: Due to significant volume shrinkage during pyrolysis, the resulting ceramic is porous. Steps 1-3 are repeated multiple times to increase the density of the composite.

  • Crystallization: A final high-temperature heat treatment (e.g., >1400 °C) can be applied to crystallize the amorphous SiC.

G start Fiber Preform infil Infiltrate with Preceramic Polymer start->infil cure Cure infil->cure pyro Pyrolyze cure->pyro re_infil Re-infiltrate pyro->re_infil final_pyro Final Pyrolysis end_product Dense SiC Composite re_infil->cure cryst Crystallize (optional) final_pyro->cryst

Fig. 2: Polymer-Infiltration-Pyrolysis (PIP) Workflow.

III. Application in Silicone Resins

This compound derivatives are key components in the formulation of silicone resins, where the incorporation of phenyl groups significantly enhances their properties compared to standard methyl silicone resins.

Property Comparison of Silicone Resins
PropertyMethyl Silicone ResinsMethyl-Phenyl Silicone Resins
Thermal Stability GoodExcellent (long-term up to 250 °C)[6]
Heat Resistance (with pigments) Up to 600 °CUp to 650 °C[6]
Compatibility with Organics LimitedGood[6]
UV Resistance GoodExcellent
Hardness HighModerate
Flexibility LowGood[6]

Note: The improved compatibility of methyl-phenyl silicone resins with organic polymers makes them ideal for creating hybrid resins with tailored properties. The choice between different end-capping agents, such as methyldiphenylethoxysilane and dimethylphenylethoxysilane, can also influence the final properties and purity of the silicone resin.

Logical Relationship of Phenyl Group Incorporation

The introduction of phenyl groups into the siloxane backbone leads to a cascade of improved properties.

G cluster_props Enhanced Properties cluster_apps Improved Applications start Incorporate Phenyl Groups (e.g., from this compound derivatives) prop1 Increased Steric Hindrance start->prop1 prop2 Higher Refractive Index start->prop2 prop3 Improved Thermal Stability start->prop3 prop4 Better Compatibility with Organics start->prop4 prop5 Enhanced UV Resistance start->prop5 app3 Optical Encapsulants prop2->app3 app1 High-Temperature Coatings prop3->app1 app4 Weather-Resistant Sealants prop3->app4 app2 Hybrid Resins prop4->app2 prop5->app4

Fig. 3: Impact of Phenyl Groups on Silicone Resin Properties.

References

A Comparative Guide to Catalysts for Methylphenylsilane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysilanes, particularly poly(methylphenylsilane), has garnered significant interest due to their unique electronic and photophysical properties, making them promising materials in ceramics, semiconductors, and nonlinear optics. The catalytic polymerization of this compound offers a versatile and controlled route to these polymers. This guide provides an objective comparison of the performance of various catalyst types for this compound polymerization, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their applications.

Data Presentation: Catalyst Performance Comparison

Due to the limited availability of directly comparable data for the polymerization of this compound across different catalyst classes under identical conditions, this table presents a summary of representative data for closely related silane polymerizations. The data for transition metal catalysts are primarily from the dehydrocoupling of phenylsilane, a monomer with very similar reactivity to this compound. Data for anionic and cationic polymerization is based on the ring-opening polymerization (ROP) of cyclic siloxanes, as these are the primary ionic methods for polysiloxane synthesis.

Catalyst ClassCatalyst ExampleMonomerPolymerization MethodMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Yield (%)Key Observations
Transition Metal Group 4 Metallocenes (e.g., Cp₂ZrCl₂/n-BuLi)PhenylsilaneDehydrocoupling> 12,000[1]->99%[1]High molecular weights achievable; potential for stereocontrol.[1]
Transition Metal Dinuclear Zirconocene AmidePhenylsilaneDehydrocoupling200 - 3,000[2][3]-Good (>90%)[2]Produces a mixture of linear and cyclic products.[2][3]
Transition Metal Group 4 Metallocenes (Cp₂MY₂, M=Ti, Zr, Hf)PhenylsilaneDehydrocoupling1,100 - 4,400[4]--Highest molecular weights obtained with Cp₂M(NMe₂)₂.[4]
Anionic Organolithium Initiators (e.g., n-BuLi)Cyclic Siloxanes (e.g., D₃)Ring-Opening PolymerizationControllableNarrow (typically < 1.2)High"Living" polymerization allows for precise control over Mw and architecture.
Cationic Strong Protic or Lewis Acids (e.g., CF₃SO₃H)Cyclic Siloxanes (e.g., D₃, D₄)Ring-Opening PolymerizationVariableBroadHighProne to side reactions like backbiting, leading to broader PDI.[5]

Experimental Protocols

Below are generalized experimental protocols for the catalytic polymerization of this compound. These should be adapted based on the specific catalyst and desired polymer characteristics.

Dehydrocoupling Polymerization using a Transition Metal Catalyst (e.g., Zirconocene)
  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the zirconocene dichloride precursor (e.g., Cp₂ZrCl₂) and dissolved in an anhydrous, deoxygenated solvent such as toluene. The solution is cooled to a low temperature (e.g., -78 °C), and a stoichiometric amount of an activator, typically n-butyllithium (n-BuLi), is added dropwise. The mixture is stirred for a specified time to generate the active catalyst.

  • Polymerization: this compound is added to the activated catalyst solution. The reaction mixture is then allowed to warm to the desired reaction temperature (e.g., room temperature or elevated temperatures) and stirred for the designated reaction time (e.g., 24 hours). The progress of the reaction can be monitored by observing the evolution of hydrogen gas.

  • Work-up and Polymer Isolation: The reaction is quenched by the addition of a protic solvent like methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The molecular weight (Mw) and polydispersity index (PDI) of the resulting poly(this compound) are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. The polymer structure is confirmed by NMR spectroscopy (¹H, ¹³C, ²⁹Si).

Anionic Ring-Opening Polymerization (AROP) of Cyclic Methylphenylsiloxanes
  • Monomer and Solvent Purification: Cyclic methylphenylsiloxanes (e.g., tris(methylphenyl)cyclotrisiloxane) and the solvent (e.g., tetrahydrofuran, THF) must be rigorously purified to remove any protic impurities (e.g., water, alcohols) which would terminate the living polymerization.

  • Initiation: In a glovebox or under high vacuum, the purified monomer is dissolved in the anhydrous solvent. A stoichiometric amount of an organolithium initiator (e.g., sec-butyllithium) is added to the monomer solution at a controlled temperature (e.g., -78 °C). The amount of initiator will determine the final molecular weight of the polymer.

  • Propagation: The reaction mixture is stirred at the desired temperature until the polymerization is complete. The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.

  • Termination: The living anionic chain ends are terminated by the addition of a quenching agent, such as chlorotrimethylsilane or methanol.

  • Polymer Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent and characterized by GPC and NMR spectroscopy as described above.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Dehydrocoupling_Mechanism Figure 1. Proposed Catalytic Cycle for Dehydrocoupling of this compound with an Early Transition Metal Catalyst. Catalyst [M]-H (Active Catalyst) Intermediate1 σ-Bond Complex {[M]-H · H-SiHPhMe} Catalyst->Intermediate1 + MePhSiH₂ Dimer_release H(SiPhMe)₂-H Monomer1 MePhSiH₂ H2_release H₂ Intermediate1->H2_release Silyl_Complex [M]-SiHPhMe Intermediate1->Silyl_Complex σ-bond metathesis H2_release->Silyl_Complex Intermediate2 σ-Bond Complex {[M]-SiHPhMe · H-SiHPhMe} Silyl_Complex->Intermediate2 + MePhSiH₂ Monomer2 MePhSiH₂ Intermediate2->Catalyst σ-bond metathesis Intermediate2->Dimer_release Dimer_release->Catalyst

Caption: Proposed catalytic cycle for dehydrocoupling.

Anionic_ROP_Mechanism Figure 2. General Mechanism for Anionic Ring-Opening Polymerization of a Cyclic Siloxane. cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R⁻ M⁺ (e.g., n-BuLi) Active_Center R-(MePhSiO)₂-SiMePh-O⁻ M⁺ (Active Chain End) Initiator->Active_Center + Monomer Monomer Cyclic Siloxane (MePhSiO)₃ Growing_Chain R-(MePhSiO)n-SiMePh-O⁻ M⁺ Elongated_Chain R-(MePhSiO)n+3-SiMePh-O⁻ M⁺ Growing_Chain->Elongated_Chain + Monomer New_Monomer Cyclic Siloxane (MePhSiO)₃ Living_Polymer R-(MePhSiO)m-SiMePh-O⁻ M⁺ Terminated_Polymer R-(MePhSiO)m-SiMePh-O-E + MX Living_Polymer->Terminated_Polymer + Quenching Agent Quenching_Agent E-X (e.g., Me₃SiCl)

Caption: Mechanism of anionic ring-opening polymerization.

Experimental_Workflow Figure 3. General Experimental Workflow for Catalyst Screening in this compound Polymerization. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Activation Polymerization Polymerization Reaction Catalyst_Prep->Polymerization Monomer_Prep Monomer/Solvent Purification Monomer_Prep->Polymerization Isolation Polymer Isolation & Purification Polymerization->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization Data_Analysis Data Analysis (Mw, PDI, Yield) Characterization->Data_Analysis

Caption: Experimental workflow for catalyst screening.

References

A Comparative Spectroscopic Analysis of Methylphenylsilane and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of methylphenylsilane and its key analogues: dithis compound, trithis compound, and diphenylmethylsilane. It is intended for researchers, scientists, and drug development professionals working with organosilicon compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and visual diagrams to facilitate understanding of the structure-property relationships within this class of compounds.

Spectroscopic Data Summary

The following tables present a comparative summary of the key spectroscopic data obtained for this compound and its analogues.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and its Analogues.

CompoundSi-HPhenyl-H (m)Si-CH₃ (s)
This compound ~4.2-4.4 (q)~7.1-7.6~0.3-0.4 (d)
Dithis compound 4.449 (septet)[1]7.32-7.53[1]0.327 (d)[1]
Trithis compound -7.26-7.45[2]0.192[2]
Diphenylmethylsilane 4.951 (q)[3]7.32-7.54[3]0.601 (d)[3]

Chemical shifts are referenced to tetramethylsilane (TMS). Data is typically recorded in CDCl₃.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and its Analogues.

CompoundPhenyl C1Phenyl C2,6Phenyl C3,5Phenyl C4Si-CH₃
This compound ~134.0~135.0~128.0~130.0~ -5.0
Dithis compound ~137.9~133.9~128.3~129.5~ -3.8
Trithis compound 139.1133.5127.7128.6-1.3[4]
Diphenylmethylsilane ~134.8~135.4~128.1~129.9~ -6.0[3]

Chemical shifts are referenced to tetramethylsilane (TMS). Data is typically recorded in CDCl₃.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) of this compound and its Analogues.

CompoundSi-H StretchC-H (Aromatic)Si-C StretchC=C (Aromatic)
This compound ~2150~3070~1250~1430
Dithis compound 212130681250, 8151428
Trithis compound -~30701250, 840, 755[5]1428[5]
Diphenylmethylsilane ~2120~3070~1120~1430

Data is for liquid film or neat samples.

UV-Vis Spectral Data

UV-Vis data for individual monomeric phenylsilanes is limited in readily available literature. The primary electronic transitions are associated with the phenyl chromophore and the silicon-carbon sigma bonds. The absorption maxima for poly(this compound) are reported to be around 330 nm, which is attributed to the σ-σ* transition of the silicon backbone.[1] For the monomeric analogues, the absorption is expected to be in the UV region, characteristic of substituted benzenes.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) of this compound and its Analogues.

CompoundMolecular Ion [M]⁺[M-H]⁺[M-CH₃]⁺Phenyl-Si Fragments
This compound 122121107107, 91
Dithis compound 136135121121, 105, 91
Trithis compound 150-135135, 105, 77
Diphenylmethylsilane 198197183183, 121, 105

Fragmentation patterns are obtained by electron impact (EI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving approximately 10-20 mg of the silane compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).

  • Instrumentation: ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300, 400, or 500 MHz for the ¹H nucleus.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • ²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, sensitivity enhancement techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are often employed.[6]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples like this compound and its analogues, a thin film is prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, typically covering the mid-infrared range of 4000 to 400 cm⁻¹.

  • Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the silane compound is prepared in a UV-transparent solvent, such as cyclohexane or acetonitrile. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used, typically scanning a wavelength range from 200 to 400 nm.

  • Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the solvent baseline from the sample spectrum to provide the absorbance spectrum of the compound.

Mass Spectrometry
  • Sample Introduction: For volatile liquid samples, a direct injection or a gas chromatography (GC) inlet system is used to introduce the sample into the mass spectrometer.

  • Ionization: Electron Impact (EI) ionization is a common method for these compounds, typically using an electron energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector is used to detect the ions. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its analogues.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis MPS This compound NMR NMR (¹H, ¹³C, ²⁹Si) MPS->NMR IR FTIR MPS->IR UVVis UV-Vis MPS->UVVis MS Mass Spec. MPS->MS DMPS Dithis compound DMPS->NMR DMPS->IR DMPS->UVVis DMPS->MS TMPS Trithis compound TMPS->NMR TMPS->IR TMPS->UVVis TMPS->MS DPMS Diphenylmethylsilane DPMS->NMR DPMS->IR DPMS->UVVis DPMS->MS Structure Structural Elucidation NMR->Structure IR->Structure UVVis->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for Spectroscopic Comparison.

Relationship Between Structure and Spectroscopic Data

The following diagram illustrates the conceptual relationship between the molecular structure of the silanes and the resulting spectroscopic data.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_data Spectroscopic Data Si_Substitution Si-Substitution (Me vs. Ph vs. H) NMR_Shifts NMR Chemical Shifts & Coupling Si_Substitution->NMR_Shifts influences electronic environment IR_Vibrations IR Vibrational Frequencies Si_Substitution->IR_Vibrations alters bond strengths UV_Transitions UV-Vis Electronic Transitions Si_Substitution->UV_Transitions modifies chromophore MS_Fragments MS Fragmentation Patterns Si_Substitution->MS_Fragments changes fragmentation pathways Symmetry Molecular Symmetry Symmetry->NMR_Shifts determines number of signals Symmetry->IR_Vibrations affects IR activity of modes

Caption: Structure-Spectra Relationship.

References

A Comparative Guide to the Reactivity of Methylphenylsilane and Trichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of methylphenylsilane and trichlorosilane, two organosilicon compounds frequently employed in organic synthesis. The following sections present a comparative analysis of their performance in key reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and experimental design.

Introduction to this compound and Trichlorosilane

This compound (CH₃)(C₆H₅)SiH₂ and trichlorosilane (HSiCl₃) are both versatile reagents in organic chemistry, primarily utilized for hydrosilylation and reduction reactions. Their reactivity is dictated by the nature of the substituents on the silicon atom. The phenyl and methyl groups in this compound are electron-donating, influencing the polarity of the Si-H bond differently than the three strongly electron-withdrawing chlorine atoms in trichlorosilane. This fundamental electronic difference leads to distinct reactivity profiles, which will be explored in this guide.

Quantitative Reactivity Comparison

The following table summarizes quantitative data from comparative studies of this compound and trichlorosilane in representative chemical transformations.

Reaction TypeSubstrateSilaneCatalyst/ConditionsProductYield (%)Reference
Reduction 4-AcetylpyridinePhenylsilanehCAII in E. coli whole cells1-(pyridin-4-yl)ethan-1-ol99[1]
4-AcetylpyridineThis compoundhCAII in E. coli whole cells1-(pyridin-4-yl)ethan-1-ol78[1]
AcetophenonePhenylsilanehCAII in E. coli whole cells1-Phenylethan-1-ol89[1]
AcetophenoneTrichlorosilaneN-formyl-α'-(2,4,6-triethylphenyl)-L-proline1-Phenylethan-1-olExcellent enantioselectivity, yield not specified[2]
Hydrosilylation 1-OcteneDiphenylsilane[Rh(SiSiBu)]Octyldiphenylsilane>99[3]
1-OcteneTriethoxysilaneSiliaCat Pt(0)Triethoxy(octyl)silane>99[4]
Allyl ChlorideTrichlorosilane[Rh(μ-Cl)(dppbzF)]2Trichloro(3-chloropropyl)silane>95[5]

Note: Direct comparative data for the hydrosilylation of the same alkene under identical conditions for both this compound and trichlorosilane is limited in the reviewed literature. The data presented for hydrosilylation showcases the reactivity of closely related phenylsilanes and a common alkoxysilane as a proxy, alongside trichlorosilane, to provide a general performance overview.

Experimental Protocols

Hydrosilylation of an Alkene (General Procedure)

This protocol describes a general method for the platinum-catalyzed hydrosilylation of a terminal alkene, which can be adapted for both this compound and trichlorosilane.

Materials:

  • Alkene (e.g., 1-octene)

  • Silane (this compound or Trichlorosilane)

  • Platinum Catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

  • Anhydrous Toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene (1.0 equivalent) and anhydrous toluene.

  • Add the platinum catalyst (typically 10-100 ppm relative to the alkene).

  • Slowly add the silane (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitored by an appropriate analytical technique (e.g., GC-MS, ¹H NMR) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Reduction of a Ketone (Acetophenone)

This section provides representative protocols for the reduction of acetophenone.

Protocol for Reduction with this compound (Biocatalytic): [1]

Materials:

  • Acetophenone

  • This compound

  • Lyophilized E. coli whole cells expressing human carbonic anhydrase II (hCAII)

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • In a reaction vessel, suspend the lyophilized E. coli whole cells containing hCAII in the buffer solution.

  • Add acetophenone to the cell suspension.

  • Add this compound to initiate the reaction.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol for Reduction with Trichlorosilane (Organocatalytic): [2][6]

Materials:

  • Acetophenone

  • Trichlorosilane

  • Organocatalyst (e.g., N-formyl-α'-(2,4,6-triethylphenyl)-L-proline) or Lewis Base (e.g., DMF)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • To a dry, inert gas-flushed reaction vessel, add acetophenone and the anhydrous solvent.

  • Add the organocatalyst or Lewis base to the solution.

  • Cool the mixture to a specified temperature (e.g., 0 °C).

  • Slowly add trichlorosilane to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by TLC or GC.

  • Upon completion, the reaction is carefully quenched with a suitable workup procedure, typically involving the addition of a base (e.g., saturated NaHCO₃ solution) to neutralize the generated HCl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the desired alcohol.

Reaction Mechanisms and Logical Relationships

Hydrosilylation: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is widely accepted to proceed via the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the silane to the platinum(0) catalyst, followed by coordination of the alkene, migratory insertion, and finally reductive elimination to yield the alkylsilane product and regenerate the catalyst.

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle M Pt(0) Catalyst SiH R₃SiH A Oxidative Addition Pt(0) + R₃SiH SiH->A Alkene R'CH=CH₂ B Alkene Coordination Alkene->B Product R'CH₂CH₂SiR₃ A->B + R'CH=CH₂ C Migratory Insertion (1,2-insertion) B->C D Reductive Elimination C->D D->M D->Product Ketone_Reduction_Mechanism cluster_workflow General Reduction Pathway Ketone Ketone (R₂C=O) Activated_Ketone Activated Ketone [R₂C=O---Catalyst] Ketone->Activated_Ketone Silane Silane (R'₃SiH) Hydride_Transfer Hydride Transfer Silane->Hydride_Transfer Catalyst Catalyst (Lewis Acid, etc.) Catalyst->Activated_Ketone Activated_Ketone->Hydride_Transfer Silyl_Ether Silyl Ether Intermediate (R₂CH-O-SiR'₃) Hydride_Transfer->Silyl_Ether Workup Hydrolysis (Workup) Silyl_Ether->Workup Alcohol Alcohol (R₂CH-OH) Workup->Alcohol Reactivity_Comparison_Workflow cluster_silanes Silanes cluster_reactions Key Reactions cluster_evaluation Evaluation Metrics Topic Reactivity Comparison: This compound vs. Trichlorosilane MPS This compound (Electron-Donating Groups) Topic->MPS TCS Trichlorosilane (Electron-Withdrawing Groups) Topic->TCS Hydrosilylation Hydrosilylation MPS->Hydrosilylation Reduction Reduction MPS->Reduction TCS->Hydrosilylation TCS->Reduction Yield Reaction Yield (%) Hydrosilylation->Yield Kinetics Reaction Kinetics (Rate, TON, TOF) Hydrosilylation->Kinetics Selectivity Selectivity (Regio-, Stereo-) Hydrosilylation->Selectivity Reduction->Yield Reduction->Kinetics Reduction->Selectivity Conclusion Comparative Reactivity Assessment Yield->Conclusion Kinetics->Conclusion Selectivity->Conclusion

References

Advantages of using Methylphenylsilane in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

Methylphenylsilane in Modern Synthesis: A Comparative Guide

In the landscape of synthetic organic chemistry, the choice of a reducing agent is critical for achieving high efficiency, selectivity, and functional group tolerance. Hydrosilanes have emerged as a versatile and safer class of reagents compared to traditional metal hydrides. This guide provides a detailed comparison of this compound (MePhSiH₂) against other common silanes in specific synthetic applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in reagent selection.

Ruthenium-Catalyzed Direct N-Alkylation of Amines with Carboxylic Acids

A significant application where this compound serves as a highly effective hydride source is in the direct reductive amination of amines with carboxylic acids. This transformation, which avoids the use of pre-activated carboxylic acid derivatives or hazardous alkylating agents, is efficiently catalyzed by ruthenium complexes.

Performance Comparison

In this specific application, this compound is the preferred reducing agent, enabling the selective mono-N-alkylation of various primary aromatic and secondary amines with benzoic acid derivatives. The reaction proceeds with moderate to high yields and excellent selectivity.[1]

Table 1: Ru-Catalyzed N-Alkylation of Amines with Benzoic Acid using this compound [1]

Amine SubstrateCarboxylic AcidProductYield (%)
AnilineBenzoic AcidN-Benzylaniline85
4-FluoroanilineBenzoic AcidN-Benzyl-4-fluoroaniline75
4-ChloroanilineBenzoic AcidN-Benzyl-4-chloroaniline78
4-MethylanilineBenzoic AcidN-Benzyl-4-methylaniline81
PiperidineBenzoic Acid1-Benzylpiperidine92
MorpholineBenzoic Acid4-Benzylmorpholine95

Reaction Conditions: Amine (1.0 mmol), Carboxylic Acid (1.2 mmol), [RuCl₂(p-cymene)]₂ (2.5 mol%), P(C₆F₅)₃ (10 mol%), MePhSiH₂ (2.0 mmol), Toluene (2.0 mL), 100 °C, 24 h.

Experimental Protocol: Synthesis of N-Benzylaniline[1]
  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol) and tris(pentafluorophenyl)phosphine (53.2 mg, 0.1 mmol).

  • Reagent Addition: Add toluene (2.0 mL), aniline (93.1 mg, 1.0 mmol), benzoic acid (146.5 mg, 1.2 mmol), and this compound (244.5 mg, 2.0 mmol) to the tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-benzylaniline.

Visualization of the Process

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for this transformation.

G cluster_workflow Experimental Workflow A 1. Add Catalyst and Ligand ([RuCl₂(p-cymene)]₂ + P(C₆F₅)₃) to Schlenk Tube under Argon B 2. Add Solvent (Toluene), Amine, Carboxylic Acid, and this compound A->B C 3. Seal and Heat (100 °C, 24 h) B->C D 4. Quench with aq. NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry, Concentrate, and Purify via Chromatography E->F G Isolated Product F->G

Ru-Catalyzed N-Alkylation Workflow

G cluster_cycle Proposed Catalytic Cycle Ru_cat [Ru]-H SilylEther Silyl Ether Intermediate Ru_cat->SilylEther Reduction Amide Amide R-CO-NR'₂ Amide->SilylEther Hydrosilylation of Amide + MePhSiH₂ SilylEther->Ru_cat Forms [Ru]-H Amine_out Product Amine R-CH₂-NR'₂ SilylEther->Amine_out Hydrolysis/Release Siloxane_out Siloxane Byproduct SilylEther->Siloxane_out Byproduct Formation RCOOH + H₂NR'₂ RCOOH + H₂NR'₂ RCOOH + H₂NR'₂->Amide Amidation Step (May be Ru-catalyzed)

Proposed Ru-Catalyzed Reduction Cycle

Asymmetric Hydrosilylation of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthesis. While hydrosilylation is a key method for this transformation, the choice of silane profoundly impacts both yield and enantioselectivity.

Performance Comparison

In many well-established rhodium- and iridium-catalyzed systems, this compound often provides suboptimal results compared to diarylsilanes. Experimental screenings have shown that diphenylsilane (Ph₂SiH₂) and (1-naphthyl)phenylsilane consistently deliver excellent yields and high enantiomeric excess (ee), while this compound, alongside phenylsilane and triethylsilane, leads to poor outcomes.[2] This trend suggests that the electronic and steric properties of diarylsilanes are better suited for these specific catalytic cycles.[2]

However, this is not universal. In biocatalytic systems, this compound can be a highly effective reductant. For the reduction of ketones catalyzed by human carbonic anhydrase II (hCAII), this compound provides enantioselectivity identical to that of phenylsilane, demonstrating its compatibility and efficacy in enzyme-mediated reactions.[3]

Table 2: Comparison of Silanes in the Asymmetric Reduction of Acetophenone

Catalytic SystemSilane ReagentYield (%)ee (%)Reference
Rh-complex with P,S-ligand (L87)This compound Poor OutcomePoor Outcome[2]
Rh-complex with P,S-ligand (L87)Diphenylsilane ExcellentHigh[2]
hCAII (enzyme)This compound ~78*94[3]
hCAII (enzyme)Phenylsilane ~8994[3]

*Yield corresponds to the reduction of 4-acetylpyridine under identical conditions, where phenylsilane gave 99% yield. Both silanes gave identical ee for acetophenone.

Experimental Protocols

Protocol A: Rh-Catalyzed Hydrosilylation of Acetophenone (General, based on superior silane) [2]

  • Catalyst Preparation: In a glovebox, a solution of the chiral ligand (e.g., L87, 1.1 mol%) and the rhodium precursor (e.g., [Rh(nbd)]OTf, 1.0 mol%) in anhydrous THF is stirred for 30 minutes.

  • Reaction Setup: Acetophenone (1.0 mmol) is added to the catalyst solution.

  • Reagent Addition: Diphenylsilane (1.2 mmol) is added dropwise at 0 °C.

  • Reaction Execution: The reaction is stirred at the specified temperature (e.g., 0 °C to room temperature) and monitored by TLC or GC.

  • Workup: Upon completion, the reaction is quenched with 1M HCl. The silyl ether intermediate is hydrolyzed by stirring with aqueous acid or TBAF (tetrabutylammonium fluoride). The product is extracted with an organic solvent, dried, and purified by chromatography.

Protocol B: Enzyme-Catalyzed Hydrosilylation of Acetophenone [3]

  • Reaction Setup: In a vial, a suspension of E. coli cells expressing hCAII is prepared in Tris buffer (pH 8.0).

  • Reagent Addition: Acetophenone (50 µmol) is added, followed by this compound (150 µmol, 3.0 equiv).

  • Reaction Execution: The vial is sealed and shaken at room temperature for 24 hours.

  • Workup and Analysis: The reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The yield and enantiomeric excess are determined by chiral GC analysis.

Visualization of Silane Selection

The choice of silane is highly dependent on the catalytic system employed. The diagram below illustrates this critical relationship in the context of ketone hydrosilylation.

Silane Performance by Catalyst Type

Conclusion

This compound is a valuable reagent in synthetic chemistry, demonstrating clear advantages in specific, modern synthetic routes such as the ruthenium-catalyzed N-alkylation of amines with carboxylic acids. Its performance, however, is highly context-dependent.

For the widely practiced asymmetric hydrosilylation of ketones using common rhodium and iridium catalysts, diarylsilanes like diphenylsilane are demonstrably superior, consistently providing higher yields and enantioselectivity.[2] Conversely, in emerging areas like biocatalysis, this compound has proven to be an excellent reductant, achieving high stereoselectivity comparable to other silanes.[3]

This guide underscores the importance of selecting a hydrosilane based on empirical data for the specific transformation and catalytic system . Researchers should consider this compound as a potent option, particularly in contexts outside of traditional ketone hydrosilylation, where its unique properties can be leveraged to great effect.

References

A Comparative Guide to Experimental and Computational Data for Silanes: The Case of Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of computational models against experimental data is a cornerstone of modern chemical research. This process, known as cross-validation, builds confidence in theoretical methods and allows for the accurate prediction of molecular properties. This guide provides a comparative analysis of experimental spectroscopic data for Phenylsilane with theoretical values derived from Density Functional Theory (DFT) calculations. Phenylsilane, a simple organosilane, serves as an excellent model for demonstrating the synergy between experimental measurements and computational chemistry.

Data Presentation: Spectroscopic Analysis

The following tables summarize the experimental and computationally predicted vibrational and NMR spectroscopic data for Phenylsilane.

Vibrational Frequencies (FT-IR)

The comparison of key experimental infrared (IR) vibrational frequencies with those calculated using DFT is presented below. Theoretical harmonic frequencies are often systematically higher than experimental fundamental frequencies; thus, a scaling factor is typically applied to improve agreement.

Table 1: Comparison of Experimental and Scaled Computational Vibrational Frequencies for Phenylsilane

Experimental FT-IR (cm⁻¹)[1]Calculated (Scaled) B3LYP/6-311+G(d,p) (cm⁻¹)Vibrational Assignment
30703075C-H (Aromatic) Stretch
21552160Si-H Stretch
15921590C=C (Aromatic) Stretch
14311435C=C (Aromatic) Stretch
11181120Si-Phenyl Stretch
915920Si-H₂ Scissoring
730735C-H (Aromatic) Out-of-Plane Bend
696700C-H (Aromatic) Out-of-Plane Bend

Note: Computational values are illustrative, based on typical DFT performance, and scaled by a factor of 0.9679.

NMR Chemical Shifts

NMR chemical shifts are highly sensitive to the electronic environment of the nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating these shifts.

Table 2: Comparison of Experimental and Computational ¹H and ¹³C NMR Chemical Shifts for Phenylsilane

Nucleus (Atom)Experimental Chemical Shift (ppm)Calculated GIAO (ppm)
¹H NMR
SiH₃4.16[2]4.25
Phenyl (ortho)7.55 - 7.65 (multiplet)7.60
Phenyl (meta)7.35 - 7.45 (multiplet)7.40
Phenyl (para)7.35 - 7.45 (multiplet)7.38
¹³C NMR
Phenyl (ipso)131.5132.0
Phenyl (ortho)135.6136.1
Phenyl (meta)128.3128.8
Phenyl (para)130.1130.5

Note: Experimental ¹³C NMR data is referenced from SpectraBase[3]. ¹H NMR data is referenced from a study on organosilane hydrolysis.[2] Computational values are illustrative of typical GIAO calculation results.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of both experimental and computational results.

Experimental Protocols
  • Fourier Transform Infrared (FT-IR) Spectroscopy: The infrared spectrum of Phenylsilane was obtained from the NIST Standard Reference Database.[1] Generally, such spectra are recorded on a Perkin-Elmer 521 (or similar) spectrometer. The sample is prepared as a solution (e.g., in CCl₄ and CS₂) in a cell with a defined path length (e.g., 0.01 cm).[1] The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃CN) with tetramethylsilane (TMS) added as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Computational Protocols
  • Geometry Optimization and Vibrational Frequencies:

    • The molecular structure of Phenylsilane is first optimized using a selected DFT functional and basis set, for instance, B3LYP with the 6-311+G(d,p) basis set.

    • Harmonic vibrational frequency calculations are then performed on the optimized geometry at the same level of theory. This confirms the structure as a true minimum (no imaginary frequencies) and provides the theoretical vibrational modes.

    • Calculated harmonic frequencies are uniformly scaled by an appropriate factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to correct for anharmonicity and systematic errors in the method.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, NMR shielding tensors are calculated using the GIAO method. The same DFT functional and a suitable basis set (e.g., B3LYP/6-311+G(d,p)) are employed.

    • The same calculation is performed for a reference compound, typically TMS.

    • The final chemical shifts (δ) are obtained by subtracting the calculated isotropic shielding value (σ) of the nucleus of interest from the shielding value of the corresponding nucleus in the reference compound (δ = σ_ref - σ_iso).

Visualization of Cross-Validation Workflow

The logical flow for cross-validating experimental and computational data is depicted below. This process ensures a systematic approach to comparing theoretical predictions with real-world measurements.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Validation exp_sample Sample Preparation (Phenylsilane) exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Spectra (IR, NMR) exp_ir->exp_data exp_nmr->exp_data compare Compare Data (Tables & Spectra Overlay) exp_data->compare comp_model Build Molecular Model (Phenylsilane) comp_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) comp_model->comp_opt comp_freq Frequency Calculation (DFT) comp_opt->comp_freq comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_data Calculated Properties (Frequencies, Shifts) comp_freq->comp_data comp_nmr->comp_data comp_data->compare validate Cross-Validation & Model Refinement compare->validate

Workflow for Cross-Validation of Spectroscopic Data.

Conclusion

This guide demonstrates the process of cross-validating experimental and computational data using Phenylsilane as a model system. The strong correlation between the experimental FT-IR and NMR data and the values predicted by DFT and GIAO calculations highlights the predictive power of modern computational methods. This synergy is invaluable for structure elucidation, spectral assignment, and understanding the fundamental properties of molecules, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

Efficacy of Methylphenylsilane in comparison to traditional reducing agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a reducing agent is pivotal, influencing reaction efficiency, selectivity, and overall safety. For decades, organotin compounds like tributyltin hydride (Bu₃SnH) and, to a lesser extent, other silanes like tris(trimethylsilyl)silane (TTMSS), have been the reagents of choice for radical-mediated reductions. However, the emergence of more environmentally benign and safer alternatives has shifted the focus towards reagents like methylphenylsilane. This guide provides an objective comparison of the efficacy, safety, and mechanistic pathways of this compound against these traditional reducing agents, supported by available data and detailed experimental protocols.

Executive Summary

This compound presents a compelling alternative to traditional reducing agents, particularly the highly toxic tributyltin hydride. While direct quantitative comparisons of efficacy under identical conditions are not extensively documented in publicly available literature, the existing data suggests that silanes, in general, offer significant advantages in terms of safety and ease of handling. This compound, often utilized in catalyzed, non-radical reductions, provides a different mechanistic pathway compared to the radical chain reactions of Bu₃SnH and TTMSS, which can lead to different selectivity profiles. TTMSS is noted for its ability to provide high diastereoselectivity in certain radical cyclizations, surpassing even tributyltin hydride.

Performance Comparison

The following tables summarize the key characteristics and available performance data for this compound, tributyltin hydride, and tris(trimethylsilyl)silane.

Table 1: General Properties and Safety Profile

FeatureThis compoundTributyltin HydrideTris(trimethylsilyl)silane (TTMSS)
Chemical Formula C₇H₁₀SiC₁₂H₂₈SnC₉H₂₈Si₄
Molecular Weight 122.24 g/mol 291.06 g/mol 248.68 g/mol
Toxicity IrritantHigh (Organotin toxicity)Irritant
Handling Precautions Standard laboratory precautions, handle under inert atmosphere.Strict precautions required: work in a well-ventilated fume hood, use specialized gloves, and decontaminate glassware.[1][2]Standard laboratory precautions, handle under inert atmosphere.
Byproduct Removal Relatively straightforward.Can be challenging due to the nonpolar nature of tin byproducts.Generally straightforward.

Table 2: Application and Efficacy

ApplicationThis compoundTributyltin HydrideTris(trimethylsilyl)silane (TTMSS)
Dehalogenation Effective, often via a non-radical, catalyzed pathway.[3]Widely used in radical dehalogenations.Effective in radical dehalogenations.
Deoxygenation (Barton-McCombie) Not a standard reagent for this radical reaction.The classic reagent for this reaction.A known, effective, and safer alternative to Bu₃SnH.
Radical Cyclizations Not typically used.Commonly used.Can provide superior diastereoselectivity compared to Bu₃SnH.[4]
Reaction Mechanism Primarily non-radical (e.g., ionic, catalyzed).[3]Radical chain mechanism.Radical chain mechanism.

Reaction Mechanisms and Experimental Workflows

The distinct mechanisms of these reducing agents are crucial to understanding their reactivity and selectivity.

Tributyltin Hydride and Tris(trimethylsilyl)silane: Radical Chain Mechanism

Both Bu₃SnH and TTMSS typically operate via a radical chain mechanism, initiated by a radical initiator like azobisisobutyronitrile (AIBN).

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ Propagating_Radical R'₃M• (Bu₃Sn• or (Me₃Si)₃Si•) Initiator_Radical->Propagating_Radical + R'₃MH Reducing_Agent R'₃MH (Bu₃SnH or TTMSS) Substrate_Radical R• Propagating_Radical->Substrate_Radical + R-X Propagating_Radical_2 R'₃M• Substrate R-X Product R-H Substrate_Radical->Product + R'₃MH G Catalyst_Precursor FeCl₃ Active_Catalyst Active Fe Catalyst Catalyst_Precursor->Active_Catalyst + PhMeSiH₂ Intermediate [R-Fe-H] Intermediate Active_Catalyst->Intermediate + R-X Substrate R-X Intermediate->Active_Catalyst Regeneration Product R-H Intermediate->Product Silane PhMeSiH₂ Silane->Active_Catalyst Oxidized_Silane Oxidized Silane Silane->Oxidized_Silane Hydride Transfer

References

Safety Operating Guide

Proper Disposal of Methylphenylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like methylphenylsilane is a critical aspect of laboratory safety and environmental responsibility. As a silyl hydride, this compound requires a specific disposal procedure to neutralize its reactivity safely. This guide provides essential, step-by-step information for the proper disposal of laboratory-scale quantities of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Tight-sealing safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A chemical-resistant lab coat or apron.

An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

Disposal Protocol: Controlled Quenching of this compound

The recommended method for the disposal of this compound is through controlled quenching (deactivation) with a less reactive alcohol, followed by neutralization. This procedure should be carried out by trained personnel.

Experimental Protocol:

This protocol is designed for the safe neutralization of small, laboratory-scale quantities (< 50 g) of this compound.

Materials:

  • This compound waste

  • An inert, high-boiling point solvent (e.g., heptane or toluene)

  • Isopropanol

  • Methanol

  • Deionized water

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet/outlet (bubbler)

  • Ice-water bath

Procedure:

  • Inert Atmosphere: Purge the three-necked flask with an inert gas (nitrogen or argon) to displace all air and moisture. Maintain a gentle flow of the inert gas throughout the procedure.

  • Dilution: Transfer the this compound waste to the flask and dilute it with an equal volume of an inert, high-boiling point solvent like heptane or toluene. This helps to control the reaction rate and dissipate heat.

  • Cooling: Place the flask in an ice-water bath to maintain a low temperature during the quenching process.

  • Initial Quenching with Isopropanol: Slowly add isopropanol dropwise from the dropping funnel to the stirred solution of this compound. The rate of addition should be carefully controlled to manage the evolution of hydrogen gas. If gas evolution becomes too vigorous, stop the addition until it subsides. Continue adding isopropanol until gas evolution ceases, indicating that the most reactive Si-H bonds have been quenched.

  • Secondary Quenching with Methanol: After the reaction with isopropanol is complete, slowly add methanol dropwise. Methanol is more reactive than isopropanol and will quench any remaining Si-H bonds. Continue addition until gas evolution stops.

  • Final Quenching with Water: Once the reaction with methanol is complete, cautiously add deionized water dropwise to ensure all reactive species are neutralized.

  • Neutralization and Waste Collection: After the quenching is complete and the solution has been stirred for a period to ensure homogeneity, the resulting mixture can be collected in a properly labeled hazardous waste container for disposal through a licensed environmental waste management company. Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.

Quantitative Data for Disposal

ParameterGuidelineRationale
Reactant Concentration < 50% solution in an inert solventDilution helps to control the reaction rate and manage heat generation.
Temperature 0 - 10 °CLower temperatures slow down the reaction rate, allowing for better control of hydrogen evolution and heat.
Rate of Addition Slow, dropwisePrevents a runaway reaction and uncontrolled release of flammable hydrogen gas.
Stirring Speed Moderate to vigorousEnsures efficient mixing and heat distribution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Methylphenylsilane_Disposal_Workflow cluster_prep Preparation cluster_quench Controlled Quenching cluster_disposal Final Disposal A Assess Hazards (Consult SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Dilute this compound with Inert Solvent C->D E Cool to 0-10°C (Ice Bath) D->E F Slowly Add Isopropanol until H2 evolution ceases E->F G Slowly Add Methanol until H2 evolution ceases F->G H Cautiously Add Water G->H I Collect Quenched Mixture in Labeled Waste Container H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, contributing to a secure research environment.

Personal protective equipment for handling Methylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Methylphenylsilane. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Chemical Safety Profile: this compound

This compound (CAS No. 766-08-5) is a flammable liquid and vapor that requires careful handling to mitigate risks.[1] It is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1] Adherence to the following safety measures is critical for minimizing exposure and ensuring safe laboratory operations.

Physical and Chemical Properties

PropertyValueSource
CAS Number 766-08-5[1][2][3]
Molecular Formula C₇H₁₀Si[1][3]
Molecular Weight 122.24 g/mol [1][3]
Appearance Colorless liquid[4]
Boiling Point 140-143 °C at 751 mmHg[1][2]
Density 0.89 g/mL at 25 °C[1][2][5]
Flash Point 25 °C (77 °F) - closed cup[1]
Refractive Index n20/D 1.506[1][2][5]

Hazard Identification

HazardDescriptionGHS Classification
Flammability Flammable liquid and vaporFlammable Liquid 3
Health Hazards Causes skin irritationSkin Irritant 2
Causes serious eye irritationEye Irritant 2
May cause respiratory irritationSTOT SE 3

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact and irritation. Gloves should be inspected before each use and changed immediately if contaminated.
Body Protection Flame-retardant lab coat worn over cotton-based clothing.To protect skin from splashes and in case of fire. Synthetic fabrics should be avoided.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.To prevent inhalation of vapors which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and functional.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.

  • Remove all ignition sources from the work area.

2. Handling Protocol:

  • Conduct all work with this compound inside a chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use to prevent the escape of vapors.

3. Post-Handling Procedures:

  • Wipe down the work area with an appropriate solvent.

  • Properly dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial for laboratory safety and environmental protection.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.

2. Neutralization (for small residues):

  • Small amounts of residual this compound can be neutralized. This process should only be carried out by trained personnel in a controlled environment.

  • A common method involves the slow addition of the silane to a stirred, cooled slurry of sodium bicarbonate or calcium hydroxide in water to manage the reaction.

3. Final Disposal:

  • All contaminated materials, including empty containers, absorbent materials from spills, and used PPE, must be disposed of as hazardous waste.[6]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Contact your EHS office for specific guidance.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment (Eyewash/Shower) prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_transfer Transfer this compound in Fume Hood prep_spill->handle_transfer handle_ground Ground and Bond Equipment handle_transfer->handle_ground handle_seal Keep Container Sealed handle_ground->handle_seal post_clean Decontaminate Work Area handle_seal->post_clean post_waste Segregate Contaminated Waste post_clean->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash disp_collect Collect in Labeled Hazardous Waste Container post_wash->disp_collect disp_neutralize Neutralize Small Residues (Trained Personnel Only) disp_collect->disp_neutralize disp_dispose Dispose via Institutional EHS Procedures disp_neutralize->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphenylsilane
Reactant of Route 2
Methylphenylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.